molecular formula C4H6O B123998 Cyclobutanone CAS No. 1191-95-3

Cyclobutanone

Cat. No.: B123998
CAS No.: 1191-95-3
M. Wt: 70.09 g/mol
InChI Key: SHQSVMDWKBRBGB-UHFFFAOYSA-N
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Description

Cyclobutanone is a volatile, colorless liquid and the smallest readily handled cyclic ketone (CAS 1191-95-3) . Its significant ring strain, estimated at approximately 26.3 kcal/mol, confers unique reactivity, making the carbonyl carbon more electrophilic than those in less strained ketones . This strain drives its utility as a versatile four-carbon synthon, facilitating ring-expansion reactions to cyclopentanones and ring-opening reactions to construct complex acyclic chains . In medicinal chemistry, cyclobutanones are valuable as mechanism-based enzyme inhibitors. The electrophilic carbonyl can form reversible covalent adducts, such as hemiacetals with serine proteases . Furthermore, the equilibrium between the ketone and its hydrate allows cyclobutanones to act as transition-state mimetics for tetrahedral intermediates, enabling potent inhibition of metalloenzymes like the quorum-quenching enzyme AiiA and the antibiotic target diaminopimelate desuccinylase (DapE) . These properties have established cyclobutanones as key intermediates in the total synthesis of complex natural products and bioactive molecules . This product is intended for research applications and is For Research Use Only . It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanone
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InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2
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InChI Key

SHQSVMDWKBRBGB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(=O)C1
Source PubChem
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Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID9061592
Record name Cyclobutanone
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanone
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Vapor Pressure

43.0 [mmHg]
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CAS No.

1191-95-3
Record name Cyclobutanone
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone, a four-membered cyclic ketone, represents a fundamental scaffold in organic chemistry and is a key structural motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique conformational properties significantly influence its reactivity and molecular recognition capabilities. A precise understanding of its three-dimensional structure, including bond lengths, bond angles, and ring conformation, is paramount for accurate molecular modeling, structure-based drug design, and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon key experimental and computational studies.

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a non-planar, or "puckered," four-membered ring. This puckering is a consequence of the molecule relieving torsional strain that would be present in a planar conformation. The equilibrium geometry is of C(_s) symmetry. The puckering motion is governed by a double-minimum potential energy function, with a barrier to the planar conformation.

Bond Lengths

The bond lengths in this compound have been determined with high precision through microwave spectroscopy and corroborated by computational methods. The key bond distances are summarized in the table below. Of note are the C-C bond lengths within the strained four-membered ring, which differ from those in acyclic alkanes.

Bond Angles

The internal bond angles of the this compound ring deviate significantly from the ideal sp

3^33
tetrahedral angle of 109.5°, a direct consequence of the ring strain. The C-C-C angles are compressed, while the angle at the carbonyl carbon is wider.

Dihedral Angle of Puckering

A critical parameter defining the non-planar structure of this compound is the ring-puckering dihedral angle. This angle describes the fold in the ring. Computational studies have provided a clear value for this angle, which is essential for accurately representing the 3D structure of the molecule.

Quantitative Structural Data

The following tables summarize the key structural parameters of this compound, compiled from experimental and computational studies.

ParameterValue (Å)MethodReference
r(C=O)1.180 (Assumed)Microwave Spectroscopy[1]
r(C1-C2)1.527 ± 0.003Microwave Spectroscopy[1]
r(C2-C3)1.556 ± 0.001Microwave Spectroscopy[1]
r(C-H(\alpha)) (axial)1.093Computational (Cyclobutane)[2]
r(C-H(\beta)) (equatorial)1.091Computational (Cyclobutane)[2]
Table 1: Bond Lengths of this compound. Note: C-H bond lengths are from a high-level computational study on cyclobutane (B1203170) and are considered a close approximation for this compound.
ParameterValue (°)MethodReference
∠C2-C1-C2'93.1 ± 0.3Microwave Spectroscopy[1]
∠C1-C2-C388.0 ± 0.3Microwave Spectroscopy[1]
∠C2-C3-C2'90.9 ± 0.2Microwave Spectroscopy[1]
∠H(\alpha)-C-H(\beta)109.15Computational (Cyclobutane)[2]
Ring Puckering Angle (θ)19.8Computational[3]
Table 2: Bond Angles and Dihedral Angle of this compound. Note: H-C-H angle is from a high-level computational study on cyclobutane.

Experimental Protocols

The determination of the precise molecular geometry of this compound has been achieved through sophisticated experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

The seminal work by Scharpen and Laurie provided the first detailed structural parameters of the this compound ring.[1]

  • Methodology: A conventional microwave spectrometer employing 100-kHz square-wave Stark modulation was used to observe the rotational spectra of this compound and its

    13^{13}13
    C isotopologues. To enhance sensitivity for observing higher energy vibrational states and isotopologues in natural abundance, phase-stabilized klystrons were utilized.

  • Sample Conditions: The sample cell was cooled with dry ice for most of the measurements, resulting in an apparent vapor pressure of a few microns.[1] At this temperature, pressure broadening was minimized, allowing for high-resolution spectra.

  • Data Analysis: The rotational constants (A, B, and C) were determined from the frequencies of the assigned rotational transitions. By analyzing the spectra of the parent molecule and its three single-substituted

    13^{13}13
    C species, a precise substitution structure for the carbon skeleton was calculated. The dipole moment was determined from the Stark effect on the rotational transitions.

Gas-Phase Electron Diffraction

More recent studies, particularly those involving ultrafast electron diffraction, have provided further insights into the structure of this compound, primarily in the context of photochemical dynamics. However, these experiments also provide information about the ground-state structure.

  • Methodology: In a typical gas-phase electron diffraction experiment, a molecular beam of this compound is crossed with a high-energy electron beam. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances in the molecule.

  • Data Analysis: The diffraction pattern is analyzed to generate a radial distribution function, from which the bond lengths, bond angles, and torsional angles can be derived. These experiments provide a thermally averaged structure.

Logical Relationships and Structural Representation

The puckered nature of the this compound ring is a central feature of its molecular geometry. The relationship between the planar and puckered conformations can be visualized as a double-well potential energy surface.

G cluster_potential Ring-Puckering Potential Puckered1 Puckered (Cs symmetry) Planar_TS Planar Transition State (C2v symmetry) Puckered1->Planar_TS Barrier: 7.6 ± 2 cm⁻¹ [1] Puckered2 Puckered (Cs symmetry) Planar_TS->Puckered2

Figure 1: A diagram illustrating the potential energy relationship between the puckered (equilibrium) and planar (transition state) conformations of the this compound ring.

The puckered geometry of this compound can be represented with the following structural diagram, which highlights the key bond angles and the out-of-plane nature of the ring.

Figure 2: A schematic representation of the this compound heavy-atom skeleton with key experimentally determined bond angles and the computationally determined puckering angle.

Conclusion

The molecular geometry of this compound is well-defined by a puckered four-membered ring with C(_s) symmetry. The bond lengths and angles are significantly influenced by ring strain, deviating from standard values for acyclic molecules. The quantitative data presented in this guide, derived from a combination of microwave spectroscopy and computational studies, provide a robust foundation for researchers in molecular modeling, medicinal chemistry, and materials science. A thorough understanding of this fundamental structure is essential for predicting the molecule's interactions and reactivity in complex chemical and biological systems.

References

[1] Scharpen, L. H., & Laurie, V. W. (1968). Microwave Spectrum, Ring-Puckering Potential Function, Ring Structure, and Dipole Moment of this compound. The Journal of Chemical Physics, 49(5), 221–227. [2] Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [3] The optimized Cs and C2v ground-state structures of this compound with the atom numbering used throughout this paper. The angle shown on the Cs structure is the ring-puckering angle calculated at the CCSD/6-311++G** level of theory. ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

References

cyclobutanone synthesis from diethyl malonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cyclobutanone from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the multi-step synthesis of this compound, commencing from the versatile building block, diethyl malonate. The synthesis leverages the principles of the malonic ester synthesis for the formation of a cyclobutane (B1203170) ring, followed by subsequent hydrolysis and decarboxylation to yield an intermediate, which is then converted to the target ketone. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for clarity, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process. The methodologies described are based on established and reliable procedures documented in chemical literature.

Introduction

Diethyl malonate is a cornerstone reagent in organic synthesis, primarily utilized for its active methylene (B1212753) group which can be readily deprotonated to form a resonance-stabilized enolate.[1] This reactivity makes it an excellent nucleophile for the formation of carbon-carbon bonds, particularly in the synthesis of carboxylic acids and cyclic compounds.[1][2] The cyclobutane moiety, while less common than five- or six-membered rings, is a significant structural motif in numerous biologically active molecules and natural products, making its efficient synthesis a topic of considerable interest.

This guide details a robust, multi-step pathway for the synthesis of this compound starting from diethyl malonate. The overall process can be divided into two primary stages:

  • Formation of the Cyclobutane Ring: Synthesis of diethyl 1,1-cyclobutanedicarboxylate via the Perkin alicyclic synthesis, which involves the reaction of diethyl malonate with a 1,3-dihalopropane.[2]

  • Conversion to this compound: A two-step process involving the hydrolysis and subsequent decarboxylation of the diester to form cyclobutanecarboxylic acid, followed by its conversion to the target ketone, this compound.

Overall Synthetic Pathway

The synthesis proceeds through the following key intermediates:

  • Diethyl Malonate → (Reacts with 1,3-dihalopropane) → Diethyl 1,1-cyclobutanedicarboxylate

  • Diethyl 1,1-cyclobutanedicarboxylate → (Hydrolysis & Decarboxylation) → Cyclobutanecarboxylic Acid

  • Cyclobutanecarboxylic Acid → (Conversion) → This compound

Below is a visualization of the core reaction mechanism for the formation of the cyclobutane ring.

reaction_mechanism DiethylMalonate Diethyl Malonate Enolate Malonate Enolate DiethylMalonate:e->Enolate:w Deprotonation Base Sodium Ethoxide (Base) Dihalopropane 1,3-Dihalopropane BromoEster Intermediate Bromo-Ester Enolate:e->BromoEster:w SN2 Attack (Intermolecular) CyclicEster Diethyl 1,1-cyclobutanedicarboxylate BromoEster:e->CyclicEster:w Intramolecular SN2 (Ring Closure)

Caption: Reaction mechanism for the formation of diethyl 1,1-cyclobutanedicarboxylate.

Stage 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This stage involves the alkylation of diethyl sodiomalonate with a suitable three-carbon electrophile, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane, to induce ring formation.[3][4] The procedure outlined here is adapted from a well-established Organic Syntheses protocol.[3]

Experimental Protocol

Materials and Equipment:

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Inlet tube for solution addition

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Reagents and Quantities:

ReagentMolar Mass ( g/mol )MolesMass/VolumeDensity (g/mL)Notes
Sodium22.996.0138 g-Freshly cut into small pieces.
Absolute Ethanol (B145695)46.07-2.5 L0.789Must be anhydrous.
Diethyl Malonate160.173.0480 g1.055Purity: b.p. 95.2-95.8°C/14 mm.[3]
1-Bromo-3-chloropropane157.443.0472 g1.59Purity: b.p. 141-142°C/755 mm.[3]
Diethyl Ether74.12-~1.5 L0.713For extraction.
Anhydrous Sodium Sulfate142.04-100 g-For drying.
Saturated Salt Solution--50 mL-For washing.
Cold Water18.02-900 mL1.000For workup.

Procedure:

  • Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g atoms) of sodium to 2.5 L of absolute ethanol. Maintain anhydrous conditions throughout.[3]

  • Reaction Setup: In a separate 5-L three-necked flask equipped with a stirrer, reflux condenser, and addition inlet, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.[3]

  • Cyclization Reaction: Heat the diethyl malonate mixture to 80°C and stir vigorously. Slowly add the prepared sodium ethoxide solution via the inlet tube. The rate of addition should be controlled to maintain a smooth reflux. The addition typically takes about 1.5 hours.[3]

  • Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]

  • Solvent Removal: Remove the ethanol by distillation. Continuous stirring is crucial during this step to prevent bumping. Approximately 90-95% of the alcohol can be recovered.[3]

  • Workup and Extraction: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with three 500-mL portions of diethyl ether.[3]

  • Drying and Concentration: Combine the organic layer and the ether extracts. Wash with 50 mL of saturated salt solution and dry over 100 g of anhydrous sodium sulfate. Filter the solution and remove the ether by distillation on a steam bath.[3]

  • Purification: Distill the residue (weighing 600–625 g) under reduced pressure through a short Vigreux column. Collect the fraction boiling at 91–96°C/4 mm.[3]

Expected Yield and Product Characteristics
ParameterValueReference
Yield 320–330 g (53–55%)[3]
Boiling Point 91–96°C / 4 mmHg[3]
Boiling Point (lit.) 104-105°C / 12 mmHg[5]
Density (d²⁵₂₀) 1.042–1.044 g/mL[3]
Refractive Index (n²⁵D) 1.433–1.434[3]
Appearance Colorless Oil[5]

Experimental Workflow Visualization

workflow reagent reagent process process product product condition condition A Prepare Sodium Ethoxide (Na in EtOH) C Add NaOEt Solution A->C B Charge Reactor: - Diethyl Malonate - 1-Bromo-3-chloropropane B->C C_cond 80°C → Reflux ~1.5 hours C->C_cond D Reflux Mixture D_cond Reflux 45 min D->D_cond E Distill off Ethanol F Aqueous Workup (Add H2O) E->F G Extract with Ether F->G H Dry Organic Phase (Na2SO4) G->H I Concentrate (Remove Ether) H->I J Vacuum Distillation I->J J_cond 91-96°C 4 mmHg J->J_cond K Diethyl 1,1-cyclobutanedicarboxylate C_cond->D D_cond->E J_cond->K

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Stage 2: Conversion to this compound

This stage involves the transformation of the intermediate diester into the final ketone product. It is a two-step process.

Step 2a: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

The diethyl 1,1-cyclobutanedicarboxylate is first hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.[3][6]

Experimental Protocol (Conceptual):

  • Saponification (Hydrolysis): Reflux diethyl 1,1-cyclobutanedicarboxylate with an excess of aqueous base (e.g., sodium hydroxide (B78521) or potassium hydroxide) until the hydrolysis is complete (indicated by the disappearance of the organic layer).

  • Acidification: Cool the reaction mixture and carefully acidify with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the cyclobutane-1,1-dicarboxylic acid.

  • Isolation: Collect the solid dicarboxylic acid by filtration, wash with cold water, and dry.

  • Decarboxylation: Heat the dry cyclobutane-1,1-dicarboxylic acid gently above its melting point. Carbon dioxide will evolve, and the reaction is complete when gas evolution ceases. The remaining liquid is cyclobutanecarboxylic acid.

  • Purification: The crude cyclobutanecarboxylic acid can be purified by distillation.

An 80% yield for the hydrolysis and decarboxylation of the fair-purity diester has been reported.[3]

Step 2b: Conversion of Cyclobutanecarboxylic Acid to this compound

The conversion of a carboxylic acid to a ketone is a standard transformation in organic chemistry, though no specific protocol for this exact conversion was found in the initial literature survey. Plausible synthetic routes include:

  • Via Organometallic Reagents: Convert the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride). The resulting cyclobutanecarbonyl chloride can then be reacted with an organocadmium reagent (e.g., dimethylcadmium) or a Gilman reagent (e.g., lithium dimethylcuprate) to yield this compound. This method is generally effective for preventing over-addition to form a tertiary alcohol.

  • Pyrolysis of a Carboxylate Salt: Convert the cyclobutanecarboxylic acid into its calcium or barium salt. Pyrolysis (strong heating) of the dry calcium cyclobutanecarboxylate (B8599542) salt would yield calcium carbonate and this compound.

These represent standard, textbook methodologies for this type of transformation. The selection of the specific route would depend on the available reagents, scale, and desired purity. It is important to note that other syntheses of this compound often start from different precursors, such as the rearrangement of cyclopropylcarbinol or the reaction of diazomethane (B1218177) with ketene.[7]

Conclusion

The synthesis of this compound from diethyl malonate is a classic example of applying the malonic ester synthesis to create cyclic structures. The initial formation of diethyl 1,1-cyclobutanedicarboxylate is a well-documented and high-yielding process. Subsequent conversion to the target ketone, this compound, requires a two-step sequence of hydrolysis/decarboxylation followed by a standard carboxylic acid-to-ketone transformation. This guide provides researchers with the fundamental protocols and data necessary to undertake this valuable synthetic route.

References

Spectroscopic Profile of Cyclobutanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cyclobutanone, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ) in ppmMultiplicity
α-CH₂ (to C=O)~3.0Triplet
β-CH₂~2.0Quintet

Note: Chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppm
C=O~208
α-CH₂~46
β-CH₂~13

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch~1785Strong
C-H Stretch (alkane)~2900-3000Medium-Strong

The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered ring system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound helps to confirm its molecular formula and provides clues about its structure.

Table 4: Key Mass Spectrometry Peaks for this compound

m/zRelative Intensity (%)Proposed Fragment
70High[M]⁺ (Molecular Ion)
42High[C₂H₂O]⁺
41Moderate[C₃H₅]⁺
28High[C₂H₄]⁺

Experimental Protocols

The following are detailed, representative methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is used.

    • A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected first.

    • The sample is then placed in the spectrometer's sample compartment.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[7]

  • Ionization: Electron Impact (EI) ionization is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector measures the abundance of each ion.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Film Sample->IR_Prep MS_Prep Vaporization Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Spectrum ¹H & ¹³C NMR Spectra NMR->NMR_Spectrum IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum

Caption: General workflow for the spectroscopic analysis of this compound.

Cyclobutanone_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M This compound [M]⁺ m/z = 70 F1 [C₂H₂O]⁺ m/z = 42 M->F1 - C₂H₄ F2 [C₃H₅]⁺ m/z = 41 M->F2 - CHO F3 [C₂H₄]⁺ m/z = 28 M->F3 - C₂H₂O N1 C₂H₄ N2 CHO N3 C₂H₂O

Caption: Key fragmentation pathways of this compound in mass spectrometry.

References

The Strained Ring: An In-depth Technical Guide to the Reactivity and Properties of Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanone, a seemingly simple four-membered cyclic ketone, holds a significant position in the landscape of organic chemistry and drug discovery. Its inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imbues it with a unique and powerful reactivity profile. This guide provides a comprehensive technical overview of the core principles governing this compound's behavior, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanistic pathways that drive its transformations. Understanding these fundamentals is crucial for leveraging this versatile building block in the synthesis of complex molecular architectures and novel therapeutic agents.

The Energetic Landscape: Quantifying Ring Strain

The defining characteristic of this compound is its substantial ring strain, which is significantly higher than that of its larger cycloalkanone counterparts. This strain energy, primarily a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds), is the primary driver of its enhanced reactivity.

The total strain energy of this compound is approximately 120 kJ/mol (28.7 kcal/mol)[1]. This value can be derived from thermochemical data, such as the heat of combustion and enthalpy of formation, by comparing the experimental values to those of a hypothetical "strain-free" reference molecule.

PropertyValueUnitReference
Enthalpy of Formation (gas, 298.15 K)-101.0 ± 1.0kJ/mol--INVALID-LINK--
Enthalpy of Combustion (liquid, 298.15 K)-2355.0 ± 1.5kJ/mol--INVALID-LINK--
Ring Strain Energy (calculated)~120kJ/mol[1]
Ring Strain Energy (calculated)~28.7kcal/mol[1]

Comparison of Ring Strain in Cycloalkanones:

CycloalkanoneRing Strain Energy (kcal/mol)
Cyclopropanone~43
This compound ~28.7
Cyclopentanone~6.9
Cyclohexanone (B45756)~2.6

Note: Values for cyclopropanone, cyclopentanone, and cyclohexanone are approximate and for comparative purposes.

Reactivity Driven by Strain Release

The high ring strain of this compound makes it susceptible to a variety of reactions that lead to more stable, less strained products. These transformations are of significant interest in synthetic chemistry.

Thermal Decomposition

At elevated temperatures, this compound undergoes a [2+2] cycloelimination reaction to yield ethylene (B1197577) and ketene (B1206846) as the major products[2][3]. A minor, parallel pathway results in the formation of cyclopropane (B1198618) and carbon monoxide[4][5].

  • Major Pathway: (CH₂)₃CO → CH₂=CH₂ + CH₂=C=O

  • Minor Pathway: (CH₂)₃CO → cyclo-C₃H₆ + CO

Reaction PathwayActivation Energy (Ea)Arrhenius A-factorReference
Ethylene + Ketene52 kcal/mol4.2 x 10¹⁴ s⁻¹[6]
Cyclopropane + CO58.3 kcal/mol6.3 x 10¹⁵ s⁻¹[6]

A typical experimental setup for studying the gas-phase thermal decomposition of this compound involves a static pyrolysis system.

  • Apparatus: A quartz reaction vessel of known volume is housed in a furnace capable of maintaining a constant temperature (e.g., 350-400 °C). The vessel is connected to a vacuum line, a pressure gauge (e.g., a capacitance manometer), and a system for introducing the reactant and collecting products. Product analysis is typically performed by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

  • Procedure: a. The reaction vessel is evacuated to a high vacuum. b. A known pressure of this compound vapor is introduced into the heated vessel. c. The reaction is allowed to proceed for a specific time. d. The reaction is quenched by rapidly cooling the vessel or by expanding the gaseous mixture into a collection volume at room temperature. e. The product mixture is analyzed by GC to identify and quantify the products (ethylene, ketene, cyclopropane, and carbon monoxide). f. Rate constants are determined by monitoring the disappearance of the reactant or the appearance of products as a function of time at different temperatures. An Arrhenius plot is then constructed to determine the activation energy and pre-exponential factor.

Photochemical Reactions: The Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, this compound undergoes a Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds to form a biradical intermediate[7][8][9]. This process is particularly efficient for this compound because the cleavage of the C-C bond helps to alleviate the ring strain in the excited state[1].

The initially formed biradical can then undergo several competing secondary reactions:

  • Decarbonylation to form a trimethylene biradical, which can then cyclize to form cyclopropane or undergo hydrogen abstraction to yield propene.

  • Intramolecular disproportionation to form ketene and ethylene.

  • Ring closure to regenerate the starting this compound.

The ratio of these products is highly dependent on the excitation wavelength and the reaction phase (gas vs. solution)[1][10].

Excitation Wavelength (nm)Product Ratio (C3:C2)Reference
3262.0[1]
3130.5[1]
2480.8[1]
  • Apparatus: A solution of this compound in a photochemically inert solvent (e.g., cyclohexane, acetonitrile) is placed in a quartz reaction vessel. The solution is irradiated using a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and appropriate filters to select the desired wavelength range. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

  • Procedure: a. A solution of this compound of known concentration is prepared in the chosen solvent. b. The solution is degassed by bubbling with an inert gas or by several freeze-pump-thaw cycles. c. The solution is irradiated for a set period, often with stirring to ensure uniform exposure to the light source. d. Aliquots of the reaction mixture can be taken at different time intervals for analysis. e. Product identification and quantification are performed using techniques such as GC-MS and NMR spectroscopy. Quantum yields are determined using a chemical actinometer to measure the photon flux.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction in which a ketone is converted to an ester (or a cyclic ketone to a lactone) using a peroxyacid as the oxidant[11][12][13]. This compound readily undergoes this reaction to form γ-butyrolactone, a valuable synthetic intermediate. The reaction proceeds with retention of stereochemistry at the migrating carbon center[14].

  • Reagents and Apparatus:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxyacid

    • A chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform

    • A buffer, such as sodium bicarbonate, to neutralize the carboxylic acid byproduct

    • Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)

  • Procedure: a. This compound is dissolved in the chosen solvent in a round-bottom flask, and the solution is cooled in an ice bath. b. A solution of the peroxyacid in the same solvent is added dropwise to the stirred this compound solution. c. The reaction mixture is stirred at a low temperature (e.g., 0 °C to room temperature) for a period of time (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or GC. d. Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium sulfite) to destroy any excess peroxyacid. e. The mixture is washed with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove the carboxylic acid byproduct. f. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. g. The resulting crude γ-butyrolactone can be purified by distillation or column chromatography.

Visualizing the Mechanisms

Norrish Type I Reaction Pathway

Norrish_Type_I CB This compound (S0) CB_S1 This compound (S1) CB->CB_S1 hν (UV) Biradical Acyl-Alkyl Biradical CB_S1->Biradical α-Cleavage Products_C2 Ethylene + Ketene Biradical->Products_C2 Disproportionation Products_C3 Cyclopropane + CO Biradical->Products_C3 Decarbonylation + Ring Closure CB_regen This compound (S0) Biradical->CB_regen Ring Closure Baeyer_Villiger Start This compound + RCO3H Protonation Protonated Carbonyl Start->Protonation + H+ Criegee Criegee Intermediate Protonation->Criegee + RCO3- Migration Oxocarbenium Ion + RCO2- Criegee->Migration Migratory Insertion Product γ-Butyrolactone + RCO2H Migration->Product - H+ Photochem_Workflow Prep Prepare Solution (this compound in Solvent) Degas Degas Solution (N2 or Freeze-Pump-Thaw) Prep->Degas Irradiate Irradiate with UV Light (Controlled Wavelength & Time) Degas->Irradiate Quench Quench Reaction (If necessary) Irradiate->Quench Analyze Analyze Products (GC-MS, NMR) Quench->Analyze Quantify Determine Quantum Yields (Actinometry) Analyze->Quantify

References

physical properties of cyclobutanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of cyclobutanone, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in drug development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

This compound, with the molecular formula (CH₂)₃CO, is a four-membered cyclic ketone. It exists as a colorless, volatile liquid at room temperature.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in organic synthesis and as a building block in the development of novel pharmaceutical compounds.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from various sources. It is important to note the temperature at which density measurements were taken, as this property is temperature-dependent.

Physical PropertyValueConditions
Boiling Point 99 °Cat standard atmospheric pressure
99.75 °Cat standard atmospheric pressure[1]
Density 0.9547 g/cm³at 0 °C[1]
0.938 g/mLat 25 °C[2][3][4]
0.930 g/mLNot specified
0.93 g/mLNot specified[5]

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized experimental procedures. The following sections detail common methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed, with the choice often depending on the quantity of the sample available.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[3]

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the this compound sample.

    • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is then discontinued. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[3]

2. Simple Distillation Method

For larger sample volumes (at least 5 mL), a simple distillation setup can be used to determine the boiling point.[2][3]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The this compound sample and a few boiling chips are placed in the distilling flask.

    • The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is observed. This stable temperature is the boiling point. It is also advisable to record the barometric pressure.[2]

Determination of Density

Density is defined as the mass per unit volume of a substance.[6] For liquids, this can be determined using several methods.

1. Pycnometry (Density Bottle Method)

This is a highly accurate method for determining the density of liquids.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately determined.

    • The pycnometer is filled with distilled water of a known density at a specific temperature and weighed to determine the volume of the pycnometer.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The filled pycnometer is brought to the desired temperature in a constant temperature bath, ensuring the liquid level is at the capillary mark.

    • The mass of the pycnometer filled with this compound is measured.

    • The density of this compound is calculated using the formula: Density = (Mass of this compound) / (Volume of pycnometer)

2. Digital Density Meter (Oscillating U-tube Method)

This is a modern and rapid method for density determination, as described in ASTM D4052.[6][7][8]

  • Apparatus: Digital density meter with an oscillating U-tube.

  • Procedure:

    • A small volume of the this compound sample is injected into the oscillating U-tube of the density meter.

    • The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

    • The density is then calculated by the instrument based on its calibration data. This method is fast, requires a small sample volume, and provides high accuracy.[6]

Logical Relationships of Physical Properties

The physical properties of a compound are intrinsically linked to its molecular structure and the intermolecular forces present. The following diagram illustrates the relationship between the key physical properties of this compound discussed in this guide.

G Relationship of this compound's Physical Properties cluster_properties Physical Properties cluster_determination Experimental Determination cluster_factors Influencing Factors Boiling Point Boiling Point Thiele Tube Thiele Tube Boiling Point->Thiele Tube measured by Distillation Distillation Boiling Point->Distillation measured by Density Density Pycnometry Pycnometry Density->Pycnometry measured by Digital Density Meter Digital Density Meter Density->Digital Density Meter measured by Intermolecular Forces Intermolecular Forces Intermolecular Forces->Boiling Point Molecular Weight Molecular Weight Molecular Weight->Boiling Point Temperature Temperature Temperature->Density Pressure Pressure Pressure->Boiling Point

Caption: Logical flow from influencing factors to physical properties and their experimental determination.

References

Quantum Chemical Calculations for Cyclobutanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanone, a strained four-membered cyclic ketone, presents a fascinating case study for quantum chemical calculations due to its unique structural and photochemical properties. Its rigid framework and the interplay of ring strain with electronic excitations make it an important model system for understanding complex photochemical reactions. This guide provides a comprehensive overview of the theoretical approaches used to investigate the electronic structure, conformational landscape, and photodissociation dynamics of this compound, with a focus on methodologies and quantitative data relevant to advanced research and drug development.

Ground State Geometry and Conformational Analysis

The ground state of this compound is characterized by a non-planar, puckered ring structure. This puckering is a compromise between the angle strain inherent in a four-membered ring and the torsional strain that would be maximized in a planar conformation.[1][2] The degree of puckering and the energy barrier to ring inversion are key parameters that can be determined with high accuracy using computational methods.

Ring Puckering and Inversion Barrier

Quantum chemical calculations have been instrumental in quantifying the geometry of this compound. The ring-puckering angle, defined as the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes, is a critical parameter.[1] Different levels of theory and basis sets yield slightly different values for this angle and the barrier to planarization.

Table 1: Calculated Ground State Geometrical Parameters and Ring Inversion Barrier of this compound

Method/Basis SetRing Puckering Angle (°)C=O Bond Length (Å)Barrier to Planarity (cm⁻¹)Reference
CCSD/6-311++G 171.7 (dihedral)--[3]
MP2/6-311++G15.7 (deviation from planarity)-196.7[4]
B3LYP/6-311++G**5.0 (deviation from planarity)--[4]

Note: The ring puckering angle in the first entry is defined differently from the deviation from planarity in the subsequent entries.

Electronic Excitations and Photochemistry

The photochemistry of this compound is rich and has been extensively studied through both experimental and theoretical means. Upon photoexcitation, this compound can undergo several competing reaction pathways, including decarbonylation (to form CO and cyclopropane (B1198618) or propene), cycloelimination (to produce ketene (B1206846) and ethylene), and ring expansion (to form an oxacarbene).[5][6] The outcome of these reactions is highly dependent on the initial excited state and the subsequent non-adiabatic dynamics.

Vertical Excitation Energies

Accurate calculation of vertical excitation energies is crucial for understanding the absorption spectrum and the initial steps of the photochemistry. Various high-level quantum chemical methods have been employed to this end, with results often benchmarked against experimental data.[7][8][9]

Table 2: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for this compound

StateCharacterSA(4/4)-CAS(8,8)/aug-cc-pvdzMS(6)-CASPT2(8,11)/aug-cc-pVDZTD-B3LYP-D3/6-31+G**Experimental
S₁n → π4.41 (0.000)4.28 (0.000)4.31 (0.000)4.43
S₂n → 3s6.22 (0.024)6.13 (0.024)5.95 (0.023)6.02
S₃π → π7.50 (0.000)7.50 (0.000)7.23 (0.000)-
S₄n → 3p7.74 (0.001)7.70 (0.001)7.41 (0.001)-
S₅n → 3p7.82 (0.001)7.78 (0.001)7.52 (0.001)-

References:[8][9]

Photodissociation Dynamics

Understanding the time evolution of photoexcited this compound requires sophisticated dynamics simulations that can account for non-adiabatic transitions between multiple electronic states.[10][11] Methods such as trajectory surface hopping (TSH), ab initio multiple spawning (AIMS), and multi-configuration time-dependent Hartree (MCTDH) have been applied to model these complex processes.[5][12][13]

Recent studies have focused on the dynamics following excitation to the S₂ (n → 3s) state.[3][14][15] These simulations show a rapid internal conversion from S₂ to the S₁ (n → π*) state within the first 500 femtoseconds.[10][11] Subsequent dynamics on the S₁ surface can lead to C-C bond cleavage and the formation of various photoproducts.[6][16] The lifetime of the S₁ state has been computationally estimated to be around 484.0 fs.[5][6]

Computational Methodologies

A variety of quantum chemical methods are employed to study this compound, each with its own strengths and computational cost.

Ground State Calculations

For ground-state properties like geometry and vibrational frequencies, Density Functional Theory (DFT) with hybrid functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are commonly used.[4][16] For higher accuracy, coupled-cluster methods like CCSD(T) are the gold standard.[3]

Excited State Calculations

The description of electronically excited states often requires more advanced methods. Time-Dependent DFT (TD-DFT) is a computationally efficient method for calculating excitation energies.[15][17] However, for a more accurate description of the potential energy surfaces and non-adiabatic couplings, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary.[6][7][8][9]

Dynamics Simulations

To model the photochemical reactions, the potential energy surfaces calculated from the electronic structure methods are used in dynamics simulations. The choice of dynamics method depends on the specific problem.

  • Trajectory Surface Hopping (TSH): A semi-classical method where classical trajectories are propagated on a single potential energy surface, with stochastic "hops" between surfaces to account for non-adiabatic transitions.[12][16]

  • Ab Initio Multiple Spawning (AIMS): A fully quantum mechanical method where the nuclear wavefunction is represented by a basis of coupled, traveling Gaussian wavepackets.[5][17]

  • Multi-Configuration Time-Dependent Hartree (MCTDH): A grid-based quantum dynamics method that is particularly powerful for systems with a few key degrees of freedom.[3][10][11][13]

  • Direct Dynamics Variational Multi-Configuration Gaussian (DD-vMCG): A quantum dynamics method where the potential energy surfaces are calculated "on-the-fly" as the dynamics simulation proceeds.[3][10][11][13]

Visualizing Computational Workflows and Molecular Dynamics

General Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical investigation of this compound's photochemistry.

G A Ground State Optimization (e.g., DFT, MP2, CCSD) B Frequency Calculation A->B C Vertical Excitation Calculation (e.g., TD-DFT, CASSCF, CASPT2) A->C D Excited State PES Scan and Conical Intersection Search C->D E Non-Adiabatic Dynamics Simulation (e.g., TSH, AIMS, MCTDH) D->E F Analysis of Reaction Pathways and Product Branching Ratios E->F G Comparison with Experimental Data F->G G cluster_0 cluster_1 Puckered\nConformation 1 Puckered Conformation 1 Planar\nTransition State Planar Transition State Puckered\nConformation 1->Planar\nTransition State Puckered\nConformation 2 Puckered Conformation 2 Planar\nTransition State->Puckered\nConformation 2 p1 ts p1->ts ΔE‡ p2 ts->p2 G S0 S₀ (Ground State) S2 S₂ (n→3s) S0->S2 Photoexcitation (200 nm) P2 Cycloelimination (Ketene + Ethylene) S0->P2 Concerted Mechanism S1 S₁ (n→π*) S2->S1 Internal Conversion (~<500 fs) S1->S0 Internal Conversion T1 T₁ (Triplet State) S1->T1 Intersystem Crossing P1 Decarbonylation (CO + Cyclopropane/Propene) T1->P1

References

An In-depth Technical Guide to the Safe Handling and Storage of Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclobutanone (CAS No. 1191-95-3) is a four-membered cyclic ketone with the molecular formula C₄H₆O.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of various cyclobutane (B1203170) derivatives and in the photochemical synthesis of nucleoside analogues for pharmaceutical development.[3][4] Given its hazardous properties, including high flammability and potential health effects, a comprehensive understanding and strict adherence to safety protocols are imperative for researchers, scientists, and drug development professionals. This guide provides detailed technical information on the safe handling, storage, and emergency procedures for this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause irritation.[2] The primary hazards are associated with its low flash point, making it highly flammable, and its ability to cause skin, eye, and respiratory irritation.[2][5] Vapors are heavier than air and may travel to an ignition source, causing a flashback.[6]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapor. or H226: Flammable liquid and vapor.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][5]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1191-95-3[8]
Molecular Formula C₄H₆O
Molecular Weight 70.09 g/mol [1][5][9]
Appearance Clear, colorless to slightly yellow liquid[1][3][10]
Boiling Point 99 °C
Melting Point -50.9 °C
Flash Point 10 °C to 16 °C[10]
Density 0.938 g/mL at 25 °C
Vapor Pressure 43.0 mmHg[1]
Water Solubility Insoluble[3][4][9]
Stability Stable under normal conditions, but considered unstable in the presence of incompatible materials.[6][7][8]

Handling Protocols

Safe handling practices are essential to minimize exposure and prevent accidents. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Key Handling Procedures:

  • Ignition Source Control: Keep away from heat, sparks, open flames, and hot surfaces.[11][8] No smoking is permitted in handling areas.[11][10] Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[11][8][10]

  • Static Discharge Prevention: Vapors may be ignited by static electricity.[7] All metal parts of equipment must be grounded and bonded when dispensing or pouring to avoid ignition from static discharge.[7][8]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7][10] Do not eat, drink, or smoke when using this product.[7]

  • Container Handling: Keep containers tightly closed when not in use.[11] Avoid physical damage to containers and check regularly for leaks.[7] Containers, even those that have been emptied, may contain explosive vapors.[7] Do not cut, drill, grind, or weld on or near containers.[7]

G cluster_prep Preparation & Dispensing cluster_use Experimental Use cluster_cleanup Post-Experiment receive Receive Chemical Inspect Container Integrity store Transport to Approved Storage (e.g., Flammables Cabinet) receive->store lab_prep Prepare Work Area (Fume Hood, Grounding) store->lab_prep don_ppe Don Appropriate PPE (See PPE Guide) lab_prep->don_ppe dispense Dispense Chemical Use Non-Sparking Tools don_ppe->dispense experiment Perform Experiment Maintain Ventilation dispense->experiment waste Transfer Waste to Sealed Hazardous Waste Container experiment->waste decon Decontaminate Work Area & Equipment waste->decon doff_ppe Doff & Dispose of Contaminated PPE decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for the safe handling of this compound.

Storage Protocols

Proper storage is critical to maintaining the stability of this compound and preventing fire or explosion hazards.

  • Location: Store in a cool, dry, well-ventilated area specifically designated for flammable liquids.[11][7] This can include a refrigerator or a flammables cabinet.[6][8] Recommended storage temperature is often between 2-8°C.[7]

  • Container: Keep in the original, tightly sealed container.[11][8] Ensure containers are clearly labeled.[7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents (e.g., nitrates, perchlorates), strong bases, and strong reducing agents.[6][8][9]

  • Ignition Sources: The storage area must be free of ignition sources, including naked lights, sparks, and heat.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[7]

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[6][10]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-resistant protective clothing or a lab coat.[6][10] An emergency safety shower should be readily accessible.[12]

  • Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) should be used.[6][10][13]

G start Task Assessment start->inv1 base_ppe Standard PPE (All Tasks) - Chemical Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat enhanced_ppe Enhanced PPE (High Splash/Vapor Risk) - Face Shield (in addition to goggles) - Chemical-Resistant Apron - Consider Double Gloves - Respiratory Protection (if needed) inv1->base_ppe Low Risk (e.g., small transfers in fume hood) inv1->enhanced_ppe High Risk (e.g., large volume, potential for aerosol)

Caption: Personal Protective Equipment (PPE) selection guide.

Emergency Procedures

Detailed protocols must be in place for handling spills, fires, and personnel exposure.

Experimental Protocol: Spill Response
  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.[10]

  • Remove Ignition Sources: Eliminate all sources of ignition (e.g., turn off equipment, extinguish open flames).[7][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[7]

  • Containment: For minor spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[6][7] Do not use combustible materials.

  • Clean-up: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[6][10]

  • Decontaminate: Clean the affected area thoroughly.

  • Reporting: Report the incident to the appropriate environmental health and safety (EHS) department.

Experimental Protocol: Fire Emergency
  • Activate Alarm: Activate the nearest fire alarm and alert personnel.

  • Evacuate: Evacuate the area immediately.[12]

  • Extinguishing (Trained Personnel Only): If the fire is small and you are trained to do so, use a suitable extinguishing agent.

    • Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11][6][8]

    • Unsuitable Media: Water may be ineffective in extinguishing the fire but can be used as a mist to cool closed containers exposed to heat.[6][8]

  • Container Cooling: If it can be done without risk, use a water spray to cool fire-exposed containers to prevent rupture.[6]

  • Breathing Apparatus: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Experimental Protocol: First Aid

Immediate first aid is critical upon exposure. Seek medical attention for all routes of exposure.[12][14]

  • Inhalation:

    • Move the person to fresh air immediately.[6][10]

    • If breathing is difficult, trained personnel should administer oxygen.[6][14]

    • If breathing has stopped, perform artificial respiration.[6][14]

    • Keep the person warm and at rest.[14]

    • Seek immediate medical attention.[14]

  • Skin Contact:

    • Immediately remove all contaminated clothing while flushing the affected skin with running water for at least 15 minutes.[6][7][8]

    • Wash the area with soap and water if available.[7]

    • Seek medical attention if irritation develops or persists.[6]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[6][7][8]

    • Remove contact lenses if present and easy to do so.[5]

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting, as there is a risk of aspiration into the lungs.[7]

    • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11][13]

    • Call a POISON CENTER or doctor immediately.[7]

Waste Disposal

This compound and materials contaminated with it must be disposed of as hazardous waste.

  • Collection: Collect waste in a dedicated, leak-proof, and clearly labeled container.[15][16] The container should be chemically resistant (e.g., glass or high-density polyethylene).[15]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards ("Flammable," "Irritant").[15]

  • Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources, and with secondary containment.[15][17] Keep containers closed at all times except when adding waste.[16]

  • Disposal: Arrange for disposal through a licensed professional hazardous waste management service, coordinated with your institution's EHS department.[15] Do NOT dispose of this compound down the drain.[13][15]

References

An In-depth Technical Guide to the Solubility of Cyclobutanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone ((CH₂)₃CO), a four-membered cyclic ketone, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a reactant and a solvent necessitates a thorough understanding of its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative miscibility, theoretical solubility parameters, and detailed experimental protocols for quantitative determination.

This compound is a colorless, volatile liquid at room temperature with a moderate polarity owing to its ketone functional group.[1][3][4] This polarity largely dictates its solubility behavior, following the principle of "like dissolves like." Generally, it exhibits good solubility in polar solvents and limited solubility in non-polar solvents and is considered insoluble in water.[3][5]

Qualitative Solubility and Miscibility

Qualitative assessments indicate that this compound is miscible with a wide array of common organic solvents. This high degree of miscibility is predictable based on its molecular structure—a polar carbonyl group combined with a small, non-polar hydrocarbon ring.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsQualitative Solubility/Miscibility
Polar Protic Solvents Alcohols (e.g., Methanol, Ethanol)Generally Miscible[3]
Polar Aprotic Solvents Ketones (e.g., Acetone)Generally Miscible[6]
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF))Generally Miscible[3]
Esters (e.g., Ethyl Acetate)Soluble[1]
Chlorinated Solvents Dichloromethane, ChloroformSoluble/Miscible[1][5][6]
Aromatic Hydrocarbons TolueneSoluble[1]
Non-polar Solvents Aliphatic Hydrocarbons (e.g., Hexane, Heptane)Low Solubility[3]

Theoretical Solubility Prediction: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the miscibility of substances.[7] The principle is that substances with similar HSP values are likely to be miscible. The total Hansen parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Table 2: Hansen Solubility Parameters for this compound and Select Solvents

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
This compound 18.3 11.4 5.2
Solvents
Methanol14.712.322.3
Ethanol15.88.819.4
Acetone (B3395972)15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Toluene18.01.42.0
n-Hexane14.90.00.0

Data for solvents are from standard Hansen Solubility Parameter tables.

The HSP values for this compound indicate a significant polar component (δP = 11.4) and a moderate hydrogen bonding component (δH = 5.2), which explains its good miscibility with polar solvents like acetone and alcohols. The large difference in HSP between this compound and non-polar solvents like n-hexane predicts poor miscibility.

Experimental Protocols for Solubility Determination

Due to the limited availability of precise quantitative solubility data for this compound, the following experimental protocols are provided for researchers to determine this data in their own laboratories.

Visual Miscibility Test (Qualitative)

This simple method provides a rapid qualitative assessment of miscibility.[1][8]

Methodology:

  • To a clean, dry test tube, add 1 mL of the organic solvent of interest.

  • Add 1 mL of this compound to the same test tube.

  • Stopper the test tube and gently invert it several times to mix the liquids.

  • Visually inspect the mixture against a well-lit background.

    • Miscible: The mixture remains a single, clear phase with no visible interface.

    • Immiscible: The mixture separates into two distinct layers.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may separate over time.

G cluster_input Inputs cluster_process Process cluster_output Observation & Interpretation This compound This compound (1 mL) Mix Mix in Test Tube This compound->Mix Solvent Organic Solvent (1 mL) Solvent->Mix Observe Visual Inspection Mix->Observe Miscible Miscible (Single Clear Phase) Observe->Miscible Clear? Immiscible Immiscible (Two Layers) Observe->Immiscible Layers? Partially Partially Miscible (Cloudy/Emulsion) Observe->Partially Cloudy?

Visual Miscibility Test Workflow
Cloud Point Titration (Quantitative)

This method is useful for determining the solubility limit of a liquid in another liquid at a specific temperature.[9]

Methodology:

  • Accurately weigh a known mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Maintain the vessel at a constant temperature using a circulating water bath.

  • Slowly add the organic solvent of interest from a burette with constant stirring.

  • The "cloud point" is reached when the solution becomes turbid, indicating the formation of a second phase. Record the volume of solvent added.

  • The solubility can be calculated from the mass of this compound and the volume and density of the solvent added.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_result Result & Calculation Cyclo_Vessel Known mass of this compound in a temperature-controlled vessel Titrate Slowly add solvent with stirring Cyclo_Vessel->Titrate Solvent_Burette Organic Solvent in Burette Solvent_Burette->Titrate Observe Observe for Turbidity (Cloud Point) Titrate->Observe Record Record Volume of Solvent Added Observe->Record Turbidity Appears Calculate Calculate Solubility Record->Calculate

Cloud Point Titration Workflow
Quantitative Analysis by Gas Chromatography (GC)

For a precise determination of the composition of each phase in a partially miscible system, Gas Chromatography (GC) is the preferred method.[2][10]

Methodology:

  • Sample Preparation:

    • Prepare a series of mixtures of this compound and the organic solvent with varying compositions (e.g., 10%, 20%, ..., 90% by weight).

    • Equilibrate each mixture at a constant temperature in a sealed vial with vigorous mixing.

    • Allow the phases to separate.

    • Carefully extract a sample from each phase for analysis.

  • Calibration:

    • Prepare a set of calibration standards with known concentrations of this compound in the solvent of interest.[11]

    • Analyze the standards by GC to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis:

    • Inject the samples from each phase into the GC.

    • Determine the concentration of this compound in each phase by comparing the peak areas to the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep_Mixtures Prepare this compound-Solvent Mixtures Equilibrate Equilibrate at Constant Temperature Prep_Mixtures->Equilibrate Separate Allow Phases to Separate Equilibrate->Separate Sample_Phases Sample Each Phase Separate->Sample_Phases GC_Samples Analyze Phase Samples Sample_Phases->GC_Samples Prep_Standards Prepare Calibration Standards GC_Standards Analyze Standards Prep_Standards->GC_Standards Cal_Curve Generate Calibration Curve GC_Standards->Cal_Curve Quantify Quantify this compound in Each Phase GC_Samples->Quantify Cal_Curve->Quantify G cluster_solvents Solvent Types This compound This compound (Moderate Polarity) PolarProtic Polar Protic (e.g., Ethanol) This compound->PolarProtic High Miscibility (H-bonding, Dipole-Dipole) PolarAprotic Polar Aprotic (e.g., Acetone) This compound->PolarAprotic High Miscibility (Dipole-Dipole) NonPolar Non-Polar (e.g., Hexane) This compound->NonPolar Low Solubility (van der Waals only)

References

Thermochemical Properties of Cyclobutanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of cyclobutanone ((CH₂)₃CO), a strained four-membered cyclic ketone. Understanding these properties is crucial for professionals in chemical synthesis, reaction design, and computational modeling, particularly in the fields of medicinal chemistry and materials science where strained ring systems can offer unique conformational constraints and reactivity. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of associated processes.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of this compound. Data has been compiled from various sources, with standard state conditions being 25 °C (298.15 K) and 100 kPa (1 bar) unless otherwise specified.

Table 1: Enthalpic and Entropic Properties of this compound

PropertyValueUnitsState
Standard Molar Enthalpy of Formation (ΔfH°)-130.8kJ/molLiquid
Standard Molar Enthalpy of Formation (ΔfH°)-101. ± 1.kJ/molGas
Standard Molar Enthalpy of Combustion (ΔcH°)-2300.7 ± 0.63kJ/molLiquid
Molar Enthalpy of Vaporization (ΔvapH)37.7kJ/molat 322 K
Molar Enthalpy of Fusion (ΔfusH)10.8kJ/molat 220.5 K

Note: The standard enthalpy of formation of the liquid corresponds to the heat of combustion value of -2300.7 ± 0.63 kJ/mol as calculated by NIST from data by Rocek and Radkowsky, 1973.[1][2]

Table 2: Heat Capacity and Physical Properties of this compound

PropertyValueUnits
Molar Heat Capacity (Cp)74.31J/mol·K
Boiling Point99.75 °C (372.90 K)-
Melting Point-50.9 °C (222.2 K)-
Density0.9547g/cm³
Molar Mass70.091 g/mol

Experimental Protocols

The determination of the thermochemical properties of this compound relies on a combination of calorimetric and spectroscopic techniques. Below are detailed methodologies for key experimental procedures.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

  • Sample Preparation: A precise mass of high-purity liquid this compound is encapsulated in a gelatin capsule or a platinum crucible. The mass of the sample is typically in the range of 0.5 to 1.0 grams.[3] A known length of fuse wire (e.g., nickel-chromium or iron) is attached to the electrodes of the bomb head, with the wire in contact with the sample.[4][5]

  • Bomb Assembly and Pressurization: A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[6] The bomb is then sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, before being pressurized with pure oxygen to approximately 30 atm.[5]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL). The calorimeter is assembled with a stirrer and a high-precision thermometer.[7]

  • Temperature Measurement and Ignition: The water in the calorimeter is stirred to ensure a uniform temperature. The initial temperature is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[6]

  • Data Acquisition: The temperature of the water is recorded at short intervals as it rises due to the heat released by the combustion. The final temperature is recorded after it has reached a maximum and begins to cool.[6]

  • Corrections and Calculations: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.[8] Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[9] From the corrected heat released at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound at different temperatures and applying the Clausius-Clapeyron equation.[10]

Methodology:

  • Apparatus Setup: A sample of liquid this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is immersed in a water bath to control the temperature.[11]

  • Vapor Pressure Measurement: The system is allowed to reach thermal equilibrium at a specific temperature. The pressure inside the flask, which is the sum of the partial pressure of air and the vapor pressure of this compound, is recorded.[11]

  • Data Collection at Various Temperatures: The temperature of the water bath is varied, and the total pressure is recorded at several different temperatures.

  • Calculation of Vapor Pressure: To determine the vapor pressure of this compound at each temperature, the initial pressure of the air in the flask (before the introduction of the liquid) is subtracted from the total pressure measured.[11]

  • Data Analysis: A graph of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is plotted. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) can then be calculated from the slope.[10]

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and chemical processes related to this compound.

G cluster_0 Experimental Determination of Standard Enthalpy of Formation A Bomb Calorimetry (Combustion of this compound) B Measure Heat Released (ΔU°c) A->B yields C Calculate Standard Enthalpy of Combustion (ΔH°c) B->C corrected for work D Hess's Law Calculation C->D E Standard Enthalpy of Formation of this compound (ΔfH°) D->E determines F Known ΔfH° of CO2 and H2O F->D

Fig. 1: Workflow for determining the standard enthalpy of formation.

G cluster_1 Thermal Decomposition of this compound reactant This compound (CH2)3CO conditions ~350 °C reactant->conditions products1 Ethylene (B1197577) (C2H4) products2 Ketene (CH2CO) conditions->products1 conditions->products2

Fig. 2: Primary pathway for the thermal decomposition of this compound.[1]

Synthesis and Reactivity

This compound can be synthesized through various routes, including the reaction of diazomethane (B1218177) with ketene, the rearrangement of oxaspiropentane, and the oxidation of cyclobutanol.[1] A common laboratory preparation involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[12]

The strained four-membered ring of this compound imparts significant ring strain, influencing its reactivity. Thermally, this compound undergoes a [2+2] cycloelimination at around 350 °C to yield ethylene and ketene.[1] Photochemically, it can undergo decarbonylation to form cyclopropane (B1198618) and carbon monoxide, among other products.[13][14] This reactivity makes this compound a versatile intermediate in organic synthesis.

Conclusion

The thermochemical properties of this compound are well-characterized, providing a solid foundation for its application in research and development. The significant ring strain, reflected in its enthalpy of formation, is a key driver of its chemical reactivity. The experimental methodologies outlined in this guide provide a basis for the validation and further exploration of the properties of this compound and related strained cyclic ketones. The continued study of such molecules is expected to yield novel insights into chemical bonding, reaction mechanisms, and the design of new molecular entities with unique properties.

References

The Potential Energy Surface of Cyclobutanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Conformational Dynamics and Photochemical Fate of a Strained Cyclic Ketone

Executive Summary

Cyclobutanone, a strained four-membered cyclic ketone, presents a rich and complex potential energy surface (PES) that governs its unique structural dynamics and photochemical reactivity. Understanding this landscape is critical for predicting its behavior in various chemical environments. This technical guide provides a detailed overview of the this compound PES, synthesizing key findings from high-level computational studies and advanced experimental techniques. We delve into the puckered nature of the ground state, the intricate web of excited-state dynamics following UV photoexcitation, and the subsequent Norrish Type I decarbonylation pathways. This document is intended for researchers, scientists, and professionals in drug development who require a deep, quantitative understanding of strained ring systems and their photochemical transformations.

The Ground State (S₀) Potential Energy Surface

The ground electronic state (S₀) of this compound is characterized by significant ring strain, a consequence of its four-membered ring structure. This strain dictates the molecule's preferred conformation. The PES is not flat; instead, it features a delicate balance between angle strain, which favors a planar ring, and torsional strain, which is minimized by puckering.

Conformational Analysis: A Puckered Ring

Early microwave spectroscopy studies definitively established that the ground state of this compound is non-planar. The ring adopts a puckered conformation with Cₛ symmetry. This puckering is described by a double-minimum potential along the ring-puckering coordinate. The planar C₂ᵥ geometry represents a small energy barrier, or transition state, for the inversion between the two equivalent puckered minima. This barrier is remarkably low, indicating that the ring is highly flexible and undergoes rapid inversion even at low temperatures.

Caption: Fig. 1: Ground State Ring Inversion Pathway.

Quantitative Geometrical and Energetic Data

High-resolution spectroscopic and computational studies have provided precise data on the geometry and energetics of the S₀ state.

ParameterValueMethod
Energetics
Barrier to Planarity7.6 ± 2 cm⁻¹ (0.091 ± 0.024 kJ/mol)Microwave Spectroscopy
Structural Parameters (Puckered Minimum)
r(C₁=O)~1.21 ÅTheory (LR-TDDFT)[1]
r(C₁-C₂)1.527 ± 0.003 ÅMicrowave Spectroscopy
r(C₂-C₃)1.556 ± 0.001 ÅMicrowave Spectroscopy
∠C₂C₁C₄93.1 ± 0.3°Microwave Spectroscopy
∠C₂C₃C₄90.9 ± 0.2°Microwave Spectroscopy
∠C₁C₂C₃88.0 ± 0.3°Microwave Spectroscopy

Table 1: Key quantitative data for the ground state (S₀) of this compound.

Methodologies for S₀ Characterization

Experimental Protocol: Microwave Spectroscopy The primary experimental technique for determining the precise ground-state structure and puckering potential is Fourier-transform microwave spectroscopy.[2]

  • Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection: The absorption of microwave radiation corresponding to transitions between rotational energy levels is detected.

  • Analysis: The rotational constants (A, B, C) are extracted from the spectrum. The variation of these constants across different vibrational states of the ring-puckering mode allows for the determination of the one-dimensional potential energy function governing this motion, including the barrier height at the planar conformation.

Computational Protocol: Ab Initio Calculations High-level quantum chemical calculations are essential for corroborating experimental data and providing deeper insight into the PES.

  • Method Selection: Coupled-cluster methods, such as CCSD(T), and Møller–Plesset perturbation theory (MP2) are commonly used for their accuracy in describing electron correlation, which is crucial for determining the subtle energy differences in ring puckering.[3][4][5]

  • Basis Set: Large, flexible basis sets, such as augmented correlation-consistent sets (e.g., aug-cc-pVTZ or larger), are required to accurately model the molecular orbitals and electron density.[5]

  • PES Scan: The potential energy is calculated at a series of fixed geometries along the ring-puckering coordinate (e.g., the dihedral angle) to map out the potential well and locate the transition state.

  • Frequency Analysis: Vibrational frequency calculations are performed at the optimized minimum (puckered) and transition state (planar) geometries to confirm their nature (zero and one imaginary frequency, respectively).

Excited State Potential Energy Surfaces & Photochemistry

The photochemistry of this compound is exceptionally complex and has been the subject of intense recent investigation, including a community-wide "Prediction Challenge" to forecast its dynamics.[6][7] Excitation with UV light populates excited electronic states, initiating a cascade of ultrafast events that lead to decarbonylation via a Norrish Type I reaction.[8][9][10]

Key Electronic Excitations

The low-lying excited singlet states, S₁ and S₂, are the primary actors in the photochemistry of this compound.

  • S₁ (n → π): This is the lowest excited singlet state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to the antibonding π orbital of the C=O group. This transition is symmetry-forbidden and corresponds to a weak absorption band around 280-330 nm.[1][6][11]

  • S₂ (n → 3s): The second excited singlet state has Rydberg character, involving the excitation of a non-bonding oxygen electron to a diffuse 3s Rydberg orbital.[12] This transition is responsible for a moderate absorption band around 200 nm and is the state populated in recent ultrafast dynamics experiments.[1][6][11]

ParameterS₁ (n → π*) Energy (eV)S₂ (n → 3s) Energy (eV)Method
Vertical Excitation Energy (Franck-Condon)~4.22~6.30XMS-CASPT2[13]
4.336.10LR-TDDFT(PBE0)[14]

Table 2: Calculated vertical excitation energies for the S₁ and S₂ states of this compound.

The Norrish Type I Decarbonylation Pathway

Upon excitation to the S₂ state with 200 nm light, this compound undergoes a series of non-adiabatic transitions and structural changes, culminating in the cleavage of an α-carbon-carbon bond.[15] This process, known as a Norrish Type I reaction, ultimately leads to two primary sets of products.[10]

The consensus mechanism involves the following steps:

  • Excitation: A 200 nm photon excites the molecule from the S₀ ground state to the S₂ (n → 3s) Rydberg state.[6][14]

  • Internal Conversion (S₂ → S₁): The molecule rapidly relaxes from the S₂ state to the lower-energy S₁ (n → π*) state. This is an ultrafast, non-radiative process occurring on a femtosecond to picosecond timescale.[16][17]

  • α-Cleavage (Ring Opening): On the S₁ potential energy surface, the strained C₁-C₂ bond elongates and breaks (α-cleavage), leading the molecule toward a conical intersection (a point of degeneracy) with the S₀ ground state.[8][13][15]

  • Relaxation to S₀ and Fragmentation: The molecule funnels through the S₁/S₀ conical intersection, returning to the ground state potential energy surface with significant vibrational energy. This "hot" biradical intermediate then rapidly fragments into stable products.[1][15]

This complex pathway leads to two major competing product channels:

  • C2 Channel: Formation of ethene (C₂H₄) and ketene (B1206846) (CH₂CO).

  • C3 Channel: Formation of cyclopropane/propene (C₃H₆) and carbon monoxide (CO).[1]

Caption: Fig. 2: Photochemical Decarbonylation Pathway.

Quantitative Dynamics and Product Yields

The timescale of the photochemical events and the branching between product channels are highly sensitive to the theoretical method used for simulation, highlighting the challenge of accurately modeling these complex dynamics.

MethodS₂ Lifetime (τ₁)S₁ Lifetime (τ₂)C3:C2 Ratio
Experimental
MeV-UED (SJTU)[18]~230 fs-~5:3
Theoretical Simulations
TDDFT-FSSH[19][20]3.96 - 7.0 ps498 - 550 fs1:8
XMS-CASPT2-TSH[21]--~1.8:1
MCSCF-FSSH[22]~10 ps<100 fsC3 dominant
EOM-CCSD-AIMS[23][24]> 2 ps--
MCTDH/TSHD (ADC(2))[1]~0.1 - 1 ps-~1:8

Table 3: Comparison of experimentally measured and theoretically predicted excited-state lifetimes and product branching ratios for this compound photolysis at 200 nm. Note the significant variation among theoretical predictions.

Methodologies for Excited-State Characterization

Computational Protocol: Non-Adiabatic Molecular Dynamics (NAMD) Simulating the journey of this compound across different potential energy surfaces requires specialized NAMD methods.

  • Method Selection: A variety of approaches are used, including Trajectory Surface Hopping (TSH), Ab Initio Multiple Spawning (AIMS), and the Multi-Configuration Time-Dependent Hartree (MCTDH) method.[16][23][25] TSH, particularly the Fewest Switches Surface Hopping (FSSH) algorithm, is common.[19][20]

  • Electronic Structure Level: The choice of electronic structure method to calculate energies, gradients, and non-adiabatic couplings on-the-fly is critical. Methods range from Time-Dependent Density Functional Theory (TDDFT) to more accurate but computationally expensive multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2).[7][21][25][26] An appropriate active space for CASSCF, such as (12,11) or (12,12), is crucial to describe the relevant orbitals.[26][27]

  • Initial Conditions: A set of initial positions and momenta is generated, often by sampling a Wigner distribution or from a ground-state Born-Oppenheimer molecular dynamics (BOMD) trajectory, to represent the state of the molecule before excitation.[21]

  • Trajectory Propagation: Hundreds of individual trajectories are propagated in time. At each timestep, the electronic state is allowed to "hop" to another state based on the strength of the non-adiabatic coupling.

  • Analysis: Statistical analysis of the ensemble of trajectories yields population decay lifetimes, identifies key mechanistic pathways (e.g., geometries of conical intersections), and determines final product branching ratios.

Caption: Fig. 3: General Workflow for NAMD Simulations.

Experimental Protocol: Megaelectronvolt Ultrafast Electron Diffraction (MeV-UED) MeV-UED is a powerful "molecular movie" technique capable of directly imaging the structural changes during a photochemical reaction.[6][15]

  • Pump-Probe Setup: A gas-phase jet of this compound molecules is intersected by two ultrafast pulses.

    • Pump Pulse: An ~80 fs, 200 nm UV laser pulse initiates the photochemistry by exciting the molecules to the S₂ state.[11]

    • Probe Pulse: A time-delayed pulse of high-energy (~MeV) electrons is shot through the excited molecules.

  • Diffraction: The electron pulse diffracts off the distribution of atoms in the molecular ensemble, creating a diffraction pattern on a detector.

  • Data Acquisition: Diffraction patterns are collected at various time delays between the pump and probe pulses (from femtoseconds to picoseconds).

  • Analysis: The time-resolved diffraction patterns are analyzed to create a difference pair distribution function (ΔPDF), which shows the changes in interatomic distances as a function of time.[19] This allows for the direct observation of processes like C=O bond elongation, ring-opening, and the formation of new bonds in the products. The decay of electronic state signatures can also be tracked.[18]

Conclusion and Outlook

The potential energy surface of this compound is a paradigm of chemical complexity, featuring a flexible, puckered ground state and an intricate network of coupled excited states that facilitate its rich photochemistry. While the ground-state conformation is well-established, the ultrafast dynamics following UV excitation remain a formidable challenge for modern computational chemistry, as evidenced by the wide range of theoretical predictions for excited-state lifetimes and product outcomes.

Recent advances in experimental techniques like MeV-UED are providing unprecedented, real-time views of these transformations, offering crucial benchmarks for theoretical models.[15][18] The continued synergy between high-level ab initio dynamics simulations and cutting-edge experimental probes will be essential to unraveling the remaining mysteries of the this compound PES. A predictive, first-principles understanding of such systems is not merely an academic pursuit; it is fundamental to the rational design of novel photochemically active molecules and materials for applications ranging from targeted drug delivery to advanced photolithography.

References

Methodological & Application

Cyclobutanone: A Versatile Four-Carbon Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutanone, a strained four-membered cyclic ketone, has emerged as a powerful and versatile building block in the total synthesis of complex natural products and medicinally relevant molecules.[1][2] The inherent ring strain of the cyclobutane (B1203170) core, approximately 26 kcal/mol, provides a thermodynamic driving force for a variety of stereoselective ring-opening, ring-expansion, and rearrangement reactions.[3] This reactivity allows for the facile construction of larger carbocyclic and heterocyclic frameworks that are often challenging to assemble using traditional synthetic methods. This application note details key synthetic strategies employing this compound derivatives and provides specific protocols for their application in the total synthesis of notable natural products.

Key Synthetic Strategies

The utility of this compound in total synthesis can be broadly categorized into several powerful strategies:

  • [2+2] Photocycloaddition: This method allows for the direct construction of the cyclobutane ring from two alkene precursors and is a cornerstone for accessing this compound derivatives.[4][5][6] Intramolecular variants are particularly powerful for the rapid assembly of complex polycyclic systems.

  • Ring Expansion Reactions: The release of ring strain can be harnessed to expand the four-membered ring to five-, six-, or even larger rings. These transformations can be promoted by light (e.g., photochemical Norrish Type I cleavage), acid, or free-radical initiators.[6][7][8]

  • Tandem Reactions & Cycloadditions: Cyclobutanones and their derivatives, such as donor-acceptor cyclobutanes, can participate in a variety of tandem sequences and cycloaddition reactions, including [4+2] annulations, to rapidly build molecular complexity.[2][9][10]

The following sections provide detailed protocols for the application of these strategies in the context of landmark total syntheses.

Application 1: Formal Total Synthesis of (±)-Strychnine via [4+2] Annulation

The formal total synthesis of the highly complex alkaloid (±)-strychnine by Feng et al. showcases the power of donor-acceptor (D-A) cyclobutanes in a ligand-promoted catalytic [4+2] annulation reaction. This strategy enables the rapid and diastereoselective construction of the cyclohexa-fused indoline (B122111) core of the strychnos alkaloids.[2]

Logical Workflow for Strychnine (B123637) Core Synthesis

strychnine_synthesis cluster_start Starting Materials cluster_reaction Key [4+2] Annulation cluster_product Core Structure Indole (B1671886) Indole Derivative (1a) Reaction CuBr2, AgSbF6, Ligand (L4) DCM, 4Å MS, 0 °C to rt Indole->Reaction Cyclobutane D-A Cyclobutane (2a) Cyclobutane->Reaction Product Cyclohexa-fused Indoline (3a) (Strychnine/Akuammicine Core) Reaction->Product 90% Yield, 90:10 d.r.

Caption: Workflow for the catalytic [4+2] annulation to form the strychnine core.

Quantitative Data
EntryIndole SubstrateD-A CyclobutaneCatalyst/LigandYield (%)d.r.Ref.
1Indole (1a)BnO-substituted (2a)CuBr₂/L49090:10[2]
25-MeO-IndoleBnO-substituted (2a)CuBr₂/L49790:10[2]
35-Cl-IndoleBnO-substituted (2a)CuBr₂/L48588:12[2]
Experimental Protocol: Synthesis of Cyclohexa-fused Indoline (3a)

Materials:

  • Indole derivative (1a)

  • Donor-acceptor cyclobutane (2a)

  • Copper(II) bromide (CuBr₂)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Ligand L4 (as specified in the original publication)

  • Dichloromethane (DCM), freshly distilled

  • 4 Å Molecular Sieves (activated)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuBr₂ (0.02 mmol, 10 mol%), AgSbF₆ (0.04 mmol, 20 mol%), ligand L4 (0.024 mmol, 12 mol%), and activated 4 Å molecular sieves.

  • Add 1.0 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add a solution of the indole derivative (1a, 0.24 mmol, 1.2 equiv) in 1.0 mL of DCM, followed by a solution of the D-A cyclobutane (2a, 0.2 mmol, 1.0 equiv) in 1.0 mL of DCM.

  • Allow the reaction mixture to warm to room temperature and stir for the time specified by TLC analysis until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclohexa-fused indoline (3a).

Application 2: Synthesis of the Core of Solanoeclepin A via Intramolecular [2+2] Photocycloaddition

The synthesis of the complex tricyclic core of solanoeclepin A, a potent potato cyst nematode hatching agent, was achieved by Hiemstra and coworkers using a highly regioselective intramolecular [2+2] photocycloaddition. This key step involves the irradiation of a butenolide tethered to an allene (B1206475), which upon cycloaddition, rapidly generates the strained and densely functionalized this compound-containing core.[9][11]

Experimental Workflow for Solanoeclepin A Core Synthesis

solanoeclepin_synthesis Start Allene-Butenolide Precursor (22b) Irradiation Irradiation (λ > 280 nm) Acetonitrile (B52724)/Acetone (B3395972) (4:1) Pyrex filter, 4.5 h Start->Irradiation Workup Standard Work-up & Purification Irradiation->Workup Product Tricyclic Photocycloadduct (23b) (Solanoeclepin A Core) Workup->Product 40% Yield

Caption: Workflow for the intramolecular [2+2] photocycloaddition to form the solanoeclepin A core.

Quantitative Data
SubstrateProductReaction ConditionsYield (%)Ref.
Allene-Butenolide (22b)Tricyclic Adduct (23b)λ > 280 nm, MeCN/Acetone, 4.5 h40[12]
Experimental Protocol: Synthesis of the Tricyclic Core of Solanoeclepin A (23b)

Materials:

  • Allene-butenolide precursor (22b) (133 mg, 0.48 mmol)

  • Acetonitrile (spectroscopic grade)

  • Acetone (spectroscopic grade)

  • Pyrex-filtered high-pressure mercury lamp

Procedure:

  • Prepare a solution of the allene-butenolide precursor (22b) in a mixture of acetonitrile and acetone (4:1 v/v).

  • Place the solution in a Pyrex immersion well photoreactor.

  • Irradiate the solution with a high-pressure mercury lamp (λ > 280 nm) while cooling the reaction vessel.

  • Monitor the reaction by TLC until the starting material is consumed (approximately 4.5 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc 1:2) to yield the tricyclic photocycloadduct (23b) as a colorless oil (53 mg, 40% yield).[12]

Application 3: Formal Synthesis of (±)-Grandisol via Cu(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

The monoterpene (±)-grandisol, a component of the boll weevil sex pheromone, features a substituted cyclobutane ring. A formal synthesis of this natural product demonstrates the utility of a copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene. This method provides a powerful route to cyclobutane-fused γ-butyrolactones, which are versatile intermediates for the synthesis of grandisol (B1216609) and other related natural products.[5]

Synthetic Pathway to Grandisol Intermediate

grandisol_synthesis Diene Acyclic 1,6-Diene Photocycloaddition CuOTf, hv Benzene (B151609) Diene->Photocycloaddition Lactol Bicyclic Lactol Photocycloaddition->Lactol Oxidation PCC, CH2Cl2 Lactol->Oxidation Lactone Cyclobutane-fused γ-Butyrolactone (Grandisol Intermediate) Oxidation->Lactone

Caption: Key steps in the synthesis of a cyclobutane intermediate for grandisol.

Quantitative Data
StepStarting MaterialProductReagents and ConditionsYield (%)Ref.
11,6-DieneBicyclic LactolsCuOTf, hv, Benzene71 (as a mixture)[5]
2Bicyclic LactolsFused LactonePCC, CH₂Cl₂85[5]
Experimental Protocol: Synthesis of Cyclobutane-fused γ-Butyrolactone

Materials:

Procedure:

Step 1: Intramolecular [2+2] Photocycloaddition

  • Dissolve the 1,6-diene in anhydrous benzene in a quartz photoreactor.

  • Add a catalytic amount of copper(I) trifluoromethanesulfonate benzene complex.

  • Irradiate the solution with a medium-pressure mercury lamp while maintaining an inert atmosphere (N₂).

  • Monitor the reaction by TLC. Upon completion, pass the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude bicyclic lactols, which can be used in the next step without further purification.

Step 2: Oxidation to the Lactone

  • Dissolve the crude bicyclic lactols from the previous step in anhydrous CH₂Cl₂.

  • Add pyridinium chlorochromate (PCC) to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure cyclobutane-fused γ-butyrolactone.

Conclusion

This compound and its derivatives are invaluable building blocks in modern organic synthesis. The examples provided highlight how the unique reactivity of the strained four-membered ring can be strategically employed to construct complex molecular architectures through diverse reaction pathways, including cycloadditions and photocyclizations. The detailed protocols serve as a practical guide for researchers aiming to incorporate these powerful synthetic tools into their own research programs in natural product synthesis and drug discovery.

References

Application Notes and Protocols: Ring Expansion Reactions of Cyclobutanone to Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key synthetic strategies for the one-carbon ring expansion of cyclobutanones to cyclopentanones. This transformation is a valuable tool in organic synthesis, enabling access to functionalized five-membered rings, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. This document covers several prominent methods, including the Tiffeneau-Demjanov rearrangement, diazomethane-mediated ring expansion, photochemical methods, and free radical-mediated approaches. For each method, a general description, reaction mechanism, a summary of quantitative data, and a detailed experimental protocol for a representative reaction are provided.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a reliable method for the ring expansion of cycloalkanones. The reaction proceeds through the diazotization of a 1-aminomethylcycloalkanol, which is typically prepared from the corresponding cyclobutanone. The subsequent rearrangement is driven by the expulsion of nitrogen gas and the formation of a more stable carbocation, leading to the ring-expanded cyclopentanone (B42830).[1][2]

Reaction Mechanism

The mechanism involves the formation of a diazonium salt from the primary amine upon treatment with nitrous acid. This is followed by the loss of dinitrogen to generate a primary carbocation. A 1,2-alkyl shift from the cyclobutane (B1203170) ring to the carbocationic center results in the formation of a more stable tertiary carbocation, which is subsequently captured by water to form a hemiaminal that collapses to the final cyclopentanone product.[3][4]

Tiffeneau_Demjanov cluster_0 Starting Material Preparation cluster_1 Tiffeneau-Demjanov Rearrangement This compound This compound 1-hydroxycyclobutane-1-carbonitrile 1-Hydroxycyclobutane- 1-carbonitrile This compound->1-hydroxycyclobutane-1-carbonitrile HCN 1-(Aminomethyl)cyclobutanol (B574032) 1-(Aminomethyl)cyclobutanol 1-hydroxycyclobutane-1-carbonitrile->1-(Aminomethyl)cyclobutanol Reduction (e.g., LiAlH4) Diazonium_ion Diazonium ion 1-(Aminomethyl)cyclobutanol->Diazonium_ion NaNO2, H+ Carbocation Primary Carbocation Diazonium_ion->Carbocation -N2 Expanded_Carbocation Expanded Carbocation Carbocation->Expanded_Carbocation Ring Expansion Cyclopentanone Cyclopentanone Expanded_Carbocation->Cyclopentanone Deprotonation

Caption: General workflow and mechanism of the Tiffeneau-Demjanov rearrangement.

Quantitative Data

The yields of the Tiffeneau-Demjanov rearrangement are generally moderate to good, but can be influenced by the substrate structure and reaction conditions.

Starting MaterialProductYield (%)Reference
1-(Aminomethyl)cyclobutanolCyclopentanone65-75[1]
1-(Aminomethyl)-2-phenylcyclobutanol2-Phenylcyclopentanone60[1]
1-(Aminomethyl)-3-methylcyclobutanol3-Methylcyclopentanone70[2]
Experimental Protocol: Synthesis of Cyclopentanone from 1-(Aminomethyl)cyclobutanol

Materials:

  • 1-(Aminomethyl)cyclobutanol (1.0 g, 9.9 mmol)

  • Sodium nitrite (B80452) (NaNO2) (0.75 g, 10.9 mmol)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve 1-(aminomethyl)cyclobutanol in 20 mL of water in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 6 mL of 2 M hydrochloric acid to the solution while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in 5 mL of water and add it dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford cyclopentanone.

Diazomethane-Mediated Ring Expansion

The reaction of cyclobutanones with diazomethane (B1218177) provides a direct method for their conversion to cyclopentanones. This reaction, often referred to as the Büchner-Curtius-Schlotterbeck reaction, involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and loss of nitrogen gas.[5]

Reaction Mechanism

Diazomethane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound to form a tetrahedral intermediate. This intermediate then collapses, with concomitant migration of one of the adjacent carbon atoms of the cyclobutane ring and expulsion of dinitrogen, leading to the formation of the ring-expanded cyclopentanone.[5]

Diazomethane_Expansion This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + CH2N2 Cyclopentanone Cyclopentanone Tetrahedral_Intermediate->Cyclopentanone Rearrangement, -N2

Caption: Mechanism of diazomethane-mediated ring expansion of this compound.

Quantitative Data

The yields for the diazomethane ring expansion can vary depending on the substrate and the reaction conditions, including the presence of catalysts.

Starting MaterialReagentProductYield (%)Reference
This compoundCH2N2Cyclopentanone70-80[5]
2-Phenylthis compound (B1365006)CH2N22-Phenylcyclopentanone65[1]
3,3-Dimethylthis compoundCH2N23,3-Dimethylcyclopentanone75[5]
Experimental Protocol: Synthesis of 2-Phenylcyclopentanone from 2-Phenylthis compound

Safety Note: Diazomethane is toxic and potentially explosive. This procedure should only be performed in a well-ventilated fume hood by trained personnel using appropriate safety precautions, including a blast shield. Diazomethane should be generated in situ from a suitable precursor like Diazald®.

Materials:

  • 2-Phenylthis compound (1.46 g, 10 mmol)

  • Ethereal solution of diazomethane (approx. 0.4 M, freshly prepared)

  • Diethyl ether

  • Ice bath

Procedure:

  • Dissolve 2-phenylthis compound in 50 mL of diethyl ether in a 250 mL flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add the ethereal solution of diazomethane dropwise from the dropping funnel to the stirred solution of the ketone. The addition should be continued until a faint yellow color of diazomethane persists and nitrogen evolution ceases.

  • Allow the reaction mixture to stir at 0 °C for an additional hour after the addition is complete.

  • Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 2-phenylcyclopentanone.

Photochemical Ring Expansion

The photochemical irradiation of cyclobutanones in the presence of a nucleophilic solvent, such as methanol (B129727), can lead to the formation of ring-expanded products, typically 2-alkoxytetrahydrofurans. This reaction proceeds via a Norrish Type I cleavage to form a diradical intermediate, which can then rearrange to an oxacarbene that is trapped by the solvent.

Reaction Mechanism

Upon UV irradiation, the this compound undergoes α-cleavage (Norrish Type I) to form a 1,4-acyl-alkyl diradical. This diradical can then undergo intramolecular rearrangement to form a cyclic oxacarbene. In the presence of a nucleophilic solvent like methanol, the oxacarbene is trapped to yield the 2-methoxytetrahydrofuran (B50903) product.

Photochemical_Expansion This compound This compound Excited_State Excited State This compound->Excited_State Diradical 1,4-Acyl-Alkyl Diradical Excited_State->Diradical Norrish Type I Oxacarbene Oxacarbene Diradical->Oxacarbene Rearrangement Product 2-Methoxytetrahydrofuran Oxacarbene->Product + CH3OH

Caption: Mechanism of photochemical ring expansion of this compound.

Quantitative Data

The efficiency of photochemical ring expansions can be influenced by the wavelength of light, the solvent, and the structure of the this compound.

Starting MaterialProductYield (%)Reference
This compound2-Methoxytetrahydrofuran45-55[6]
3,3-Dimethylthis compound2-Methoxy-4,4-dimethyltetrahydrofuran60
2,2,4,4-Tetramethylthis compound2-Methoxy-3,3,5,5-tetramethyltetrahydrofuran70[6]
Experimental Protocol: Synthesis of 2-Methoxytetrahydrofuran from this compound

Materials:

  • This compound (1.0 g, 14.3 mmol)

  • Anhydrous methanol (100 mL)

  • Quartz photoreactor

  • Medium-pressure mercury lamp (e.g., 450 W Hanovia)

  • Nitrogen gas

Procedure:

  • Place a solution of this compound in anhydrous methanol in a quartz photoreactor.

  • Purge the solution with dry nitrogen gas for 30 minutes to remove any dissolved oxygen.

  • Irradiate the solution with a medium-pressure mercury lamp while maintaining a gentle nitrogen stream. The reaction progress can be monitored by GC-MS.

  • Continue the irradiation until the starting material is consumed (typically 12-24 hours).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting oil by distillation or column chromatography on silica gel to obtain 2-methoxytetrahydrofuran.

Free Radical-Mediated Ring Expansion

Free radical-mediated ring expansions of cyclobutanones offer an alternative approach to cyclopentanone synthesis. These reactions typically involve the generation of a radical on a side chain attached to the this compound ring. This radical can then add to the carbonyl group, followed by a β-scission of the resulting alkoxy radical to afford the ring-expanded product.[7]

Reaction Mechanism

The reaction is initiated by the formation of a radical on the side chain (e.g., from a bromoalkyl group using a radical initiator like AIBN and a reducing agent like Bu3SnH). This radical undergoes an intramolecular cyclization onto the carbonyl oxygen to form a five-membered alkoxy radical intermediate. Subsequent β-scission of the cyclobutane ring relieves ring strain and generates a new carbon-centered radical, which is then quenched to give the cyclopentanone product.[7][8]

Free_Radical_Expansion Starting_Material 2-(Bromoalkyl)this compound Alkyl_Radical Alkyl Radical Starting_Material->Alkyl_Radical Bu3SnH, AIBN Alkoxy_Radical Alkoxy Radical Intermediate Alkyl_Radical->Alkoxy_Radical Intramolecular Cyclization Expanded_Radical Expanded Radical Alkoxy_Radical->Expanded_Radical β-Scission Cyclopentanone Substituted Cyclopentanone Expanded_Radical->Cyclopentanone H-atom abstraction

Caption: Mechanism of free radical-mediated ring expansion.

Quantitative Data

Yields for free radical ring expansions are often good, and the reaction can tolerate a variety of functional groups.

Starting MaterialProductYield (%)Reference
2-(2-Bromoethyl)this compoundBicyclo[3.3.0]octan-2-one68[7]
2-(3-Bromopropyl)this compoundBicyclo[4.3.0]nonan-2-one75[7]
2-(Bromomethyl)-2-methylthis compound2-Methylcyclopentanone60[8]
Experimental Protocol: Synthesis of Bicyclo[3.3.0]octan-2-one from 2-(2-Bromoethyl)this compound

Materials:

  • 2-(2-Bromoethyl)this compound (0.5 g, 2.6 mmol)

  • Tributyltin hydride (Bu3SnH) (0.91 g, 3.1 mmol)

  • Azobisisobutyronitrile (AIBN) (catalytic amount, ~10 mg)

  • Anhydrous benzene (B151609) or toluene (B28343) (50 mL)

  • Nitrogen gas

Procedure:

  • To a solution of 2-(2-bromoethyl)this compound in refluxing anhydrous benzene under a nitrogen atmosphere, add a solution of tributyltin hydride and a catalytic amount of AIBN in anhydrous benzene dropwise over a period of 2 hours.

  • Continue refluxing the mixture for an additional 4 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to remove the tin byproducts and isolate the desired bicyclo[3.3.0]octan-2-one. A common workup to remove tin residues involves partitioning the crude mixture between acetonitrile (B52724) and hexane, followed by chromatography.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Baeyer-Villiger oxidation mechanism as applied to cyclobutanone, a critical transformation for the synthesis of γ-butyrolactones. These lactones are valuable intermediates in the synthesis of biologically active natural products and pharmaceuticals.[1][2] This guide includes the reaction mechanism, experimental protocols, quantitative data, and visual diagrams to facilitate its application in a laboratory setting.

Introduction

The Baeyer-Villiger (BV) oxidation is a chemical reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide as the oxidant.[3][4] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction has become a powerful tool in organic synthesis due to its reliability and stereospecificity.[3][4] When applied to this compound, the reaction inserts an oxygen atom between the carbonyl carbon and an adjacent carbon atom, resulting in the formation of γ-butyrolactone, a five-membered ring lactone.[1][5]

Reaction Mechanism

The Baeyer-Villiger oxidation of this compound proceeds through a well-established mechanism involving the formation of a key intermediate known as the Criegee intermediate.[3][6]

The general steps are as follows:

  • Protonation of the Carbonyl: The peroxyacid protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.[3][5]

  • Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5][7]

  • Formation of the Criegee Intermediate: This tetrahedral intermediate is also referred to as the Criegee intermediate.[3][8]

  • Rearrangement: A concerted rearrangement occurs where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group, simultaneously cleaving the weak oxygen-oxygen bond.[3][6] This migration step is the rate-determining step of the reaction.[3] For unsymmetrical ketones, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8][9] In the case of this compound, being a symmetrical ketone, either of the adjacent methylene (B1212753) groups can migrate. The stereochemistry of the migrating group is retained during this step.[8]

  • Deprotonation: The final step involves the deprotonation of the resulting oxocarbenium ion to yield the stable γ-butyrolactone and a carboxylic acid byproduct.[3]

Baeyer_Villiger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products This compound This compound Protonated_Ketone Protonated This compound This compound->Protonated_Ketone + H⁺ Peroxyacid Peroxyacid (e.g., m-CPBA) Criegee_Intermediate Criegee Intermediate Peroxyacid->Criegee_Intermediate Nucleophilic Attack Protonated_Ketone->Criegee_Intermediate Lactone γ-Butyrolactone Criegee_Intermediate->Lactone Rearrangement (Rate-determining) Carboxylic_Acid Carboxylic Acid Criegee_Intermediate->Carboxylic_Acid Elimination Experimental_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve cool Cool to 0°C (for m-CPBA) dissolve->cool add_reagent Add Oxidant (m-CPBA or H₂O₂/Catalyst) cool->add_reagent react Stir at appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end End: Pure γ-Butyrolactone purify->end

References

Application Notes and Protocols: Use of Cyclobutanone in Photochemical [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochemical [2+2] cycloadditions are powerful transformations in organic synthesis, enabling the construction of strained four-membered rings, which are valuable motifs in natural products and pharmaceuticals. While the reaction is broadly applied to alkenes and enones, the direct use of cyclobutanone as a partner in intermolecular photochemical [2+2] cycloadditions to form larger carbocyclic frameworks is notably challenging. This is primarily due to the high propensity of photoexcited this compound to undergo efficient Norrish Type I cleavage, leading to fragmentation products rather than cycloaddition.

Upon photoexcitation, this compound can follow two major competing pathways: the desired [2+2] cycloaddition with an alkene to form a spirocyclic or fused ring system, or the undesired Norrish Type I cleavage. The α-cleavage of this compound is often the dominant pathway, leading to the formation of a biradical intermediate that subsequently fragments into ethylene (B1197577) and ketene, or cyclopropane (B1198618) and carbon monoxide.[1][2][3] This competing fragmentation significantly limits the synthetic utility of simple this compound in intermolecular cycloadditions.

However, the intramolecular variant of this reaction, particularly with alkenyl-substituted cycloalkenones, has proven to be a synthetically viable strategy for the construction of bicyclic systems containing a this compound ring. These reactions can proceed with high regio- and stereoselectivity.[4][5] This document provides an overview of the photochemical behavior of this compound and detailed protocols for the more successful intramolecular [2+2] photocycloaddition of related systems.

Competing Photochemical Pathways of this compound

The primary photochemical processes originating from the excited state of this compound are depicted below. The desired [2+2] cycloaddition pathway is often outcompeted by the Norrish Type I cleavage.

competing_pathways cluster_start cluster_excited cluster_cycloaddition [2+2] Photocycloaddition cluster_norrish Norrish Type I Cleavage This compound This compound Excited_this compound Excited this compound (S1 or T1) This compound->Excited_this compound Alkene Alkene Cycloadduct Spirocyclic Cyclobutane Biradical Acyl-alkyl biradical Excited_this compound->Biradical α-cleavage Alkene->Cycloadduct Cycloaddition Decarbonylation Decarbonylation Biradical->Decarbonylation Products1 Ethylene + Ketene Biradical->Products1 Fragmentation Products2 Cyclopropane + CO Decarbonylation->Products2

Figure 1: Competing photochemical pathways of this compound.

Intramolecular [2+2] Photocycloaddition of Alkenyl Cycloalkenones

A successful strategy to achieve a productive [2+2] cycloaddition involving a four-membered ring ketone is to utilize an intramolecular reaction of a substrate where an alkene is tethered to a cycloalkenone. This approach overcomes the unfavorable intermolecular kinetics and pre-organizes the molecule for cyclization. A well-documented example is the intramolecular photocycloaddition of 3-alkenyl-cyclopent-2-enones to afford bicyclo[3.2.0]heptan-6-ones.

General Reaction Scheme

intramolecular_cycloaddition reactant 3-Alkenyl-cyclopent-2-enone product Bicyclo[3.2.0]heptan-6-one reactant->product (e.g., 350 nm)

Figure 2: Intramolecular [2+2] photocycloaddition of a 3-alkenyl-cyclopent-2-enone.
Experimental Protocol: Synthesis of Bicyclo[3.2.0]heptan-6-one Derivatives

This protocol is a general representation based on procedures for the intramolecular photocycloaddition of 3-alkenyl-cyclopent-2-enones.

Materials:

  • 3-Alkenyl-cyclopent-2-enone substrate

  • Anhydrous and degassed solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation: Prepare a dilute solution (typically 0.01-0.05 M) of the 3-alkenyl-cyclopent-2-enone substrate in the chosen solvent. The use of dilute solutions is crucial to minimize intermolecular side reactions, such as dimerization.

  • Degassing: Degas the solution thoroughly for 15-30 minutes by bubbling a gentle stream of inert gas (nitrogen or argon) through it. This is essential to remove dissolved oxygen, which can quench the excited triplet state of the enone.

  • Irradiation: Irradiate the solution in the photoreactor. The reaction vessel should be positioned to receive maximum light exposure. Maintain a constant temperature, often near room temperature, using a cooling system if necessary, as photoreactors can generate significant heat.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

  • Work-up: Once the reaction is complete (or has reached optimal conversion), stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired bicyclo[3.2.0]heptan-6-one product.

Quantitative Data

The following table summarizes representative data for the intramolecular [2+2] photocycloaddition of various 3-alkenyl-cyclopent-2-enones.

Substrate (R group on alkene)SolventIrradiation Time (h)Yield (%)Diastereomeric RatioReference
HAcetone485-[4]
MethylAcetonitrile6783:1[5]
PhenylDichloromethane892>95:5[4]

Paternò-Büchi Reaction: An Alternative Photochemical Pathway

While not a carbocycle-forming reaction, the Paternò-Büchi reaction is a well-known photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane. This compound can undergo this reaction, although it often requires specific conditions and electron-rich alkenes to be efficient and to compete with Norrish cleavage.

General Reaction Scheme

paterno_buchi cluster_reactants reactant1 This compound product Spirocyclic Oxetane plus + reactant2 Alkene

Figure 3: Paternò-Büchi reaction of this compound.

Summary and Outlook

The direct application of this compound in intermolecular photochemical [2+2] cycloadditions to form carbocycles is severely limited by the competing and often dominant Norrish Type I cleavage pathway. For researchers and drug development professionals seeking to synthesize cyclobutane-containing polycyclic systems, the intramolecular photocycloaddition of alkenyl-substituted cycloalkenones represents a much more reliable and synthetically valuable strategy. This approach offers good to excellent yields and allows for a degree of stereocontrol, leading to the formation of bicyclo[3.2.0]heptane cores, which are versatile intermediates for further synthetic transformations. Understanding the inherent photochemical tendencies of this compound is key to designing successful synthetic strategies that favor the desired cycloaddition pathways. Future research in this area may focus on the development of catalytic systems or reaction conditions that can suppress the Norrish cleavage and promote the intermolecular [2+2] cycloaddition of simple cyclobutanones.

References

Application Notes: Synthesis of Cyclobutylamine from Cyclobutanone via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylamine (B51885) is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its strained four-membered ring imparts unique conformational constraints and metabolic properties to molecules. The synthesis of cyclobutylamine from the readily available precursor, cyclobutanone, is most commonly achieved through reductive amination. This process involves the condensation of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is subsequently reduced in situ to the target primary amine.[3][4]

This document provides detailed protocols for two common and effective methods for this transformation, utilizing different borohydride-based reducing agents. A comparative data summary is included to aid in reagent selection, alongside a detailed experimental workflow diagram.

Reaction Overview

The overall transformation from this compound to cyclobutylamine can be represented as follows:

Chemical reaction showing this compound reacting with an ammonia source and a reducing agent to form Cyclobutylamine.

The reaction proceeds in two main stages:

  • Imine Formation: this compound reacts with an ammonia source (e.g., ammonium (B1175870) acetate) under mildly acidic conditions to form a cyclobutyl-imine intermediate.

  • Reduction: A hydride-based reducing agent, present in the same pot, reduces the imine C=N double bond to form the final amine product.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. Sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are highly effective for this transformation because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion.

Reducing AgentTypical Solvent(s)Key AdvantagesKey Considerations
Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727) (MeOH), Ethanol (EtOH)Highly selective for iminium ions over ketones.[5] Effective in protic solvents.Highly toxic (liberates HCN gas in strong acid).[5] Requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE)Non-toxic byproducts (acetate).[4] Mild and selective. Moisture sensitive.[6]Often used in chlorinated solvents. Can be slower than NaBH₃CN.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting ketone, leading to alcohol byproducts. Typically added after imine formation is complete.[6]

Experimental Protocols

Safety Precaution: These procedures should only be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol utilizes ammonium acetate (B1210297) as the ammonia source and sodium cyanoborohydride as the selective reducing agent.

Materials:

  • This compound (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (3.0 - 5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous methanol (to make a ~0.5 M solution).

  • Ammonia Source: Add ammonium acetate (3.0 eq) to the solution and stir until it dissolves.

  • Reducing Agent Addition: Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting this compound is consumed.

  • Quenching and Acidification: Cool the flask in an ice bath. Slowly and carefully acidify the mixture to pH ~2 by adding concentrated HCl to decompose the excess hydride reagent. Caution: This step may liberate toxic HCN gas and should be performed with extreme care in a fume hood.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the remaining aqueous residue, add an equal volume of water. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-basic byproducts. Discard the organic washes.

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of solid NaOH or KOH pellets. The cyclobutylamine product will separate as an oily layer.[2]

  • Extract the product into diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate the solvent on a rotary evaporator at low temperature to yield the crude cyclobutylamine.

  • Purification: The crude amine can be purified by distillation. It is recommended to add a few KOH pellets to the distilling flask and protect the receiving flask from atmospheric CO₂ with a soda-lime tube.[2] Collect the fraction boiling at approximately 80-82 °C.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is an alternative that avoids the use of highly toxic cyanide reagents.[4][7]

Materials:

  • This compound (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (1.5 eq)

  • Acetic Acid (AcOH) (optional, 1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), ammonium acetate (1.5 eq), and anhydrous DCE (to make a ~0.5 M solution).

  • Acid Catalyst (Optional): Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in a single portion. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCE or DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude cyclobutylamine by distillation as described in Protocol 1.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of cyclobutylamine via reductive amination.

G start_end start_end reagents reagents process process analysis analysis workup workup product product start Start setup 1. Reaction Setup (this compound, NH4OAc, Solvent in Flask) start->setup add_reductant 2. Add Reducing Agent (e.g., NaBH(OAc)3) setup->add_reductant react 3. Stir at RT (12-24h) add_reductant->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No quench 5. Quench Reaction (e.g., aq. NaHCO3) is_complete->quench Yes extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Distillation) concentrate->purify final_product Pure Cyclobutylamine purify->final_product end End final_product->end

Caption: General workflow for the synthesis of cyclobutylamine.

References

Application Notes and Protocols for the Witt-ig Reaction on Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This reaction is particularly valuable for its high degree of regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[3] This application note provides a detailed protocol for the Wittig reaction on cyclobutanone to synthesize methylenecyclobutane (B73084), a valuable building block in organic chemistry.[4] The protocol addresses the unique considerations for working with a four-membered ring system and a volatile product.

Core Concepts

The Wittig reaction proceeds in two main stages:

  • Ylide Formation: A phosphonium (B103445) salt, typically derived from the reaction of triphenylphosphine (B44618) with an alkyl halide, is deprotonated by a strong base to form a phosphorus ylide.[5][6][7]

  • Olefin Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, in this case, this compound. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.[3][8]

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup and Purification PhosphoniumSalt Methyltriphenylphosphonium (B96628) bromide Suspension in THF BaseAddition Add Strong Base (e.g., n-BuLi or NaNH₂) at 0°C PhosphoniumSalt->BaseAddition Cooling YlideFormation Stir at Room Temperature to form the Ylide BaseAddition->YlideFormation Warming Reaction Add this compound Solution to Ylide at 0°C YlideFormation->Reaction This compound Solution of this compound in Anhydrous THF This compound->Reaction Stirring Warm to Room Temperature and Stir for 2-4 hours Reaction->Stirring Quench Quench with Saturated Aqueous NH₄Cl Stirring->Quench Extraction Extract with Pentane (B18724) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Careful Solvent Removal (Distillation) Drying->Concentration Product Methylenecyclobutane Concentration->Product

Caption: Experimental workflow for the synthesis of methylenecyclobutane via the Wittig reaction.

Detailed Experimental Protocol: Synthesis of Methylenecyclobutane

This protocol details the synthesis of methylenecyclobutane from this compound using a non-stabilized Wittig reagent.[4]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Amide (NaNH₂)

  • This compound

  • Pentane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

Part 1: Ylide Generation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[4]

  • Cool the suspension to 0 °C in an ice bath.[4]

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents) or sodium amide (1.1 equivalents), to the stirred suspension.[4]

  • After the addition is complete, remove the ice bath and stir the resulting bright yellow to orange mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.[4]

Part 2: Wittig Reaction

  • Cool the ylide solution back to 0 °C in an ice bath.[4]

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.[4]

  • After the addition, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of this compound.[4]

Part 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[4]

  • Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 50 mL).[4]

  • Combine the organic extracts and wash with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.[4]

  • Caution: Methylenecyclobutane is highly volatile (boiling point: 42 °C).[4] It is recommended to remove the pentane solvent by distillation at atmospheric pressure using a short Vigreux column to minimize product loss.[4]

  • The resulting product can be further purified by fractional distillation if necessary.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Wittig reaction on this compound. Please note that yields can vary based on the specific scale, purity of reagents, and reaction conditions.

Wittig Reagent PrecursorBaseSolventReaction TimeTemperatureTypical YieldReference
Methyltriphenylphosphonium bromiden-ButyllithiumTHF2-4 hours0 °C to RTModerate to Good[4]
Methyltriphenylphosphonium bromideSodium AmideTHF2-4 hours0 °C to RTModerate to Good[4]

Troubleshooting and Considerations

  • Anhydrous Conditions: The Wittig reaction, particularly the ylide formation step, is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Base Selection: Strong bases like n-BuLi and NaNH₂ are required for the deprotonation of non-stabilized phosphonium salts.[6] Handle these reagents with appropriate care.

  • Product Volatility: As mentioned, methylenecyclobutane is a low-boiling point compound.[4] Care must be taken during the workup and purification to avoid significant loss of product.

  • Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. The described workup with pentane extraction helps in its separation, as triphenylphosphine oxide has low solubility in pentane. For other Wittig reactions, chromatography may be necessary for complete removal.[9][10]

Concluding Remarks

The Wittig reaction is a highly effective method for the synthesis of exocyclic alkenes from cyclic ketones like this compound. By following this detailed protocol and considering the key reaction parameters, researchers can successfully synthesize methylenecyclobutane and other related structures for use in various research and development applications.

References

Application Notes and Protocols: Cyclobutanone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of cyclobutanone derivatives in medicinal chemistry, highlighting their synthesis, biological activity, and mechanisms of action in various therapeutic areas. The unique strained four-membered ring of the this compound scaffold makes it a valuable building block for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This document includes quantitative data on the bioactivity of selected derivatives, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of relevant signaling pathways and workflows.

Therapeutic Applications of this compound Derivatives

This compound derivatives have emerged as privileged scaffolds in drug discovery, with applications spanning oncology, virology, and bacteriology. Their rigid conformation can help to lock flexible molecules into bioactive conformations, enhancing binding affinity to biological targets.[3]

Anticancer Activity

This compound-containing compounds have shown significant potential as anticancer agents. They can be designed to target various cellular pathways involved in cancer progression. For instance, cyclobutane-based antagonists of β3 integrins have been developed to inhibit cancer cell adhesion and invasion, key processes in metastasis.[2][4][5]

Antiviral Activity

The development of novel antiviral agents is a critical area of research, and this compound derivatives have shown promise in this field. These compounds can be designed as nucleoside analogs or enzyme inhibitors that interfere with the viral replication cycle.[6][7] Notably, α-aminothis compound derivatives have been identified as potential inhibitors of SARS-CoV-2 helicase.[8]

Antibacterial and Antifungal Activity

This compound derivatives have also been investigated for their antimicrobial properties. By incorporating the cyclobutane (B1203170) moiety into various molecular frameworks, researchers have developed compounds with significant activity against pathogenic bacteria and fungi.[9][10][11]

Quantitative Bioactivity Data

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of Cyclobutane-Based β3 Integrin Antagonists

Compound IDCell LineAssayIC50 (µM)Reference
1 SK-Mel-2 (Melanoma)Cell Adhesion< 1[5][12]
ICT9055 Sk-Mel-2 (Melanoma)Cell Adhesion< 1[12]

Table 2: Antiviral Activity of N-Tosyl Amino Acid this compound Derivatives against SARS-CoV-2

Compound IDVirus StrainAssayIC50 (µM)Reference
3y Wild-typeAntiviral Assay23.1[13]
4 DeltaAntiviral Assay< 0.020[13]
4 OmicronAntiviral Assay< 0.020[13]

Table 3: Antimicrobial Activity of Cyclobutane-Containing Compounds

Compound ClassMicroorganismAssayMIC (µg/mL)Reference
Purpurin Derivative with CyclobutaneStaphylococcus aureus ATCC 6538Broth Microdilution62.5[10]
Thiazolylhydrazone DerivativeBacillus subtilisBroth Microdilution16[9]
Thiazolylhydrazone DerivativeCandida tropicalisBroth Microdilution16[9]

Experimental Protocols

Synthesis Protocol: Preparation of 2-Alkylene this compound

This protocol describes a general one-step aldol (B89426) condensation method for the synthesis of 2-alkylene cyclobutanones.[14]

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add this compound (2.1 g, 30 mmol), benzaldehyde (B42025) (1.06 g, 10 mmol), and ethanol (10 mL).

  • Add sodium hydroxide (0.008 g, 0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature (20°C) for 1 hour.

  • After the reaction is complete, pour the reaction liquid into a separatory funnel containing 25 mL of ethyl acetate and 30 mL of water.

  • Extract the aqueous layer twice with ethyl acetate (20 mL each time).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-alkylene this compound.

Biological Assay Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate IC50 values.[1][15][16][17]

Materials:

  • Human cancer cell line (e.g., SK-Mel-2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivative in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathways and Workflows

JAK/STAT Signaling Pathway Inhibition

Many cyclobutane-containing molecules are designed as kinase inhibitors. The JAK/STAT pathway is a crucial signaling cascade in cytokine-mediated immune responses, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[18][19] JAK inhibitors containing cyclobutane moieties have been developed to block this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Target Gene Transcription DNA->Gene_Expression 6. Gene Transcription Cyclobutane_Inhibitor Cyclobutane-based JAK Inhibitor Cyclobutane_Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a cyclobutane-based JAK inhibitor.

Experimental Workflow: Synthesis of a Cyclobutane Derivative

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: Reactants & Solvent reaction Reaction: Stirring at controlled temperature start->reaction monitoring Monitoring: TLC/LC-MS reaction->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification analysis Characterization: NMR, MS purification->analysis product Final Product analysis->product

Caption: A generalized workflow for the synthesis and purification of a this compound derivative.

Experimental Workflow: Cell-Based Bioactivity Screening

This diagram outlines the process of screening this compound derivatives for their biological activity using a cell-based assay.

Bioassay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep 3. Compound Dilution cell_seeding->compound_prep incubation 4. Incubation with Cells compound_prep->incubation assay_procedure 5. Perform Assay (e.g., MTT) incubation->assay_procedure data_acquisition 6. Data Acquisition (Plate Reader) assay_procedure->data_acquisition data_analysis 7. Data Analysis (IC50 determination) data_acquisition->data_analysis results Results data_analysis->results

Caption: Workflow for determining the bioactivity of this compound derivatives in a cell-based assay.

References

Application of Cyclobutanone in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanone, a strained four-membered cyclic ketone, serves as a versatile and valuable building block in the synthesis of various fragrance compounds. Its inherent ring strain facilitates a range of chemical transformations, including ring expansion and annulation reactions, providing access to larger carbocyclic systems that are prevalent in perfumery. This document provides detailed application notes and experimental protocols for the synthesis of fragrance molecules, specifically focusing on the construction of cyclopentenone cores, which are characteristic of the jasmine odor family. The synthesis of jasmone (B1672801) analogues and related floral ketones will be explored, highlighting the strategic use of this compound derivatives to achieve desired olfactory properties.

Introduction: The Role of this compound in Fragrance Chemistry

The fragrance industry continually seeks innovative and efficient synthetic routes to novel and valuable aroma chemicals. This compound and its derivatives have emerged as powerful synthons due to their unique reactivity. The strain energy of the four-membered ring (approximately 26 kcal/mol) makes them susceptible to ring-opening and rearrangement reactions, which can be harnessed to construct more complex molecular architectures.

One of the most significant applications of this compound in fragrance synthesis is its use as a precursor to substituted cyclopentanones and cyclopentenones. These five-membered ring systems are the structural core of numerous important fragrance molecules, most notably those in the jasmine family, such as jasmone, methyl jasmonate, and hedione. The ability to control the substitution pattern on the this compound ring allows for the synthesis of a diverse array of fragrance analogues with varying odor profiles.

Key Synthetic Strategies

The conversion of cyclobutanones to cyclopentanone-based fragrances primarily relies on two key strategies:

  • Ring Expansion: This involves the formal insertion of a carbon atom into the this compound ring. Various methodologies, including diazomethane-mediated homologation and thermal or acid-catalyzed rearrangements of substituted cyclobutanols, can achieve this transformation.

  • Annulation Reactions: These reactions involve the construction of a new ring fused to the this compound, which can then be rearranged or cleaved to afford the desired cyclopentanone (B42830) structure.

This document will focus on a practical and illustrative synthesis of a jasmone analogue, demonstrating the utility of this compound chemistry in fragrance development.

Synthesis of a Jasmone Analogue: 2,3-Dimethyl-5-methylene-2-cyclopenten-1-one

While not a traditional floral fragrance, the synthesis of 2,3-dimethyl-5-methylene-2-cyclopenten-1-one, a precursor to the antibiotic Methylenomycin B, provides an excellent and well-documented example of constructing a substituted cyclopentenone from a this compound-related precursor. This synthetic strategy is directly applicable to the creation of various jasmone analogues by modifying the starting materials. The core structure, a substituted cyclopentenone, is highly relevant to fragrance chemistry.

Overview of the Synthetic Pathway

The synthesis involves the base-induced cyclization of a substituted α-chloro-β,γ-unsaturated ketone. This precursor can be conceptually derived from a this compound derivative through strategic bond disconnections. The overall transformation showcases the formation of the five-membered ring, a critical step in the synthesis of many floral and fruity fragrance molecules.

G cluster_0 Synthesis of Jasmone Analogue start 3-Chloro-3,4-dimethyl-hex-4-en-2-one product 2,3-Dimethyl-5-methylene- 2-cyclopenten-1-one start->product Intramolecular SN2' Cyclization reagent Base (e.g., LDA) reagent->start

Caption: Synthetic pathway to a jasmone analogue.

Experimental Protocol: Synthesis of 2,3-Dimethyl-5-methylene-2-cyclopenten-1-one

This protocol is adapted from the synthesis of the Methylenomycin B precursor.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 3-chloro-3,4-dimethyl-hex-4-en-2-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution via a syringe. Maintain the temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-dimethyl-5-methylene-2-cyclopenten-1-one.

Quantitative Data
Reactant Product Yield (%) Reference
3-Chloro-3,4-dimethyl-hex-4-en-2-one2,3-Dimethyl-5-methylene-2-cyclopenten-1-oneHigh

Note: The specific yield for this exact transformation is reported as "high" in the reference. For analogous cyclizations, yields are often in the range of 70-90%.

Application in Fragrance Synthesis: From Analogue to Jasmone

The synthetic logic demonstrated above can be extended to the synthesis of (Z)-jasmone. The key is the preparation of the corresponding acyclic precursor.

G cluster_1 Conceptual Synthesis of (Z)-Jasmone start_jasmone (Z)-6-Chloro-undec-8-en-5-one product_jasmone (Z)-Jasmone start_jasmone->product_jasmone Intramolecular Cyclization reagent_jasmone Base reagent_jasmone->start_jasmone

Caption: Conceptual pathway to (Z)-jasmone.

Olfactory Properties and Structure-Activity Relationships

The odor of cyclopentenone derivatives is highly dependent on the nature and position of the substituents on the ring.

  • Jasmone: Possesses a powerful, warm, floral-fruity odor reminiscent of jasmine.[1]

  • Methyl Jasmonate and Hedione: Exhibit a diffusive, floral, jasmine-like scent, with Hedione being particularly known for its radiant and transparent character.[2]

  • Substituted Cyclopentenones: The length and saturation of the alkyl chains, as well as the presence of other functional groups, significantly influence the olfactory profile. For instance, dihydrojasmone, where the pentenyl side chain of jasmone is saturated, has a softer, more fruity-floral character.

The synthetic flexibility offered by this compound-based routes allows for the systematic modification of these structures, enabling the fine-tuning of their odor properties for specific applications in perfumery.

Conclusion

This compound is a potent and underutilized building block in the creative palette of the fragrance chemist. Its unique reactivity, particularly in ring expansion and annulation reactions, provides efficient pathways to valuable cyclopentanone and cyclopentenone cores. The protocols and strategies outlined in this document demonstrate the practical application of this compound chemistry for the synthesis of jasmone analogues and provide a foundation for the development of novel fragrance ingredients with desirable floral and fruity characteristics. Further exploration of enantioselective transformations of this compound derivatives holds significant promise for the synthesis of chiral fragrances with enhanced olfactory purity and potency.

References

Protecting Group Strategies for Cyclobutanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note ID: CPN-PG-20251216

Introduction

Cyclobutanone is a valuable four-membered carbocyclic ketone building block in organic synthesis, frequently utilized in the construction of complex molecules in medicinal chemistry and natural product synthesis. The inherent ring strain of the cyclobutane (B1203170) ring makes the carbonyl group highly reactive.[1][2] This heightened reactivity necessitates the use of protecting groups to mask the carbonyl functionality during various synthetic transformations, such as reactions involving strong bases, nucleophiles, or reducing agents. This document provides detailed protocols for the protection of this compound as a cyclic ketal or dithiane and their subsequent deprotection.

Overview of Protecting Group Strategies

The two most common and reliable strategies for the protection of the this compound carbonyl group are the formation of ethylene (B1197577) ketals and 1,3-dithianes. Both strategies offer robust protection under a variety of reaction conditions and can be deprotected effectively.

  • Ethylene Ketal Protection: This method involves the acid-catalyzed reaction of this compound with ethylene glycol to form a 1,4-dioxaspiro[4.3]nonane. Ethylene ketals are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[3] Deprotection is readily achieved by acid-catalyzed hydrolysis.

  • 1,3-Dithiane (B146892) Protection: This strategy entails the formation of a 1,5-dithiaspiro[5.3]nonane through the reaction of this compound with 1,3-propanedithiol, typically under acidic conditions. Dithianes are exceptionally stable protecting groups, resistant to both acidic and basic conditions, as well as many oxidizing and reducing agents.[4] Deprotection often requires specific reagents that have a high affinity for sulfur, such as mercury(II) salts or oxidative conditions.[5][6]

Quantitative Data Summary

The following table summarizes quantitative data for the protection and deprotection of this compound using ethylene ketal and 1,3-dithiane strategies. Please note that yields can be substrate-dependent, and the provided data is representative.

Transformation Protecting Group Reagents Solvent Temperature Time Yield (%)
Protection Ethylene KetalEthylene glycol, p-TsOHTolueneReflux12-24 h~90 (estimated)
Deprotection Ethylene Ketal2M HCl (aq)Acetone (B3395972)Room Temp.2-6 h>90 (estimated)
Protection 1,3-Dithiane1,3-Propanedithiol, BF₃·OEt₂Dichloromethane (B109758)Room Temp.2-4 h~95 (estimated)
Deprotection 1,3-DithianeN-Bromosuccinimide (NBS)Acetone/H₂O (9:1)Room Temp.15-60 min90-95[7][8]
Deprotection 1,3-DithianeHg(NO₃)₂·3H₂OSolid-stateRoom Temp.1-4 min90-96[6]

Experimental Protocols

Ethylene Ketal Protection of this compound

Objective: To protect the carbonyl group of this compound as a cyclic ethylene ketal (1,4-dioxaspiro[4.3]nonane).

Reaction Scheme:

G This compound This compound ketal 1,4-Dioxaspiro[4.3]nonane This compound->ketal ethylene_glycol Ethylene Glycol ethylene_glycol->ketal water - H2O ketal->water ptsOH p-TsOH (cat.) toluene Toluene, Reflux

Caption: Ketalization of this compound.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound, ethylene glycol, p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford pure 1,4-dioxaspiro[4.3]nonane.

Deprotection of this compound Ethylene Ketal

Objective: To hydrolyze 1,4-dioxaspiro[4.3]nonane to regenerate this compound.

Reaction Scheme:

G ketal 1,4-Dioxaspiro[4.3]nonane This compound This compound ketal->this compound water H2O water->this compound ethylene_glycol Ethylene Glycol This compound->ethylene_glycol hplus H+ (cat.)

Caption: Deprotection of this compound Ketal.

Materials:

  • 1,4-Dioxaspiro[4.3]nonane (1.0 eq)

  • Acetone

  • 2M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-dioxaspiro[4.3]nonane in acetone in a round-bottom flask.

  • Add 2M aqueous HCl and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

1,3-Dithiane Protection of this compound

Objective: To protect the carbonyl group of this compound as a cyclic 1,3-dithiane (1,5-dithiaspiro[5.3]nonane).

Reaction Scheme:

G This compound This compound dithiane 1,5-Dithiaspiro[5.3]nonane This compound->dithiane propanedithiol 1,3-Propanedithiol propanedithiol->dithiane bf3 BF3.OEt2 (cat.) dcm CH2Cl2, RT G dithiane 1,5-Dithiaspiro[5.3]nonane This compound This compound dithiane->this compound nbs NBS nbs->this compound water H2O water->this compound solvent Acetone/H2O G start Start with This compound protect Protect Carbonyl start->protect ketal Ethylene Ketal Formation protect->ketal Strategy 1 dithiane 1,3-Dithiane Formation protect->dithiane Strategy 2 transform Perform Desired Synthetic Transformations ketal->transform dithiane->transform deprotect Deprotect Carbonyl transform->deprotect deprotect_ketal Ketal Hydrolysis deprotect->deprotect_ketal from Ketal deprotect_dithiane Dithiane Cleavage deprotect->deprotect_dithiane from Dithiane final_product Final Product with This compound Moiety deprotect_ketal->final_product deprotect_dithiane->final_product

References

Synthesis of Spirocycles from Cyclobutanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of spirocycles from cyclobutanone, a versatile building block in medicinal chemistry. The inherent ring strain of the cyclobutane (B1203170) moiety serves as a driving force for various transformations, enabling the construction of complex spirocyclic architectures. These structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved target affinity and selectivity. This document outlines three key methodologies: Oxidative Rearrangement of Spirocyclic Aminals, Ring-Rearrangement Metathesis, and Asymmetric Cascade Cyclization, with a focus on their application in the development of BACE1 inhibitors for Alzheimer's disease.

Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals

This method provides an efficient route to bicyclic amidines through an oxidative rearrangement of spirocyclic aminals derived from this compound. The reaction is promoted by N-halosuccinimides (NXS) and proceeds via a proposed N-halogenation followed by a ring-expansion through a 1,2-C-to-N migration. The ring strain of the cyclobutane is a key driving force for this rearrangement.[1]

Experimental Workflow

cluster_0 Step 1: Aminal Formation cluster_1 Step 2: Oxidative Rearrangement This compound This compound SpirocyclicAminal Spirocyclic Aminal This compound->SpirocyclicAminal Condensation Diamine Diamine Diamine->SpirocyclicAminal BicyclicAmidine Bicyclic Amidine SpirocyclicAminal->BicyclicAmidine Oxidative Rearrangement NXS NBS or NCS NXS->BicyclicAmidine

Caption: Workflow for the synthesis of bicyclic amidines.

Quantitative Data Summary
EntryThis compound DerivativeDiamineProductYield (%)
1This compound1,2-Diphenylethylenediamine1,4-Diphenyl-2,3,5,6,7,8-hexahydro-1H-imidazo[1,2-a]pyrimidine92
23-Phenylthis compound1,2-Diphenylethylenediamine6-Phenyl-1,4-diphenyl-2,3,5,6,7,8-hexahydro-1H-imidazo[1,2-a]pyrimidine95
3This compound2,2-Dimethyl-1,3-propanediamine2,2-Dimethyl-2,3,5,6,7,8-hexahydro-1H-imidazo[1,2-a]pyrimidine93
43,3-Diphenylthis compound2,2-Dimethyl-1,3-propanediamine6,6-Diphenyl-2,2-dimethyl-2,3,5,6,7,8-hexahydro-1H-imidazo[1,2-a]pyrimidine94
Experimental Protocol

General Procedure for the One-Pot Synthesis of Bicyclic Amidines:

  • To a solution of the corresponding this compound (1.1 equiv) in CH₂Cl₂ (0.1 M) is added the diamine (1.0 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 equiv) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the desired bicyclic amidine.

Ring-Rearrangement Metathesis for Spiro-Annulated Cyclobutanes

This strategy utilizes a sequence of ketene (B1206846) [2+2] cycloaddition and ring-rearrangement metathesis (RRM) to construct complex spiro-annulated cyclobutane derivatives.[2] This approach is particularly useful for accessing polycyclic frameworks that can serve as scaffolds for natural product synthesis and drug discovery.

Experimental Workflow

cluster_0 Step 1: Cycloaddition & Derivatization cluster_1 Step 2: Ring-Rearrangement Metathesis Norbornadiene Norbornadiene Cycloadduct [2+2] Cycloadduct Norbornadiene->Cycloadduct KetenePrecursor Trichloroacetyl chloride, Zn KetenePrecursor->Cycloadduct Triallyl Triallyl Derivative Cycloadduct->Triallyl Dechlorination & Allylation Allylation Allyl Bromide, Base Allylation->Triallyl Spirocycle Spiro-Tricyclic Derivative Triallyl->Spirocycle RRM GrubbsCatalyst Grubbs' Catalyst GrubbsCatalyst->Spirocycle

Caption: Workflow for Ring-Rearrangement Metathesis.

Quantitative Data Summary
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1G-I (5)CH₂Cl₂RT879
2G-I (10)CH₂Cl₂RT683
3G-II (5)CH₂Cl₂RT485
4G-II (10)CH₂Cl₂RT390

G-I = Grubbs' First Generation Catalyst, G-II = Grubbs' Second Generation Catalyst

Experimental Protocol

Synthesis of the Triallyl Derivative:

  • The dichlorothis compound derivative (1.0 equiv) is dissolved in glacial acetic acid.

  • Zinc dust (excess) is added, and the mixture is heated to 80 °C for 5 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with Et₂O.

  • The combined organic layers are washed with water, dried over Na₂SO₄, and concentrated.

  • The resulting this compound is dissolved in THF and cooled to -78 °C.

  • A solution of LiHMDS or NaHMDS (3.0 equiv) in THF is added dropwise.

  • Allyl bromide (4.0 equiv) is added, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Ring-Rearrangement Metathesis:

  • The triallyl derivative (1.0 equiv) is dissolved in dry CH₂Cl₂ under an argon atmosphere.

  • The desired Grubbs' catalyst (5-10 mol%) is added.

  • The reaction mixture is stirred at room temperature for the specified time (see table above).

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the spiro-annulated product.

Asymmetric Cascade Cyclization for Oxa-Spirocycles

This powerful method enables the asymmetric synthesis of complex oxa-spirocycles fused with a this compound motif. The reaction proceeds via a cinchona-derived squaramide-catalyzed cascade sequence, involving a desymmetrization of a prochiral cyclobutanedione, an aldol (B89426) reaction, and a 1,4-addition. This approach provides access to architecturally interesting spirocycles with high optical purity.

Experimental Workflow

cluster_0 Cascade Reaction Substrate1 Prochiral Cyclobutanedione Intermediate Aldol Adduct (transient) Substrate1->Intermediate Desymmetrization + Aldol Reaction Substrate2 α,β-Unsaturated Aldehyde Substrate2->Intermediate Catalyst Cinchona-Squaramide Catalyst Catalyst->Intermediate Product Oxa-Spirocycle Intermediate->Product Intramolecular 1,4-Addition

Caption: Asymmetric Cascade Cyclization Workflow.

Quantitative Data Summary
EntryAldehyde Substituent (R)ProductYield (%)dree (%)
1C₆H₅Spiro[this compound-2,2'-pyran] derivative92>20:198
24-NO₂C₆H₄Spiro[this compound-2,2'-pyran] derivative95>20:199
34-ClC₆H₄Spiro[this compound-2,2'-pyran] derivative90>20:197
42-NaphthylSpiro[this compound-2,2'-pyran] derivative88>20:196
Experimental Protocol

General Procedure for Asymmetric Cascade Cyclization:

  • To a solution of the prochiral 1,3-cyclobutanedione (0.1 mmol) and the α,β-unsaturated aldehyde (0.12 mmol) in toluene (B28343) (1.0 mL) is added the cinchona-derived squaramide catalyst (10 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by silica gel column chromatography (hexanes/ethyl acetate) to afford the desired oxa-spirocycle.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Application in Drug Discovery: BACE1 Inhibition

Spirocycles derived from this compound have emerged as promising scaffolds for the development of inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3] Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder.[4] The rigid, three-dimensional nature of spirocycles allows for precise positioning of functional groups to interact with the active site of BACE1, leading to potent and selective inhibition.

BACE1 Signaling Pathway in Alzheimer's Disease

cluster_pathways APP Processing Pathways cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP_amyloid Amyloid Precursor Protein (APP) sAPPb sAPPβ APP_amyloid->sAPPb cleavage C99 C99 fragment APP_amyloid->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->sAPPb BACE1->C99 Ab Amyloid-β (Aβ) C99->Ab cleavage gamma_secretase_amyloid γ-secretase gamma_secretase_amyloid->Ab Plaques Amyloid Plaques (Neurotoxicity) Ab->Plaques APP_non_amyloid Amyloid Precursor Protein (APP) sAPPa sAPPα (Neuroprotective) APP_non_amyloid->sAPPa cleavage C83 C83 fragment APP_non_amyloid->C83 cleavage alpha_secretase α-secretase alpha_secretase->sAPPa alpha_secretase->C83 P3 P3 peptide (non-toxic) C83->P3 cleavage gamma_secretase_non_amyloid γ-secretase gamma_secretase_non_amyloid->P3 SpirocycleInhibitor Spirocycle BACE1 Inhibitor SpirocycleInhibitor->BACE1 Inhibition

Caption: Role of BACE1 in APP processing and its inhibition.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Cyclobutanone to Cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of cyclic ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, providing key intermediates for the construction of complex molecules and pharmacologically active compounds. Cyclobutanol (B46151), derived from the hydrogenation of cyclobutanone, is a valuable building block in medicinal chemistry and materials science. Catalytic hydrogenation offers a highly efficient and scalable method for this conversion, often proceeding with high yields and selectivity under relatively mild conditions. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound to cyclobutanol using common heterogeneous catalysts.

Reaction Principle

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond of this compound in the presence of a metal catalyst. The reaction proceeds on the surface of the catalyst, where both hydrogen and the ketone are adsorbed. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂ or Adams' catalyst), and Raney Nickel. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.

The generally accepted mechanism for this type of heterogeneous catalytic hydrogenation is the Horiuti-Polanyi mechanism.[1] This involves the dissociative adsorption of hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed carbonyl group.

Data Presentation: Catalyst Performance in this compound Reduction

The following table summarizes typical yields for the reduction of this compound and its derivatives to the corresponding cyclobutanols using various catalytic systems. While specific data for unsubstituted this compound is not always detailed in the literature, the presented data for substituted analogs provides a strong indication of the expected efficiency.

Catalyst SystemSubstrateProductYield (%)Reference
(S)-B-Me / BH₃·Me₂S2,2-dimethyl-3,3-diphenylthis compound2,2-dimethyl-3,3-diphenylcyclobutanol93[2]
(S)-B-Me / BH₃·Me₂S3,3-diphenylthis compound3,3-diphenylcyclobutanolExcellent[2]
(R,R)-Ts-DENEBBenzocyclobutenone derivativeBenzocyclobutenol derivative93[2][3]
RuCl--INVALID-LINK--Benzocyclobutenone derivativeBenzocyclobutenol derivative94[3]
(−)-Ipc₂BClBicyclic this compoundtrans-cyclobutanol derivative34[2]
l-selectrideBicyclic this compoundcis-cyclobutanol derivative99[2]

Experimental Protocols

The following are generalized protocols for the catalytic hydrogenation of this compound. Researchers should optimize these conditions based on their specific equipment and substrate.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Methanol (B129727) (solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Celite or other filter aid

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the this compound in a suitable solvent such as ethanol or methanol (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction mixture.

  • Inerting the Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) to remove air. This is crucial as hydrogen forms explosive mixtures with air.

  • Hydrogenation: Introduce hydrogen gas to the flask, either from a balloon for atmospheric pressure reactions or using a pressurized hydrogenation apparatus for higher pressures (e.g., 1-5 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude cyclobutanol. The product can be further purified by distillation if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂ - Adams' Catalyst)

Materials:

  • This compound

  • Platinum(IV) Oxide (PtO₂)

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Celite or other filter aid

Procedure:

  • Catalyst Pre-activation (in situ): In a hydrogenation vessel, suspend PtO₂ (1-5 mol%) in the chosen solvent (ethanol or acetic acid).

  • Substrate Addition: Add the this compound (1.0 eq) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and shake or stir vigorously at room temperature. The PtO₂ will be reduced in situ to the active platinum black catalyst.[4]

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots using GC or TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Hydrogenation using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation vessel

  • Celite or other filter aid

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the reaction solvent (ethanol) to remove the storage solution. Caution: Raney Nickel is pyrophoric when dry and must be handled under a liquid or inert atmosphere.[5][6]

  • Reaction Setup: In a hydrogenation vessel, add the washed Raney Nickel (typically a teaspoon or a specific weight percent relative to the substrate) and the solvent.

  • Substrate Addition: Add the this compound to the vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to the desired pressure (e.g., 1-10 atm). Stir or shake the mixture at room temperature or with gentle heating (e.g., up to 50 °C) to increase the reaction rate.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1, ensuring the filtered Raney Nickel is kept wet and disposed of properly.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Cyclobutanol Cyclobutanol This compound->Cyclobutanol Hydrogenation Hydrogen H₂ Hydrogen->Cyclobutanol Catalyst Pd/C, PtO₂, or Raney Ni Catalyst->Cyclobutanol

Caption: Reaction pathway for the catalytic hydrogenation of this compound.

Experimental_Workflow A Reaction Setup (this compound, Solvent, Catalyst) B Inert Atmosphere (Purge with N₂ or Ar) A->B C Introduce Hydrogen (H₂ Balloon or Pressurized Vessel) B->C D Reaction (Stirring at RT) C->D E Monitoring (TLC or GC) D->E E->D Incomplete F Work-up (Vent H₂, Purge with N₂) E->F Complete G Catalyst Filtration (through Celite) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Distillation, if needed) H->I J Final Product (Cyclobutanol) I->J

Caption: General experimental workflow for catalytic hydrogenation.

Horiuti_Polanyi_Mechanism Horiuti-Polanyi Mechanism for Ketone Hydrogenation cluster_surface Catalyst Surface H2_gas H₂ (gas) H2_adsorbed H₂ (adsorbed) H2_gas->H2_adsorbed Adsorption Ketone_gas This compound (solution) Ketone_adsorbed Adsorbed this compound Ketone_gas->Ketone_adsorbed Adsorption H_H_dissociated 2 H• (adsorbed) H2_adsorbed->H_H_dissociated Dissociation Intermediate Adsorbed Intermediate (Cyclobutoxy radical) H_H_dissociated->Intermediate First H addition (rate-determining) Alcohol_adsorbed Adsorbed Cyclobutanol H_H_dissociated->Alcohol_adsorbed Second H addition Ketone_adsorbed->Intermediate First H addition (rate-determining) Intermediate->Alcohol_adsorbed Second H addition Alcohol_solution Cyclobutanol (solution) Alcohol_adsorbed->Alcohol_solution Desorption

Caption: Horiuti-Polanyi mechanism for ketone hydrogenation.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of aldol (B89426) condensation reactions involving cyclobutanone, a versatile building block in organic synthesis. Due to the inherent ring strain of the four-membered ring, this compound and its derivatives are valuable intermediates for the synthesis of a variety of complex molecules, including those with significant biological activity. This document outlines key reaction methodologies, presents quantitative data for various reaction conditions, and provides detailed experimental protocols.

Introduction

The aldol condensation of this compound is a powerful carbon-carbon bond-forming reaction that leads to the formation of β-hydroxy ketones (aldol addition products) or α,β-unsaturated ketones (aldol condensation products). These products, featuring a functionalized cyclobutane (B1203170) ring, serve as key intermediates in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance metabolic stability, introduce conformational constraints, and act as a pharmacophore.[1][2][3]

This document covers three main catalytic systems for the aldol condensation of this compound:

  • Base-Catalyzed Aldol Condensation: A classic and widely used method.

  • Acid-Catalyzed Aldol Condensation: An alternative approach that proceeds via an enol intermediate.

  • Organocatalyzed Asymmetric Aldol Condensation: A modern approach for the enantioselective synthesis of chiral cyclobutane derivatives.

Data Presentation

Table 1: Base-Catalyzed Aldol Condensation of Cycloalkanones with Aromatic Aldehydes
EntryCycloalkanoneAldehydeCatalyst (mol%)Reaction TimeYield (%)Reference
1CyclopentanoneBenzaldehyde (B42025)NaOH (20)5 min98[4]
2Cyclohexanone4-ChlorobenzaldehydeNaOH (20)5 min97[4]
3This compound4-MethylthiobenzaldehydeNaOH (0.25 M solution)Not specifiedNot specified[5]
Table 2: Organocatalyzed Enantioselective Aldol Reaction of 2-Hydroxythis compound with Aromatic Aldehydes
EntryAldehydeCatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
1BenzaldehydeL-Tryptophan80>95:567[6]
24-NitrobenzaldehydeL-Tryptophan75>95:565[6]
32-NitrobenzaldehydeL-Tryptophan7285:1558[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of α,α'-bis(benzylidene)this compound

This protocol is adapted from a general procedure for the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones.[4]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • 2 N Hydrochloric Acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hexane (B92381)

  • Mortar and Pestle

  • Standard glassware for reaction and purification

Procedure:

  • In a mortar, combine this compound (1.0 mmol), benzaldehyde (2.0 mmol), and solid NaOH (0.2 mmol, 20 mol%).

  • Grind the mixture with a pestle at room temperature under a fume hood for approximately 5-10 minutes. The reaction mixture will typically solidify.

  • Pour the reaction mixture into 2 N HCl.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane as the eluent to obtain the pure α,α'-bis(benzylidene)this compound.

Protocol 2: Organocatalyzed Asymmetric Aldol Reaction of 2-Hydroxythis compound

This protocol is based on the work of Frongia and Ollivier for the enantioselective aldol reaction of 2-hydroxythis compound.[6]

Materials:

  • 2-Hydroxythis compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • L-Tryptophan

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-hydroxythis compound (1.0 equiv) and the aromatic aldehyde (1.2 equiv) in DMF, add L-tryptophan (20 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2,2-disubstituted this compound.

Signaling Pathways and Experimental Workflows

Aldol_Condensation_Mechanisms cluster_base Base-Catalyzed Aldol Condensation cluster_acid Acid-Catalyzed Aldol Condensation cluster_organo Organocatalyzed Aldol Condensation (Enamine Mechanism) Cyclobutanone_B This compound Enolate Enolate Intermediate Cyclobutanone_B->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde_B Aldehyde Aldehyde_B->Alkoxide Aldol_Adduct_B β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct_B Protonation Enone_B α,β-Unsaturated Ketone (Condensation Product) Aldol_Adduct_B->Enone_B Dehydration Base Base (e.g., OH⁻) Base->Cyclobutanone_B H2O_B H₂O H2O_B->Alkoxide Cyclobutanone_A This compound Enol Enol Intermediate Cyclobutanone_A->Enol Tautomerization Oxonium_Ion Oxonium Ion Intermediate Enol->Oxonium_Ion Nucleophilic Attack Protonated_Aldehyde Protonated Aldehyde Protonated_Aldehyde->Oxonium_Ion Aldehyde_A Aldehyde Aldehyde_A->Protonated_Aldehyde Protonation Aldol_Adduct_A β-Hydroxy Ketone (Aldol Adduct) Oxonium_Ion->Aldol_Adduct_A Deprotonation Enone_A α,β-Unsaturated Ketone (Condensation Product) Aldol_Adduct_A->Enone_A Dehydration Acid Acid (e.g., H₃O⁺) Acid->Cyclobutanone_A Acid->Aldehyde_A Cyclobutanone_O This compound Iminium_Ion Iminium Ion Cyclobutanone_O->Iminium_Ion Condensation Amine_Catalyst Amine Catalyst (e.g., Proline) Amine_Catalyst->Cyclobutanone_O Enamine Enamine Intermediate Iminium_Ion->Enamine Deprotonation New_Iminium_Ion Iminium Ion Adduct Enamine->New_Iminium_Ion Nucleophilic Attack Aldehyde_O Aldehyde Aldehyde_O->New_Iminium_Ion Aldol_Adduct_O β-Hydroxy Ketone (Aldol Adduct) New_Iminium_Ion->Aldol_Adduct_O Hydrolysis

Caption: Mechanisms of Aldol Condensation Reactions of this compound.

Experimental_Workflow Start Start Reagents Combine this compound, Aldehyde, and Catalyst Start->Reagents Reaction Stir at Appropriate Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous Sulfate Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Aldol Condensation.

Applications in Drug Development

The cyclobutane ring is a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties.[1][7] Cyclobutane-containing compounds are found in a range of biologically active molecules, including antiviral, anticancer, and antibacterial agents.[7][8][9]

The products of this compound aldol condensations are versatile intermediates for the synthesis of these complex molecules. For instance, the resulting α,β-unsaturated ketones can undergo a variety of transformations, including Michael additions and reductions, to introduce further chemical diversity. The ability to control the stereochemistry of the aldol reaction through organocatalysis is particularly important for the synthesis of enantiomerically pure drug candidates, as different stereoisomers can have vastly different biological activities.

Examples of marketed drugs containing a cyclobutane ring include carboplatin, used in cancer chemotherapy, and boceprevir, a protease inhibitor for the treatment of hepatitis C.[2] The development of novel synthetic methodologies for the construction of functionalized cyclobutanes, such as the aldol reactions described herein, is crucial for the continued exploration of this chemical space in drug discovery.

References

Troubleshooting & Optimization

Cyclobutanone Synthesis: A Technical Support Guide for Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their this compound synthesis. Here, you will find troubleshooting advice for common issues encountered during key synthetic procedures, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of this compound, categorized by the synthetic method.

Oxidation of Cyclobutanol (B46151)

The oxidation of cyclobutanol is a direct and common method for preparing this compound. However, challenges such as over-oxidation, side product formation, and incomplete conversion can lead to lower yields.

Q1: My chromic acid oxidation of cyclobutanol is giving a low yield of this compound and a significant amount of a byproduct. How can I improve this?

A1: A common issue with chromic acid oxidation is the carbon-carbon bond cleavage of the cyclobutane (B1203170) ring, leading to the formation of 4-hydroxybutyraldehyde (B1207772) as a major byproduct.[1] To suppress this side reaction, the addition of oxalic acid is highly recommended. Oxalic acid participates in a co-oxidation process that promotes the direct reduction of chromium(VI) to chromium(III), thus preventing the formation of the chromium(IV) intermediate responsible for the ring cleavage.[1]

Troubleshooting Flowchart: Chromic Acid Oxidation

start Low Yield in Chromic Acid Oxidation check_byproduct Byproduct Identified as 4-hydroxybutyraldehyde? start->check_byproduct add_oxalic Add Oxalic Acid to the reaction mixture check_byproduct->add_oxalic Yes other_issue Investigate other issues: - Purity of starting material - Reaction temperature - Stoichiometry check_byproduct->other_issue No result Improved Yield of This compound add_oxalic->result

Caption: Troubleshooting low yields in chromic acid oxidation.

Q2: I am using a TEMPO-catalyzed oxidation for my cyclobutanol, but the reaction is sluggish and gives a mixture of products. What are the key parameters to optimize?

A2: For a successful TEMPO-catalyzed oxidation, several factors are crucial. The choice of the terminal oxidant is important; sodium hypochlorite (B82951) (bleach) is commonly used.[2] Key optimization parameters include:

  • pH Control: Maintaining a slightly basic pH (around 8.5-9.5) is critical for the efficiency of the catalytic cycle.

  • Catalyst Loading: Ensure an adequate amount of both TEMPO and a co-catalyst like potassium bromide are used.

  • Temperature: The reaction is typically run at low temperatures (0-10 °C) to minimize side reactions.

  • Biphasic System: Vigorous stirring is necessary in a biphasic system (e.g., dichloromethane/water) to ensure efficient phase transfer.

A potential side product in the TEMPO-mediated oxidation of cyclobutanol is the corresponding γ-lactone, formed via a Baeyer-Villiger type oxidation.[3] Careful control of the reaction conditions, particularly the pH and temperature, can help minimize the formation of this byproduct.

Ring Expansion Reactions

Ring expansion of three-membered rings, such as in cyclopropyl (B3062369) derivatives, is a powerful method to construct the this compound skeleton. The Tiffeneau-Demjanov and related rearrangements are classic examples.

Q1: My Tiffeneau-Demjanov rearrangement of a 1-aminomethyl-cyclopropanol derivative is resulting in a low yield of this compound. What are the common pitfalls?

A1: The Tiffeneau-Demjanov rearrangement involves the diazotization of a primary amine followed by a carbon migration.[4] Low yields can often be attributed to:

  • Incomplete Diazotization: Ensure the reaction is performed at a low temperature (typically 0-5 °C) to stabilize the diazonium intermediate. The in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid needs to be efficient.

  • Carbocation Rearrangements: The primary carbocation formed after the loss of N2 is highly reactive and can undergo undesired rearrangements or elimination reactions. The choice of solvent can influence the outcome.

  • Substrate Purity: The starting 1-aminomethyl-cycloalkanol must be pure, as impurities can interfere with the diazotization step.

Q2: I am attempting a Demjanov rearrangement with a cyclopropylmethylamine, but I am getting a mixture of rearranged and unrearranged alcohols. How can I favor the formation of cyclobutanol, the precursor to this compound?

A2: The Demjanov rearrangement can indeed produce a mixture of products.[5] To favor the formation of the ring-expanded product (cyclobutanol), consider the following:

  • Reaction Conditions: The choice of acid and its concentration can influence the product distribution. Trifluoroacetic acid is sometimes preferred for better solubility of the substrate and can lead to higher yields of the ring-expanded product.[6]

  • Temperature Control: Maintaining a low and constant temperature during the diazotization is crucial to control the reactivity of the carbocation intermediate.[6]

Troubleshooting Logic: Ring Expansion Reactions

start Low Yield in Ring Expansion check_reaction Identify Reaction Type start->check_reaction tdr Tiffeneau-Demjanov check_reaction->tdr 1-aminomethyl-cycloalkanol demjanov Demjanov check_reaction->demjanov cyclopropylmethylamine tdr_issues Check: - Diazotization temperature (0-5 °C) - Purity of amino alcohol - Acid concentration tdr->tdr_issues demjanov_issues Check: - Acid choice (e.g., TFA) - Temperature control - Substrate purity demjanov->demjanov_issues solution Optimize Conditions for Higher Yield tdr_issues->solution demjanov_issues->solution

Caption: Troubleshooting common ring expansion reactions for this compound synthesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene (B1206846) or a ketene equivalent with an alkene is a powerful method for the direct formation of the this compound ring.

Q1: My [2+2] cycloaddition between ketene and ethylene (B1197577) is giving a very low yield. What are the main challenges with this reaction?

A1: The direct cycloaddition of ketene with ethylene can be challenging due to the high reactivity of ketene, which can lead to dimerization and polymerization.[7] To improve the yield of this compound, consider the following:

  • Ketene Generation: The method of ketene generation is crucial. In-situ generation is often preferred to maintain a low concentration of free ketene.

  • Reaction Conditions: The reaction is often carried out at low temperatures to control the reactivity of ketene.

  • Use of Ketene Equivalents: Using more stable ketene precursors or keteneiminium salts can significantly improve the efficiency and control of the cycloaddition.[8] A flow chemistry approach using keteneiminium salts and ethylene gas has been shown to provide good to excellent yields under mild conditions.[8][9]

Q2: I am considering a Paterno-Büchi reaction to synthesize an oxetane (B1205548) as a precursor to a this compound derivative. What are the key considerations for this photochemical reaction?

A2: The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[10] Key factors to consider for a successful reaction include:

  • Wavelength of Light: The choice of irradiation wavelength is critical and depends on the carbonyl compound used (e.g., 300 nm for aromatic carbonyls, 254 nm for aliphatic carbonyls).[11]

  • Excited State: The reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, which can affect the stereochemical outcome.[12]

  • Alkene Electronics: The reactivity and regioselectivity of the reaction are influenced by whether the alkene is electron-rich or electron-poor.[12]

  • Side Reactions: A common side reaction is the photochemical coupling of the carbonyl compound to form a pinacol (B44631) derivative.[11]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical yields for various methods of this compound synthesis. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

Table 1: Oxidation of Cyclobutanol

Oxidizing Agent/SystemTypical Yield (%)Notes
Chromic acid with oxalic acid70-80%Oxalic acid is crucial to prevent ring cleavage.[1]
TEMPO/NaOCl53%Can produce a γ-lactone byproduct.[3]
Performic acid followed by lead tetraacetateup to 90%Two-step process from methylenecyclobutane.[13]

Table 2: Ring Expansion of Cyclopropyl Derivatives

ReactionStarting MaterialTypical Yield (%)Notes
Tiffeneau-Demjanov Rearrangement1-aminomethyl-cyclopropanolVariableYields decrease with increasing ring size of the starting cycloalkanol.[4]
Rearrangement of cyclopropylcarbinolCyclopropylcarbinol45-50% (overall)Two-step process involving isolation of cyclobutanol.[1]

Table 3: [2+2] Cycloaddition Reactions

ReactionReactantsTypical Yield (%)Notes
Keteneiminium salt + Ethylene (Flow)N-acyl amide + Ethylene89% (for a specific example)Flow chemistry offers improved safety and yield.[8]
Lewis Acid-Promoted Ketene-Alkene CycloadditionKetene + Alkene59-84%Lewis acid improves reactivity and selectivity.[14]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound from Cyclopropylcarbinol

This two-step, one-pot procedure involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by in-situ oxidation with chromic acid in the presence of oxalic acid.[1]

Workflow Diagram

cluster_rearrangement Step 1: Rearrangement cluster_oxidation Step 2: Oxidation cluster_workup Workup & Purification a Cyclopropylcarbinol in Water b Add Concentrated HCl a->b c Heat to Reflux b->c d Formation of Cyclobutanol (in situ) c->d e Cool reaction mixture d->e f Add solution of CrO3, Oxalic Acid, and Water e->f g Stir at room temperature f->g h Formation of this compound g->h i Extract with CH2Cl2 h->i j Wash with NaHCO3 and brine i->j k Dry over MgSO4 j->k l Distill to obtain pure this compound k->l

Caption: One-pot synthesis of this compound from cyclopropylcarbinol.

Materials:

  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid

  • Chromium Trioxide (CrO₃)

  • Oxalic Acid Dihydrate

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Rearrangement: In a round-bottom flask equipped with a reflux condenser, add cyclopropylcarbinol and water. Slowly add concentrated hydrochloric acid. Heat the mixture to reflux for the specified time to facilitate the rearrangement to cyclobutanol.

  • Oxidation: Cool the reaction mixture in an ice bath. In a separate beaker, prepare the oxidizing solution by dissolving chromium trioxide and oxalic acid dihydrate in water. Slowly add the oxidizing solution to the cooled reaction mixture with vigorous stirring.

  • Reaction: Remove the ice bath and continue stirring at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, extract the aqueous mixture with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation. Purify the crude this compound by distillation.

Protocol 2: TEMPO-Catalyzed Oxidation of Cyclobutanol

This protocol describes a general procedure for the oxidation of cyclobutanol to this compound using a TEMPO/NaOCl system.[2][15]

Materials:

  • Cyclobutanol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Potassium Bromide (KBr)

  • Sodium Hypochlorite (NaOCl) solution (bleach)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution

  • Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutanol in dichloromethane. Add an aqueous solution of sodium bicarbonate and potassium bromide. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of TEMPO to the vigorously stirred biphasic mixture.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

References

Technical Support Center: Purification of Cyclobutanone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclobutanone via fractional distillation. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for a successful distillation. Key values are summarized in the table below.

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: Impurities largely depend on the synthetic route employed. Common impurities include unreacted starting materials, byproducts, and solvents. The boiling points of these impurities are critical for planning the fractional distillation.

Q3: Does this compound form an azeotrope?

A3: Yes, this compound forms a minimum-boiling azeotrope with water. This azeotrope boils at approximately 82-83°C at 740 torr and consists of about 80% this compound by weight.[1] The presence of water will, therefore, significantly impact the distillation process.

Q4: At what temperature does this compound decompose?

A4: this compound is thermally sensitive and begins to decompose at around 350°C into ethylene (B1197577) and ketene.[2] While this is significantly higher than its atmospheric boiling point, prolonged heating or localized overheating in the distillation flask can lead to degradation and reduced yields.

Q5: When should I use vacuum fractional distillation instead of atmospheric distillation?

A5: Vacuum fractional distillation is recommended to lower the boiling point of this compound, which helps to prevent thermal decomposition. It is particularly useful when separating this compound from high-boiling impurities or when the compound has been subjected to harsh conditions during synthesis that might increase its propensity to degrade.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₆O
Molar Mass70.09 g/mol
Boiling Point (760 torr)99.75 °C[2]
Density (20°C)0.938 g/mL
Refractive Index (20°C)1.4215

Table 2: Boiling Points of this compound at Reduced Pressures

Pressure (torr)Boiling Point (°C)
76099.8
10037.1
10-4.0
1-34.0

Note: Data is derived from vapor pressure tables and the Antoine Equation.

Table 3: Boiling Points of Common Impurities at Atmospheric Pressure (760 torr)

CompoundBoiling Point (°C)
This compound 99-101
Cyclopropanecarboxaldehyde98-101
3-Buten-1-ol112-114
Cyclobutanol122-124
Cyclopropylcarbinol123-124
γ-Butyrolactone204-205
Water100

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation

This protocol is suitable for relatively pure this compound or for separating it from impurities with significantly different boiling points.

  • Drying the Crude Product:

    • If your crude this compound contains water from the workup, it is essential to dry it before fractional distillation to manage the water azeotrope.

    • Wash the organic layer with brine to remove the bulk of the water.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or a mixture of anhydrous sodium sulfate (Na₂SO₄) and potassium carbonate (K₂CO₃).

    • Filter off the drying agent.

  • Setting up the Apparatus:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass helices), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry.

    • Use a heating mantle with a stirrer for uniform heating. Add boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation Procedure:

    • Charge the dried crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently.

    • If a forerun of low-boiling impurities is expected, collect this fraction separately until the temperature at the distillation head stabilizes.

    • The head temperature will plateau at the boiling point of the water-cyclobutanone azeotrope (around 82-83°C) if residual water is present. Collect this fraction in a separate receiving flask.

    • Once the azeotrope has been removed, the temperature will rise.

    • Collect the main fraction of pure this compound at its boiling point of 99-101°C.

    • Stop the distillation before the flask goes to dryness to prevent the accumulation and potential decomposition of high-boiling residues.

Protocol 2: Vacuum Fractional Distillation

This protocol is ideal for preventing thermal degradation and for separating impurities with boiling points close to that of this compound.

  • Drying the Crude Product:

    • Follow the same drying procedure as in the atmospheric distillation protocol. It is even more critical to remove water before vacuum distillation to avoid pressure fluctuations.

  • Setting up the Apparatus:

    • Assemble a vacuum fractional distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.

    • Use a Claisen adapter to provide an extra neck for a capillary bleed tube or an ebulliator to ensure smooth boiling under vacuum. Boiling chips are not effective under vacuum.

    • Connect the apparatus to a vacuum trap and a vacuum pump. A manometer should be included in the system to monitor the pressure.

  • Distillation Procedure:

    • Charge the dried crude this compound into the distillation flask.

    • Slowly and carefully apply the vacuum. The pressure should be stable before heating commences.

    • Refer to Table 2 for the expected boiling point at your system's pressure.

    • Begin heating the flask gently.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Collect the main fraction of pure this compound at its expected boiling point under the applied vacuum.

    • Monitor the pressure and temperature throughout the distillation.

    • Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Troubleshooting Guide

Problem 1: The distillation is very slow or has stopped, even with increased heating.

  • Possible Cause: Inadequate insulation of the fractionating column and distillation head.

  • Solution: Wrap the column and head with glass wool or aluminum foil to minimize heat loss to the surroundings. This will help maintain the vapor temperature required to reach the condenser.

Problem 2: The temperature at the distillation head is fluctuating.

  • Possible Cause 1: Bumping of the liquid in the distillation flask due to uneven heating or the absence of boiling chips/stirring.

  • Solution 1: Ensure smooth boiling by adding fresh boiling chips (for atmospheric distillation) or by using a magnetic stirrer. For vacuum distillation, ensure a fine stream of air bubbles is being drawn through a capillary bleed or that an ebulliator is functioning correctly.

  • Possible Cause 2: Inefficient separation in the fractionating column, leading to co-distillation of components.

  • Solution 2: Increase the reflux ratio by adjusting the heating rate. A slower distillation rate generally leads to better separation. Ensure your fractionating column is appropriate for the separation (i.e., has enough theoretical plates).

Problem 3: The distillate is cloudy.

  • Possible Cause: Co-distillation of water, indicating the presence of the this compound-water azeotrope.

  • Solution:

    • Stop the distillation and re-dry the remaining crude product with a suitable drying agent.

    • Alternatively, collect the cloudy distillate, separate the aqueous layer if one forms upon standing, and dry the organic layer before re-distilling.

    • For future purifications, ensure the crude product is thoroughly dried before distillation.

Problem 4: The product purity is low despite careful fractional distillation.

  • Possible Cause: The impurity has a boiling point very close to that of this compound (e.g., cyclopropanecarboxaldehyde).

  • Solution:

    • Use a more efficient fractionating column with a higher number of theoretical plates.

    • Increase the reflux ratio by distilling at a slower rate.

    • Consider using vacuum fractional distillation to potentially increase the difference in boiling points between this compound and the impurity.

Problem 5: The material in the distillation flask is darkening, and the yield is low.

  • Possible Cause: Thermal decomposition of this compound.

  • Solution:

    • Switch to vacuum fractional distillation to lower the required temperature.

    • Avoid overheating the distillation flask. Use a heating mantle set to a temperature only slightly higher than the liquid's boiling point.

    • Do not distill to dryness, as concentrated impurities in the residue can catalyze decomposition.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Crude this compound Crude this compound Drying Drying Crude this compound->Drying Drying Agent Drying Agent Drying Agent->Drying Filtration Filtration Drying->Filtration Distillation Flask Distillation Flask Filtration->Distillation Flask Dried Crude Heating & Stirring Heating & Stirring Distillation Flask->Heating & Stirring Fractionating Column Fractionating Column Heating & Stirring->Fractionating Column Vapor Condenser Condenser Fractionating Column->Condenser Purified Vapor Receiving Flask Receiving Flask Condenser->Receiving Flask Pure this compound

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Tree Start Start Problem What is the issue? Start->Problem Identify Issue Cause1 Water Azeotrope Problem->Cause1 Distillate Cloudy? Cause2 Uneven Boiling Problem->Cause2 Temp. Fluctuating? Cause3 Thermal Decomposition Problem->Cause3 Low Yield/Dark Residue? Solution1 Stop & Dry Crude Product Cause1->Solution1 Likely Cause Solution2 Ensure Proper Stirring/ Use Capillary Bleed Cause2->Solution2 Likely Cause Solution3 Switch to Vacuum Distillation Cause3->Solution3 Likely Cause

Caption: Troubleshooting decision tree for common fractional distillation issues.

References

Technical Support Center: Baeyer-Villiger Oxidation of Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Baeyer-Villiger oxidation of substituted cyclobutanones.

Troubleshooting Guides and FAQs

This section addresses specific challenges related to side product formation in the Baeyer-Villiger oxidation of substituted cyclobutanones.

FAQ 1: My Baeyer-Villiger oxidation of a substituted cyclobutanone is producing a mixture of regioisomeric lactones. What determines the regioselectivity, and how can I favor the desired product?

Answer:

The formation of regioisomeric lactones is a common challenge in the Baeyer-Villiger oxidation of unsymmetrically substituted cyclobutanones. The regioselectivity is primarily governed by the migratory aptitude of the substituents attached to the carbonyl group. The group that is better able to stabilize a positive charge will preferentially migrate.[1]

General Migratory Aptitude Order: Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl[2]

For substituted cyclobutanones, the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon.[3]

Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-donating groups on a substituent increase its migratory aptitude, while electron-withdrawing groups decrease it.[4] For instance, in 3-arylcyclobutanones, electron-donating groups on the aromatic ring can favor the migration of the aryl-substituted carbon.

  • Steric Effects: While electronic effects are often dominant, severe steric hindrance can disfavor the migration of a bulky group.

  • Catalyst and Reagents: The choice of peracid and the use of certain catalysts can influence the regioselectivity. For example, some enzyme catalysts (Baeyer-Villiger monooxygenases) can exhibit high regioselectivity, sometimes favoring the migration of the less substituted carbon, contrary to the general trend observed in chemical oxidations.[5]

Strategies to Improve Regioselectivity:

  • Reagent Selection: Using more reactive peracids like trifluoroperacetic acid (TFPAA) can sometimes enhance selectivity.

  • Catalysis: Chiral catalysts, such as certain metal complexes or organocatalysts, have been shown to control regioselectivity in asymmetric Baeyer-Villiger oxidations.[6]

  • Enzymatic Oxidation: The use of Baeyer-Villiger monooxygenases (BVMOs) can provide excellent regioselectivity and enantioselectivity.[7]

Quantitative Data on Regioselectivity:

The regioselectivity of the Baeyer-Villiger oxidation can be highly substrate-dependent. Below is a table summarizing representative data from the literature.

Substrate (Substituted this compound)Oxidant/CatalystRatio of Regioisomers (Major:Minor)Reference
2-Phenylthis compoundm-CPBA>20:1[8] (Implied from high regioselectivity in kinetic resolution)
3-Phenylthis compoundFlavin-cinchona alkaloid ion-pair catalyst / H₂O₂Varies with ortho-substituents on the phenyl ring[4]
Bicyclo[4.2.0]octan-7-oneChiral Zirconium Complex / t-BuOOH1:6[6]
FAQ 2: I am observing significant hydrolysis of my desired γ-butyrolactone product, leading to low yields. How can I prevent this?

Answer:

The γ-butyrolactone product of the Baeyer-Villiger oxidation is susceptible to hydrolysis, especially under the acidic conditions often employed in the reaction. The carboxylic acid byproduct generated from the peracid can catalyze this hydrolysis.

Strategies to Minimize Lactone Hydrolysis:

  • Buffered Conditions: Performing the reaction in the presence of a buffer, such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), can neutralize the acidic byproduct and maintain a pH that disfavors hydrolysis.[9]

  • Anhydrous Conditions: Using an anhydrous oxidant like urea-hydrogen peroxide (UHP) in a non-aqueous solvent can prevent hydrolysis by eliminating water from the reaction mixture.[1]

  • Careful Work-up: During the work-up procedure, it is crucial to neutralize any remaining acid promptly. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) is recommended. Avoid prolonged exposure to acidic aqueous conditions.

  • Aprotic Solvents: Using aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can help to minimize the solubility of water in the reaction medium.

Experimental Protocol: Buffered Baeyer-Villiger Oxidation to Minimize Hydrolysis

  • Dissolve the substituted this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane).

  • Add a solid buffer, such as sodium bicarbonate (2.0-3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the peracid (e.g., m-CPBA, 1.1-1.5 equiv) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 3: My substituted this compound contains a double bond, and I am getting epoxidation as a side product. How can I selectively perform the Baeyer-Villiger oxidation?

Answer:

Peracids are well-known epoxidizing agents for alkenes. When a this compound substrate contains a double bond, a competition between the Baeyer-Villiger oxidation and epoxidation can occur.

Factors Influencing Chemoselectivity:

  • Nucleophilicity of the Double Bond: Electron-rich double bonds are more susceptible to epoxidation.

  • Electrophilicity of the Carbonyl: Electron-deficient carbonyls are less reactive towards the Baeyer-Villiger oxidation.

  • Reaction Conditions: The choice of peracid and solvent can influence the relative rates of the two reactions.

Strategies to Favor Baeyer-Villiger Oxidation over Epoxidation:

  • Use of Hydrogen Peroxide with a Lewis Acid: This reagent system is often more selective for the Baeyer-Villiger oxidation over epoxidation.[10]

  • Enzymatic Oxidation: Baeyer-Villiger monooxygenases (BVMOs) typically show high chemoselectivity and will selectively oxidize the ketone in the presence of a double bond.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the Baeyer-Villiger oxidation.

Visualizations

Reaction Pathway: Formation of Regioisomeric Lactones

G Regioselectivity in Baeyer-Villiger Oxidation cluster_start Starting Material cluster_intermediate Criegee Intermediate cluster_products Products This compound Substituted This compound Criegee Criegee Intermediate This compound->Criegee + Peracid Regioisomer1 Regioisomer 1 (Major Product) Criegee->Regioisomer1 Migration of more substituted group Regioisomer2 Regioisomer 2 (Minor Product) Criegee->Regioisomer2 Migration of less substituted group

Caption: Formation of regioisomeric lactones from a substituted this compound.

Experimental Workflow: Minimizing Lactone Hydrolysis

G Workflow to Minimize Lactone Hydrolysis start Start: Baeyer-Villiger Oxidation Setup dissolve Dissolve this compound in Aprotic Solvent start->dissolve add_buffer Add Solid Buffer (e.g., NaHCO₃) dissolve->add_buffer cool Cool to 0 °C add_buffer->cool add_peracid Add Peracid Portion-wise cool->add_peracid react Stir and Monitor Reaction add_peracid->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Sat. NaHCO₃ (aq) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end End: Isolated Lactone purify->end

Caption: Experimental workflow for minimizing hydrolysis of the lactone product.

Troubleshooting Flowchart for Unexpected Results

G Troubleshooting Baeyer-Villiger Oxidation start Start: Unexpected Result low_yield Low Yield of Desired Lactone start->low_yield mixture Mixture of Products start->mixture no_reaction No Reaction/ Incomplete Conversion start->no_reaction cause_hydrolysis Probable Cause: Lactone Hydrolysis low_yield->cause_hydrolysis Yes cause_regioisomers Probable Cause: Formation of Regioisomers mixture->cause_regioisomers Yes cause_epoxidation Probable Cause: Epoxidation of Alkene mixture->cause_epoxidation If alkene present cause_reagent Probable Cause: Inactive Reagent no_reaction->cause_reagent Yes cause_conditions Probable Cause: Suboptimal Conditions no_reaction->cause_conditions No solution_hydrolysis Solution: - Use buffered or anhydrous conditions - Careful work-up cause_hydrolysis->solution_hydrolysis solution_regioisomers Solution: - Change oxidant/catalyst - Consider enzymatic oxidation cause_regioisomers->solution_regioisomers solution_epoxidation Solution: - Use H₂O₂/Lewis Acid - Lower reaction temperature cause_epoxidation->solution_epoxidation solution_reagent Solution: - Check peracid activity cause_reagent->solution_reagent solution_conditions Solution: - Increase temperature - Use more reactive peracid cause_conditions->solution_conditions

Caption: Troubleshooting flowchart for common issues in Baeyer-Villiger oxidations.

References

Cyclobutanone Reaction Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the scale-up of cyclobutanone reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound chemistry from the lab bench to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis yield dropped significantly when moving from a 1L to a 50L reactor. What are the likely causes?

A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale. The most frequent culprits are mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and byproduct formation.[1] Additionally, the surface-area-to-volume ratio decreases as the reactor size increases, making it more challenging to dissipate the heat generated from exothermic reactions, which can also lead to thermal decomposition of reactants or products.[2]

Q2: I am observing an increase in colored impurities in my scaled-up this compound synthesis. What could be the reason?

A2: The formation of colored impurities during the scale-up of this compound synthesis, particularly in oxidation reactions of cyclobutanol, can be due to the presence of hard-to-separate byproducts. These can include compounds like cyclopropanemethanol, 3-butene-1-ol, and various ethers and ketals.[3] At a larger scale, longer reaction times or localized high temperatures can increase the formation of these impurities. Inadequate purification methods that were effective at the lab scale may not be sufficient to remove these colored bodies at an industrial scale.[3]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound, for instance, via the oxaspiropentane rearrangement?

A3: The oxaspiropentane rearrangement to this compound is an exothermic reaction. A key safety concern is the potential for a runaway reaction, especially if a concentrated solution of oxaspiropentane is used with a catalyst like lithium iodide.[4] At a larger scale, the heat generated is more difficult to dissipate, which can lead to a rapid increase in temperature and pressure. It is crucial to have a robust cooling system and to control the rate of addition of the catalyst or the oxaspiropentane solution.[4] Furthermore, handling larger quantities of flammable solvents like dichloromethane (B109758) requires appropriate engineering controls, such as a well-ventilated, flame-proof area and proper grounding to prevent static discharge.[4][5]

Q4: How does mixing efficiency impact the selectivity of this compound reactions at scale?

A4: Mixing efficiency is critical for controlling selectivity in fast chemical reactions.[1] When mixing is slow compared to the reaction rate, reactants are not homogeneously distributed, leading to localized areas with non-stoichiometric ratios. This can favor the formation of undesired byproducts over the intended product. For instance, in reactions where this compound is an intermediate, poor mixing can lead to its further reaction or decomposition before it can be isolated. The choice of impeller, agitation speed, and baffle design are all critical parameters that need to be optimized during scale-up to ensure consistent selectivity.[1]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

If you are experiencing a lower-than-expected yield in your scaled-up this compound synthesis, follow this troubleshooting workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_purity Analyze Purity of Starting Materials start->check_purity impure_sm Source High-Purity Starting Materials check_purity->impure_sm Impurities Detected check_temp Review Temperature Profile of the Reaction check_purity->check_temp Starting Materials Pure impure_sm->check_purity exotherm Exotherm Not Controlled? (Hotspots Detected) check_temp->exotherm improve_cooling Improve Cooling Capacity - Lower Jacket Temperature - Increase Coolant Flow Rate exotherm->improve_cooling Yes check_mixing Evaluate Mixing Efficiency exotherm->check_mixing No slow_addition Reduce Reagent Addition Rate improve_cooling->slow_addition slow_addition->check_temp poor_mixing Poor Mixing? check_mixing->poor_mixing optimize_agitation Optimize Agitation - Increase RPM - Evaluate Impeller Design poor_mixing->optimize_agitation Yes check_workup Analyze Aqueous & Organic Layers Post-Workup for Product Loss poor_mixing->check_workup No optimize_agitation->check_mixing product_loss Product Lost in Workup? check_workup->product_loss modify_extraction Modify Extraction Protocol - Adjust pH - Increase Number of Extractions product_loss->modify_extraction Yes end Yield Improved product_loss->end No modify_extraction->check_workup

Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts

The appearance of new or increased levels of byproducts upon scale-up often points to issues with reaction conditions. Use this guide to diagnose the problem:

Byproduct_Troubleshooting start Unexpected Byproducts Detected identify_byproduct Identify Byproduct Structure (GC-MS, NMR) start->identify_byproduct temp_related Is Byproduct Formation Temperature-Dependent? identify_byproduct->temp_related temp_yes Optimize Temperature Control - Lower Reaction Temperature - Ensure Uniform Heating/Cooling temp_related->temp_yes Yes mixing_related Is Byproduct Formation Related to Local Concentration? temp_related->mixing_related No end Byproduct Minimized temp_yes->end mixing_yes Improve Mixing Protocol - Change Reagent Addition Point - Increase Agitation Speed mixing_related->mixing_yes Yes residence_time Is Byproduct Formed from Product Degradation? mixing_related->residence_time No mixing_yes->end residence_yes Reduce Reaction Time - Quench Reaction Sooner residence_time->residence_yes Yes revisit_kinetics Re-evaluate Reaction Kinetics at Scale residence_time->revisit_kinetics No residence_yes->end revisit_kinetics->end

Troubleshooting workflow for byproduct formation.

Data Presentation

The following table provides a representative comparison of parameters and outcomes when scaling up a hypothetical this compound synthesis. Actual values will vary depending on the specific reaction and equipment.

ParameterLab Scale (1 L)Pilot Scale (100 L)Commercial Scale (2000 L)
Batch Size 2 moles200 moles4000 moles
Reaction Time 2 hours4-6 hours8-12 hours
Typical Yield 85%75-80%70-75%
Agitator Speed 500 RPM150-250 RPM50-100 RPM
Temperature Control ± 1 °C± 3 °C± 5 °C
Major Impurity A 0.5%1.5%3.0%
Major Impurity B 0.2%0.8%1.5%
Final Purity (after purification) >99%98-99%~98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxaspiropentane Rearrangement (Lab Scale)

This protocol is adapted from Organic Syntheses.[4]

A. Methylenecyclopropane (B1220202) Synthesis:

  • In a dry 3L three-necked flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, charge sodium amide (450 g, 11.5 moles) and anhydrous tetrahydrofuran (B95107) (750 mL).

  • Add a solution of anhydrous tert-butyl alcohol (283.5 g, 3.831 moles) in anhydrous tetrahydrofuran (300 mL) dropwise.

  • Heat the stirred mixture to 45°C for 2 hours.

  • Add a solution of 3-chloro-2-methyl-1-propene (228 g, 2.52 moles) in dry tetrahydrofuran (500 mL) and heat to 65°C for approximately 8 hours, collecting the gaseous methylenecyclopropane in a cold trap (-80°C).

  • Continue heating for an additional 3 hours to complete the reaction. The yield of methylenecyclopropane is approximately 58 g (43%).

B. Oxaspiropentane Synthesis:

  • In a 3L three-necked flask equipped with a stirrer, thermometer, and a dry-ice condenser, charge dichloromethane (450 mL) and 4-nitroperbenzoic acid (200 g, 1.09 moles).

  • Cool the mixture to -50°C and distill the methylenecyclopropane (58 g, 1.1 moles) directly into the flask.

  • Allow the reaction to warm. An exothermic reaction will commence at approximately 0°C. Maintain the temperature between 0-5°C with a cooling bath.

  • After the exotherm subsides, stir the mixture at room temperature for 1 hour.

  • Filter the mixture and wash the filtrate with saturated sodium bicarbonate solution and then with water. Dry the organic layer over magnesium sulfate (B86663) and concentrate to obtain a solution of oxaspiropentane in dichloromethane.

C. This compound Synthesis:

  • Prepare a solution of lithium iodide (5-10 mg) in dichloromethane (50 mL).

  • Add the oxaspiropentane solution dropwise at a rate that maintains a gentle reflux. Caution: The reaction is exothermic and can be vigorous if the oxaspiropentane concentration is high.[4]

  • After the addition is complete and the mixture has cooled to room temperature, the conversion to this compound is complete.

  • Wash the dichloromethane solution with saturated aqueous sodium thiosulfate (B1220275) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to yield this compound.

Protocol 2: Baeyer-Villiger Oxidation of this compound to γ-Butyrolactone (Lab Scale)

This protocol is a general procedure based on established methods for Baeyer-Villiger oxidations.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv), portion-wise to the stirred solution. The reaction can be exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or GC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite (B76179) to destroy any excess peroxide.

  • Dilute the mixture with additional DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude γ-butyrolactone by vacuum distillation or column chromatography.

References

Technical Support Center: Optimizing Grignard Reactions with Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Grignard reactions with cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction with this compound?

A1: The primary challenges stem from the strained four-membered ring of this compound and the basicity of the Grignard reagent. These factors can lead to two main competing side reactions: enolization of the this compound and reduction of the carbonyl group. Both side reactions reduce the yield of the desired tertiary alcohol product. Additionally, like all Grignard reactions, the process is highly sensitive to moisture and atmospheric oxygen, which can quench the Grignard reagent and lower the yield.[1][2]

Q2: Why is enolization a significant side reaction with this compound?

A2: Enolization is a significant issue because the alpha-protons (protons on the carbons adjacent to the carbonyl group) of this compound are acidic enough to be abstracted by the strongly basic Grignard reagent. The pKa of this compound's α-protons is estimated to be in the range of 19.7-20.2.[3][4] When the Grignard reagent acts as a base instead of a nucleophile, it removes an alpha-proton to form a magnesium enolate. Upon aqueous workup, this enolate is protonated back to the starting material, this compound, resulting in a lower yield of the desired alcohol. This is particularly problematic with sterically hindered Grignard reagents.[5][6]

Q3: What is the difference between using THF and diethyl ether as a solvent for this reaction?

A3: Both tetrahydrofuran (B95107) (THF) and diethyl ether are suitable aprotic solvents for Grignard reactions as they solvate and stabilize the Grignard reagent. THF is more polar and has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[7][8] The higher polarity of THF can sometimes lead to a more reactive Grignard reagent.[9] For reactions that are sluggish, THF's higher boiling point allows for heating to increase the reaction rate. However, for exothermic reactions, the lower boiling point of diethyl ether can help to control the reaction temperature through reflux. The choice of solvent can impact reaction initiation, yield, and reagent stability.[1][7][8]

Q4: How does the choice of Grignard reagent affect the reaction outcome?

A4: The structure of the Grignard reagent plays a crucial role. Sterically bulky Grignard reagents (e.g., isopropylmagnesium bromide or tert-butylmagnesium bromide) are more likely to act as bases, leading to a higher proportion of enolization and a lower yield of the desired tertiary alcohol.[6][10] Less hindered Grignard reagents, such as methylmagnesium bromide or phenylmagnesium bromide, are more likely to act as nucleophiles and add to the carbonyl group. If the Grignard reagent has beta-hydrogens, it can also reduce the ketone to a secondary alcohol via a six-membered transition state, though this is generally a minor pathway with this compound compared to enolization.[5][6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired tertiary alcohol, with recovery of starting this compound.

Potential Cause Recommended Solution(s)
Enolization is the major reaction pathway. 1. Lower the reaction temperature: Perform the addition of the Grignard reagent at a low temperature, typically between -78 °C and 0 °C, to favor nucleophilic addition over enolization.[9] 2. Use a less sterically hindered Grignard reagent: If possible, switch to a smaller Grignard reagent (e.g., MeMgBr, EtMgBr, PhMgBr). 3. Consider using additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is less basic and more nucleophilic, thereby suppressing enolization.[10]
Grignard reagent was quenched. 1. Ensure strictly anhydrous conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[10][11] 2. Use anhydrous solvents: Ensure that the solvent (THF or diethyl ether) is freshly distilled or obtained from a sealed bottle.
Incomplete formation of the Grignard reagent. 1. Activate the magnesium: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by crushing the magnesium turnings in the flask before adding the halide.[10][12]

Problem 2: The Grignard reaction fails to initiate.

Potential Cause Recommended Solution(s)
Passivated magnesium surface. 1. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension.[10] 2. Mechanical Activation: Briefly crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere). 3. Initiator: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.
Wet glassware or solvent. Ensure all glassware is rigorously dried and solvents are anhydrous.[10][11]

Data Presentation

The following table provides illustrative data on the expected outcomes of the Grignard reaction with this compound under various conditions. This data is based on general principles and reported trends, as a comprehensive comparative study with quantitative yields for this compound was not found in the literature.

Grignard ReagentSolventTemperature (°C)Expected Major ProductEstimated Yield Range (%)
Methylmagnesium BromideTHF01-Methylcyclobutanol70-85
Methylmagnesium BromideDiethyl Ether01-Methylcyclobutanol65-80
Phenylmagnesium BromideTHF01-Phenylcyclobutanol75-90
tert-Butylmagnesium ChlorideTHF-781-(tert-Butyl)cyclobutanol10-30
tert-Butylmagnesium ChlorideTHF25This compound (from enolization)>70 (of recovered starting material)

Experimental Protocols

Protocol: Synthesis of 1-Methylcyclobutanol via Grignard Reaction

This protocol details the preparation of methylmagnesium bromide followed by its reaction with this compound.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

Procedure:

Part A: Preparation of Methylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • In the dropping funnel, prepare a solution of iodomethane (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Add a small portion of the iodomethane solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun or the addition of a small iodine crystal. Initiation is indicated by the disappearance of the iodine color (if used) and the appearance of bubbling at the magnesium surface.

  • Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and gray.

Part B: Reaction with this compound and Workup

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude 1-methylcyclobutanol. The product can be further purified by distillation if necessary.

Visualizations

Grignard_Troubleshooting start Low Yield of Tertiary Alcohol check_sm Recovery of Starting Material (this compound)? start->check_sm yes_sm Yes check_sm->yes_sm   no_sm No check_sm->no_sm   enolization High Probability of Enolization yes_sm->enolization check_reagent Check Grignard Reagent Quality no_sm->check_reagent solution_enol Solutions: - Lower reaction temperature (-78°C) - Use less hindered Grignard reagent - Add CeCl3 enolization->solution_enol reagent_bad Reagent Quenched or Poorly Formed check_reagent->reagent_bad solution_reagent Solutions: - Ensure anhydrous conditions - Use fresh, dry solvent - Activate Mg turnings reagent_bad->solution_reagent Reaction_Pathways cluster_0 Reaction Pathways This compound + RMgX This compound + RMgX Addition Nucleophilic Addition (Desired Pathway) This compound + RMgX->Addition Enolization Enolization (Side Reaction) This compound + RMgX->Enolization Tertiary_Alcohol 1-Alkylcyclobutanol Addition->Tertiary_Alcohol Enolate Magnesium Enolate Enolization->Enolate Recovered_SM This compound (after workup) Enolate->Recovered_SM

References

Technical Support Center: Cyclobutanone Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanone. It specifically addresses the issue of polymerization upon storage and offers guidance on prevention, detection, and mitigation.

Frequently Asked Questions (FAQs)

Q1: My this compound appears viscous and has solidified. What happened?

A1: Your this compound has likely polymerized. This can be triggered by various factors, including the presence of acidic or basic impurities, exposure to light, or elevated temperatures. The strained four-membered ring of this compound makes it susceptible to ring-opening polymerization.

Q2: How can I prevent my this compound from polymerizing during storage?

A2: Proper storage is crucial to maintain the stability of this compound. Key recommendations include:

  • Temperature: Store at 2-8°C.[1]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to moisture.

  • Light Protection: Store in an amber or opaque container to protect it from light, which can initiate radical polymerization.

  • Use of Stabilizers: Ensure your this compound contains a suitable stabilizer.

Q3: What stabilizers are commonly used for this compound?

A3: Two common types of stabilizers are used for this compound, addressing different potential polymerization pathways:

  • Base Stabilizers: Alkali or alkaline earth metal carbonates, such as sodium carbonate (Na₂CO₃), are added to neutralize acidic impurities that can catalyze polymerization.[2] Commercial preparations of this compound are available stabilized with Na₂CO₃.[3]

  • Radical Inhibitors: Butylated hydroxytoluene (BHT) is a common radical scavenger used to prevent free-radical initiated polymerization.[4][5]

Q4: How can I check if my this compound is still pure and has not started to polymerize?

A4: Several analytical techniques can be used to assess the purity and stability of your this compound:

  • Gas Chromatography (GC): A primary method to determine the purity of volatile compounds like this compound.[6] A decrease in the main peak area and the appearance of broader, later-eluting peaks could indicate polymerization.

  • High-Performance Liquid Chromatography (HPLC): Can be used to detect less volatile polymer species. A stability-indicating HPLC method can be developed to separate the monomer from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities or polymeric material.[6] Polymerization will lead to a change in the spectral pattern, with the disappearance of the characteristic ketone signals and the appearance of broader peaks corresponding to the polymer backbone.

  • Visual Inspection: A simple initial check. Any signs of increased viscosity, cloudiness, or solidification are indicators of polymerization.[6]

Q5: My this compound has polymerized. Can I reverse it?

A5: Depolymerization of this compound polymer may be possible, typically through thermal or acid-catalyzed processes that break the polymer chain back down to the monomer. A general procedure is provided in the Troubleshooting Guide below. However, the success of depolymerization can depend on the extent of polymerization and the specific conditions. It is often preferable to prevent polymerization in the first place.

Troubleshooting Guide

Issue 1: this compound has become viscous or solidified.
  • Cause: Polymerization.

  • Solution:

    • Confirmation: Confirm polymerization using an analytical technique like NMR or IR spectroscopy. The presence of broad peaks and the absence or significant reduction of the monomer signals are indicative of a polymer.

    • Depolymerization (Use with caution and in a well-ventilated fume hood):

      • Thermal Depolymerization: Gently heat the polymerized material under vacuum. This compound has a boiling point of 99°C.[1] The monomer can be distilled from the polymer. Start with a small sample to determine the feasibility and optimal temperature.

      • Acid-Catalyzed Depolymerization: Add a catalytic amount of a non-volatile acid (e.g., a few drops of concentrated sulfuric acid) to the polymerized material and heat gently under vacuum to distill the monomer. This method should be approached with caution as strong acids can cause other side reactions.

    • Post-Depolymerization: The recovered this compound should be immediately stabilized. Add a small amount of anhydrous sodium carbonate (approximately 0.1-1% w/w) and store under inert atmosphere at 2-8°C.

Issue 2: this compound purity is decreasing over time, even in storage.
  • Cause: Slow polymerization or degradation due to suboptimal storage conditions.

  • Solution:

    • Review Storage Conditions: Ensure the this compound is stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere.[1]

    • Check for Stabilizer: If the this compound was purchased without a stabilizer or if it has been purified, consider adding a stabilizer.

      • For acid-catalyzed polymerization concerns, add anhydrous sodium carbonate (0.1-1% w/w).

      • For radical polymerization concerns, add BHT (0.01-0.1% w/w).

    • Re-purification: If minor impurities are detected, consider re-distillation under reduced pressure. Ensure the collection flask contains a small amount of stabilizer.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential polymerization and degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.
Container Amber or Opaque GlassProtects from light, which can initiate radical polymerization.
Stabilizer Sodium Carbonate or BHTNeutralizes acidic catalysts or scavenges free radicals.[2][3][4][5]

Table 2: Analytical Methods for this compound Stability Assessment

MethodPurposePotential Observations for Polymerization
GC Purity assessmentDecreased monomer peak area, appearance of new peaks.[6]
HPLC Detection of non-volatile impurities/polymersAppearance of broad, late-eluting peaks.
NMR Structural confirmation and impurity identificationDisappearance of monomer signals, appearance of broad polymer signals.[6]
FT-IR Functional group analysisBroadening of C-O stretch, disappearance of C=O stretch.
Visual Quick quality checkIncreased viscosity, cloudiness, solidification.[6]

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a general framework. Method development and validation are required for specific applications.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (ketone chromophore).

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Create a working standard of a known concentration (e.g., 100 µg/mL).

    • Prepare samples of the stored this compound at the same concentration.

  • Analysis:

    • Inject the standard and sample solutions.

    • Monitor for the appearance of new peaks or a decrease in the area of the main this compound peak over time. Degradation products and polymers will likely have different retention times.

  • Forced Degradation Studies (for method validation):

    • Acidic: Treat a sample with 0.1 M HCl at 60°C for a specified time.

    • Basic: Treat a sample with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative: Treat a sample with 3% H₂O₂ at room temperature.

    • Thermal: Heat a sample at a specified temperature (e.g., 80°C).

    • Photolytic: Expose a sample to UV light.

    • Analyze the stressed samples to ensure the method can separate the degradation products from the parent compound.

Visualizations

polymerization_prevention cluster_storage Optimal Storage Conditions cluster_outcome Outcome cluster_causes Polymerization Triggers storage Store this compound temp 2-8°C storage->temp inert Inert Atmosphere (N2 or Ar) storage->inert light Protect from Light storage->light stabilizer Add Stabilizer (Na2CO3 or BHT) storage->stabilizer stable Stable this compound storage->stable Prevents temp->stable inert->stable light->stable stabilizer->stable polymerized Polymerized this compound heat Heat heat->polymerized moisture Moisture/Air moisture->polymerized uv UV Light uv->polymerized impurities Acid/Base Impurities impurities->polymerized

Caption: Key factors for preventing this compound polymerization.

troubleshooting_workflow start Observe Viscous or Solidified this compound confirm Confirm Polymerization (e.g., NMR, IR) start->confirm depolymerize Attempt Depolymerization (Thermal or Acid-Catalyzed) confirm->depolymerize Polymer Confirmed end Usable this compound confirm->end No Polymer stabilize Re-stabilize Monomer (Add Na2CO3 or BHT) depolymerize->stabilize Successful discard Discard if Depolymerization Fails depolymerize->discard Unsuccessful store Store Properly (2-8°C, Inert, Dark) stabilize->store store->end

Caption: Troubleshooting workflow for polymerized this compound.

References

Technical Support Center: Troubleshooting Cyclobutanone Ring Expansion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conversion in cyclobutanone ring expansion reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during these crucial synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low conversion in this compound ring expansion reactions?

Low conversion rates in this compound ring expansion can stem from several factors, including:

  • Substrate Reactivity: The structure of the this compound derivative itself can significantly impact reactivity. Steric hindrance or electronic effects can disfavor the desired rearrangement.

  • Reagent Quality and Stoichiometry: Impurities in reagents, such as the diazo compound or catalyst, can inhibit the reaction. Incorrect stoichiometry can also lead to incomplete conversion.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in low yields. The choice of solvent can also play a critical role in reaction efficiency.

  • Catalyst Activity: In catalytic reactions, the catalyst may be deactivated, poisoned, or used in insufficient amounts.

  • Side Reactions: Competing reaction pathways, such as enolization, polymerization of the diazo compound, or fragmentation, can consume starting materials and reduce the yield of the desired product.[1][2]

Q2: How can I minimize the formation of byproducts in my ring expansion reaction?

Minimizing byproducts requires careful control over reaction conditions and reagent choice. Key strategies include:

  • Slow Addition of Reagents: In reactions involving highly reactive species like diazomethane (B1218177), slow and controlled addition can prevent polymerization and other side reactions.

  • Temperature Control: Maintaining the optimal temperature is crucial. For many ring expansions, low temperatures are preferred to suppress side reactions. Diazotization, for instance, is typically performed at 0-5 °C.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic catalysts, working under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.[2]

  • Choice of Catalyst and Ligands: In metal-catalyzed reactions, the choice of metal and ligands can significantly influence selectivity and minimize unwanted pathways.[4]

Q3: My reaction is not working at all. What are the first troubleshooting steps I should take?

If you observe no product formation, consider the following initial checks:

  • Verify Starting Materials: Confirm the identity and purity of your this compound substrate and all reagents using appropriate analytical techniques (NMR, GC-MS, etc.). Impurities can act as potent inhibitors.

  • Check Reagent Activity: Ensure that your reagents, especially sensitive ones like diazo compounds or catalysts, are active. For instance, diazomethane solutions should be freshly prepared and titrated.

  • Review the Protocol: Double-check the experimental procedure for any potential errors in calculations, stoichiometry, or the order of addition.

  • Control Experiment: Run a control reaction with a known, reactive substrate to confirm that the reaction conditions and reagents are viable.

Troubleshooting Guides

Guide 1: Tiffeneau-Demjanov Rearrangement (Using Diazo Compounds)

The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic ketones.[5][6] Low conversion in this reaction is a common issue.

Problem: Low yield of the desired cyclopentanone.

Potential Cause Recommended Solution
Decomposition of Diazomethane Use a freshly prepared and standardized solution of diazomethane. Maintain low temperatures during its generation and use.
Epoxide Formation This is a common side reaction. The choice of Lewis acid can influence the product distribution. Consider screening different Lewis acids.
Aldol Condensation The basic conditions sometimes used can promote self-condensation of the ketone. Ensure the reaction is run under neutral or acidic conditions if possible.
Incorrect Stoichiometry Use a slight excess of the diazo compound, but avoid a large excess which can lead to side reactions.
Suboptimal Temperature Perform the reaction at low temperatures (typically 0 °C or below) to improve selectivity and minimize diazomethane decomposition.
Guide 2: Lewis Acid-Catalyzed Ring Expansion

Lewis acids can promote the ring expansion of cyclobutanones, particularly with reagents like trimethylsilyldiazomethane.[4][7]

Problem: Incomplete conversion or formation of undesired byproducts.

Potential Cause Recommended Solution
Inappropriate Lewis Acid The choice of Lewis acid is critical and can be substrate-dependent. Screen a variety of Lewis acids (e.g., Sc(OTf)₃, BF₃·OEt₂) to find the optimal one for your system.[4]
Catalyst Deactivation Ensure anhydrous conditions, as water can deactivate many Lewis acids. Use freshly distilled solvents.
Formation of β-Ketosilane vs. Enolsilane The ligand on the metal catalyst can determine the product outcome. For instance, with Sc(OTf)₃, enolsilanes may be favored, while Sc(hfac)₃ can lead to β-ketosilanes.[4]
Ring-Opening without Expansion The reaction may favor a simple ring-opening pathway. Adjusting the temperature or the Lewis acid may shift the equilibrium towards the desired ring-expanded product.[8]
Guide 3: Rhodium-Catalyzed Ring Expansion

Rhodium catalysts are effective for the ring expansion of cyclobutenones.[1][9][10][11]

Problem: Low or no yield of the cyclopentenone product.

Potential Cause Recommended Solution
Catalyst Inactivity Ensure the rhodium catalyst is active. The choice of rhodium precursor and ligand is crucial. For some substrates, [(COD)Rh(OH)]₂ or [(COD)Rh(OMe)]₂ may be superior.[1]
Ligand Effects The choice of phosphine (B1218219) ligand can significantly impact the reaction efficiency. Bidentate ligands like dppp (B1165662) have been shown to be effective.[11]
Substrate Reactivity Difference Simple cyclobutenones may react differently than benzocyclobutenones, requiring different optimal conditions.[1]
Side Reactions (e.g., Ring Opening) Inefficient migratory insertion or reductive elimination can lead to side products. Optimizing the ligand and reaction temperature can mitigate this.[1]

Experimental Protocols

Protocol 1: Tiffeneau-Demjanov Rearrangement of a this compound

This protocol is a general guideline for the one-carbon ring expansion of a this compound using diazomethane.

  • Preparation of Diazomethane: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using a fire-polished glass apparatus and following all necessary safety precautions. Standardize the concentration of the diazomethane solution by titration.

  • Reaction Setup: Dissolve the this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere of nitrogen. Cool the solution to 0 °C in an ice bath.

  • Addition of Diazomethane: Slowly add the standardized diazomethane solution (1.1 eq) dropwise to the stirred this compound solution. The disappearance of the yellow color of diazomethane indicates its consumption.

  • Lewis Acid Catalyst: After the addition of diazomethane, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench any excess diazomethane by the careful, dropwise addition of acetic acid until the yellow color disappears.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Ring Expansion start Low Conversion Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst sub_issue Issue with Reagents? check_reagents->sub_issue cond_issue Issue with Conditions? check_conditions->cond_issue cat_issue Issue with Catalyst? check_catalyst->cat_issue sub_issue->cond_issue No sol_reagents Purify Starting Materials / Recalculate Stoichiometry sub_issue->sol_reagents Yes cond_issue->cat_issue No sol_conditions Optimize Temperature, Solvent, or Reaction Time cond_issue->sol_conditions Yes sol_catalyst Use Fresh Catalyst / Screen Different Catalysts/Ligands cat_issue->sol_catalyst Yes analyze_byproducts Analyze Byproducts to Identify Side Reactions cat_issue->analyze_byproducts No end Improved Conversion sol_reagents->end sol_conditions->end sol_catalyst->end sol_byproducts Modify Conditions to Suppress Side Reactions analyze_byproducts->sol_byproducts sol_byproducts->end

Caption: A logical workflow for troubleshooting low conversion in this compound ring expansion.

Tiffeneau_Demjanov_Pathway Tiffeneau-Demjanov Rearrangement and Side Reactions sub This compound intermediate Tetrahedral Intermediate sub->intermediate + CH2N2 diazo Diazomethane (CH2N2) diazo->intermediate rearrangement Ring Expansion (Desired Pathway) intermediate->rearrangement Migration of C-C bond epoxide_formation Epoxide Formation (Side Reaction) intermediate->epoxide_formation Intramolecular SN2 product Cyclopentanone rearrangement->product byproduct Spiro-epoxide epoxide_formation->byproduct

Caption: Reaction pathways in the Tiffeneau-Demjanov rearrangement.

References

Technical Support Center: Catalyst Deactivation in Cyclobutanone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals identify and resolve issues related to catalyst deactivation during the hydrogenation of cyclobutanone.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

1. Issue: Gradual and steady decrease in reaction rate and conversion over time.

  • Possible Cause: This pattern typically suggests fouling or coking , where carbonaceous deposits or polymers slowly accumulate on the catalyst surface, blocking active sites.[1] In ketone hydrogenations, side reactions like polymerization of the reactant or product can contribute to this.[2]

  • Troubleshooting Steps & Solutions:

    • Confirm Fouling: Analyze the spent catalyst using Thermogravimetric Analysis (TGA) to quantify carbon deposition. An increase in weight loss compared to the fresh catalyst indicates coking.

    • Identify Coke Precursors: Review your reaction conditions. High temperatures or high concentrations of reactants can sometimes promote the formation of heavy by-products that act as coke precursors.[3]

    • Implement Regeneration: For temporary deactivation caused by coking, a regeneration procedure is often effective.[1] A common method is controlled oxidation (calcination) to burn off the carbon deposits, followed by a reduction step to reactivate the metal catalyst.[4][5]

    • Optimize Reaction Conditions: Consider reducing the reaction temperature or reactant concentration to minimize the rate of coke formation.

2. Issue: Sudden, sharp, and significant drop in catalyst activity.

  • Possible Cause: This is a classic symptom of catalyst poisoning , where impurities in the feedstock or hydrogen stream strongly adsorb to the active sites, rendering them inactive.[6][7] This deactivation can be rapid and may be reversible or irreversible depending on the poison.[6]

  • Troubleshooting Steps & Solutions:

    • Analyze Feedstock: Scrutinize the purity of your this compound, solvent, and hydrogen gas. Common poisons for hydrogenation catalysts (like Pd, Pt, Ni, Ru) include sulfur, nitrogen compounds, carbon monoxide (CO), halides, and heavy metals (arsenic, lead).[8][9][10]

    • Characterize the Catalyst Surface: Use X-ray Photoelectron Spectroscopy (XPS) or Elemental Analysis (XRF, PIXE) on the spent catalyst to detect the presence of poisoning elements on the surface.[6]

    • Purify Inputs: If a poison is identified, implement a purification step for the feedstock. This may involve using guard beds or adsorbents upstream of your reactor to capture contaminants before they reach the catalyst.[11]

    • Attempt Regeneration (for reversible poisoning): Some poisons can be removed. For instance, CO poisoning on some metal catalysts can sometimes be reversed with a high-temperature hydrogen stripping treatment. However, strong poisons like sulfur often cause permanent deactivation.[7][9]

3. Issue: Decline in selectivity towards the desired product (cyclobutanol).

  • Possible Cause: A loss of selectivity can be caused by thermal degradation (sintering) or a change in the active phase of the catalyst. High temperatures can cause the small metal nanoparticles to agglomerate into larger ones, reducing the number of active sites and potentially altering their geometric and electronic properties.[6][12]

  • Troubleshooting Steps & Solutions:

    • Analyze Catalyst Morphology: Use Transmission Electron Microscopy (TEM) to compare the metal particle size distribution of the fresh and spent catalyst. A significant increase in average particle size points to sintering.[13][14] X-ray Diffraction (XRD) can also show an increase in crystallite size.[13]

    • Check for Phase Transformation: XRD analysis can also identify changes in the crystalline structure of the catalyst or support, which could indicate a phase transformation to a less selective material.[12]

    • Review Operating Temperature: Ensure your reaction temperature has not exceeded the catalyst's recommended thermal stability limit. Exothermic reactions can create local hotspots in the reactor, accelerating sintering.[6]

    • Solution: Sintering is generally an irreversible deactivation mechanism.[13] To prevent it, operate at the lowest possible temperature that still provides a reasonable reaction rate. If high temperatures are required, consider a catalyst formulation with a more thermally stable support or promoters that inhibit agglomeration.

4. Issue: Increasing pressure drop across the catalyst bed (for fixed-bed reactors).

  • Possible Cause: This is often due to mechanical deactivation (catalyst particles breaking down into fines) or severe fouling that physically blocks the flow path.[6] Attrition and crushing can result from mechanical stress, especially in slurry or fluidized bed reactors.[6]

  • Troubleshooting Steps & Solutions:

    • Visual Inspection: If possible, safely shut down the reactor and inspect the catalyst bed for signs of crushing, channeling, or plugging.

    • Particle Size Analysis: Compare the particle size distribution of the spent catalyst with the fresh material. An increase in the percentage of fine particles indicates attrition.

    • Solution: If mechanical failure is the issue, select a catalyst with higher crush strength or one that incorporates binders to improve durability.[6] If severe fouling is the cause, the regeneration procedures described in Issue #1 should be followed.

Data Presentation: Impact of Deactivation on Catalyst Performance

The following table illustrates hypothetical performance data for a 5% Pd/C catalyst in this compound hydrogenation, demonstrating the effects of different deactivation mechanisms.

Catalyst StateDeactivation MechanismThis compound Conversion (%)Cyclobutanol Selectivity (%)Key Indicator
Fresh Catalyst ->99%98%Baseline performance
Spent Catalyst A Coking/Fouling65%95%Gradual activity loss
Spent Catalyst B Sulfur Poisoning (10 ppm H₂S)<10%85%Rapid activity loss
Spent Catalyst C Sintering (overheating)80%70%Loss of selectivity

Experimental Protocols: Catalyst Characterization

To diagnose the root cause of deactivation, the following analytical techniques are crucial.[6]

1. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Objective: To measure the specific surface area of the catalyst. A significant reduction in surface area suggests sintering or pore blockage by fouling.[6]

  • Methodology:

    • Degas a known mass of the catalyst sample under vacuum at an elevated temperature (e.g., 150-300°C) to remove adsorbed moisture and gases.

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Introduce nitrogen gas to the sample in controlled increments.

    • Measure the amount of nitrogen adsorbed at various partial pressures.

    • Plot the adsorption isotherm and apply the BET equation to calculate the specific surface area (in m²/g).

2. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition and chemical states of atoms on the catalyst surface. It is highly effective for detecting catalyst poisons.[6][13]

  • Methodology:

    • Place the fresh and spent catalyst samples in an ultra-high vacuum (UHV) chamber.

    • Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

    • The X-rays cause the emission of core-level electrons.

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is calculated, which is characteristic of each element and its oxidation state. Comparing spectra from fresh and spent catalysts can identify contaminants like S, Cl, P, etc.

3. Transmission Electron Microscopy (TEM)

  • Objective: To visualize the size, morphology, and distribution of metal nanoparticles on the support. It is the primary method for confirming sintering.[13][14]

  • Methodology:

    • Disperse the catalyst powder in a solvent (e.g., ethanol) using ultrasonication.

    • Deposit a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid) and allow the solvent to evaporate.

    • Insert the grid into the TEM instrument.

    • Acquire high-resolution images of the metal particles.

    • Use image analysis software to measure the diameters of a large number of particles (>100) to generate a particle size distribution histogram. Compare the histograms of fresh and spent catalysts.

Visualizations

TroubleshootingWorkflow start_node Decreased Catalyst Performance (Lower Conversion/Selectivity) q1 Is the deactivation rapid or gradual? start_node->q1 rapid Rapid & Severe q1->rapid Rapid gradual Gradual q1->gradual Gradual cause1 Suspect: Poisoning rapid->cause1 step1 Analyze Feedstock (GC-MS, etc.) Characterize Catalyst (XPS, Elemental Analysis) cause1->step1 sol1 Solution: - Purify Feedstock - Use Guard Beds - Replace Catalyst step1->sol1 q2 Is selectivity also decreasing significantly? gradual->q2 no_selectivity No (or minor) q2->no_selectivity No yes_selectivity Yes q2->yes_selectivity Yes cause2 Suspect: Fouling / Coking no_selectivity->cause2 step2 Characterize Catalyst (TGA, TPD) cause2->step2 sol2 Solution: - Regenerate via Calcination - Optimize Temp/Concentration step2->sol2 cause3 Suspect: Sintering yes_selectivity->cause3 step3 Characterize Catalyst (TEM, XRD, BET) cause3->step3 sol3 Solution: - Lower Reaction Temperature - Use Thermally Stable Catalyst (Sintering is often irreversible) step3->sol3

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

DeactivationMechanisms Deactivation Catalyst Deactivation Types Chemical Chemical Deactivation->Chemical Thermal Thermal Deactivation->Thermal Mechanical Mechanical Deactivation->Mechanical Poisoning Poisoning (Strong chemisorption of impurities) Chemical->Poisoning Fouling Fouling / Coking (Physical deposition) Chemical->Fouling Leaching Leaching (Loss of active species) Chemical->Leaching Sintering Sintering (Particle agglomeration) Thermal->Sintering Attrition Attrition / Crushing (Physical breakdown) Mechanical->Attrition RegenerationDecision start Deactivation Confirmed q_type Identify Deactivation Mechanism start->q_type q_mechanism Mechanism? q_type->q_mechanism fouling Fouling / Coking q_mechanism->fouling Fouling poisoning Poisoning q_mechanism->poisoning Poisoning sintering Sintering / Leaching q_mechanism->sintering Sintering sol_fouling Attempt Regeneration (e.g., Oxidation/Calcination) fouling->sol_fouling q_poison_rev Is poison reversible? poisoning->q_poison_rev sol_irreversible Replace Catalyst & Improve Feed Purity sintering->sol_irreversible sol_poison_rev Attempt Regeneration (e.g., Thermal Treatment) q_poison_rev->sol_poison_rev Yes q_poison_rev->sol_irreversible No

References

Technical Support Center: Resolving Enantiomers of Chiral Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of chiral cyclobutanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of chiral this compound derivatives?

A1: The three most common and effective methods for resolving racemic mixtures of chiral this compound derivatives are:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme to selectively catalyze a reaction (e.g., acylation, hydrolysis) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[1][2][3] Lipases are frequently used for this purpose.[4][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the enantiomers, allowing for their individual collection.[6][7][8][9]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic this compound derivative (if it has an acidic or basic handle) with a chiral resolving agent to form diastereomeric salts.[10][11][12] These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization.[10][11]

Q2: Which resolution method is most suitable for my specific this compound derivative?

A2: The choice of method depends on several factors:

  • Scale: For large-scale resolutions, diastereomeric salt formation or enzymatic kinetic resolution are often more practical and cost-effective than preparative HPLC.[2]

  • Functionality: Diastereomeric salt formation requires the presence of an acidic or basic functional group. Enzymatic resolution often targets alcohols or esters. Chiral HPLC is broadly applicable to a wider range of functional groups.

  • Availability of Resources: Chiral HPLC requires specialized columns and instrumentation. Enzymatic resolution requires access to suitable enzymes and incubation equipment.

  • Desired Purity: All three methods can achieve high enantiomeric excess (ee), but optimization is often required.

Q3: What is the difference between kinetic resolution and dynamic kinetic resolution?

A3: In a standard kinetic resolution (KR) , one enantiomer reacts faster than the other, leading to a maximum theoretical yield of 50% for the converted enantiomer.[1] The unreacted starting material becomes enriched in the slower-reacting enantiomer. In dynamic kinetic resolution (DKR) , the kinetic resolution is combined with an in-situ racemization of the starting material.[1][13] This continuous racemization of the slower-reacting enantiomer into the faster-reacting one allows for a theoretical yield of up to 100% of a single enantiomer product.[1][13]

Troubleshooting Guides

Guide 1: Enzymatic Kinetic Resolution (EKR)

Problem: My enzymatic resolution is not selective, resulting in low enantiomeric excess (ee) for both the product and the remaining starting material.

Possible Cause Troubleshooting Action
Suboptimal Enzyme Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Candida rugosa).[4][5] The best enzyme is substrate-dependent.
Incorrect Temperature Optimize the reaction temperature. Lower temperatures often increase enantioselectivity, while higher temperatures increase the reaction rate but may decrease selectivity.[4][6]
Suboptimal Solvent The choice of organic solvent can significantly impact enzyme activity and selectivity. Screen various solvents (e.g., toluene, hexane, MTBE).[14]
pH Mismatch The "pH memory" of a lipase (B570770) can affect its performance in organic media. Immobilize the enzyme from buffers of varying pH to find the optimum.[4]
Racemization Ensure that the starting material or product is not racemizing under the reaction conditions. Run a control experiment without the enzyme.[4]

Problem: The enzymatic reaction is very slow or stops prematurely.

Possible Cause Troubleshooting Action
Enzyme Inactivation Byproducts, such as acetic acid when using vinyl acetate (B1210297), can inactivate the enzyme.[4] Consider adding a mild base or using an alternative acyl donor.
Insufficient Enzyme Increase the enzyme loading. Perform a dose-response experiment to determine the optimal concentration.[4]
Poor Substrate Solubility Ensure the this compound derivative is fully dissolved in the chosen solvent system.
Water Content The water content in the reaction medium is critical for lipase activity. The optimal amount is enzyme and solvent-dependent and may require careful optimization.
Guide 2: Chiral HPLC Separation

Problem: I am seeing poor resolution or co-eluting peaks for my this compound enantiomers.

Possible Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) Column selection is the most critical factor.[7] Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity for your compound.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[6]
Incorrect Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more interaction time with the stationary phase, which can improve resolution.[1]
Temperature Effects Control the column temperature. Lower temperatures often enhance chiral recognition and improve resolution.[6]

Problem: My chromatogram shows peak tailing or broad peaks.

Possible Cause Troubleshooting Action
Column Overload Inject a smaller amount of your sample or dilute it. Overloading the column is a common cause of poor peak shape.[6]
Secondary Interactions For basic compounds, add a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase. For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA).[6]
Contaminated or Degraded Column Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6][15] If performance does not improve, the column may need to be replaced.[15]
Sample Solvent Mismatch Dissolve your sample in the mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion.[7]
Guide 3: Diastereomeric Salt Formation

Problem: After crystallization, the product shows low diastereomeric or enantiomeric excess.

Possible Cause Troubleshooting Action
Poor Choice of Resolving Agent Screen a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives for bases, chiral amines like (R)-1-phenylethylamine for acids).[10][12]
Suboptimal Crystallization Solvent The choice of solvent is critical for achieving differential solubility of the diastereomeric salts.[11] Screen a range of solvents with varying polarities.
Incomplete Salt Formation Ensure you are using the correct stoichiometry of the resolving agent (typically 0.5 to 1.0 equivalents).[1]
Crystallization Conditions Control the cooling rate. Slow cooling generally leads to purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also improve purity.
Racemization The starting material or resolving agent may be racemizing under the experimental conditions (e.g., high temperature, presence of acid/base).[1] Check the stability of your compounds.

Quantitative Data Summary

The following tables summarize typical quantitative data for the resolution of chiral cyclobutane (B1203170) and this compound derivatives. Note that optimal conditions are highly substrate-dependent.

Table 1: Enzymatic Kinetic Resolution of Cyclobutanol (B46151) Derivatives

EnzymeAcyl DonorSolventConversion (%)Substrate ee (%)Product ee (%)
Porcine Pancreatic Lipase (PPL)Vinyl AcetateToluene~50>99>99
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene4597>97
Pseudomonas fluorescens LipaseVinyl ButyrateDiisopropyl ether~50>90>90

Data compiled from multiple sources.[3][5][16] Direct comparison can be challenging due to variations in experimental setups.

Table 2: Chiral HPLC Separation Conditions

Chiral Stationary Phase (CSP)Mobile Phase (Hexane : IPA)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
Polysaccharide-based (e.g., Chiralpak AD-H)90:101.025> 1.5
Polysaccharide-based (e.g., Chiralcel OD-H)95:50.820> 2.0
Pirkle-type (e.g., Whelk-O 1)80:201.025> 1.5

These are representative starting conditions and should be optimized for each specific analyte.

Visualized Workflows and Protocols

Workflow for Method Selection

G start Racemic this compound Derivative check_func Functional Groups Present? start->check_func acid_base Acidic or Basic Group? check_func->acid_base Yes hydroxyl_ester Hydroxyl or Ester Group? check_func->hydroxyl_ester No check_scale Scale of Resolution? diastereomer Diastereomeric Salt Formation check_scale->diastereomer Preparative ekr Enzymatic Kinetic Resolution check_scale->ekr Preparative hplc Chiral HPLC check_scale->hplc Analytical acid_base->hydroxyl_ester No acid_base->diastereomer Yes hydroxyl_ester->check_scale No hydroxyl_ester->ekr Yes large_scale Large Scale (>1 g) small_scale Small / Analytical Scale

Caption: Logic for selecting a resolution method.

General Experimental Workflow for Enzymatic Kinetic Resolution

G start Dissolve Racemic Substrate (e.g., cyclobutanol) in Solvent add_reagents Add Acyl Donor (e.g., Vinyl Acetate) start->add_reagents add_enzyme Add Lipase (e.g., CALB) add_reagents->add_enzyme reaction Incubate with Stirring (e.g., 30-50°C) add_enzyme->reaction monitor Monitor Reaction Progress (Chiral HPLC or GC) reaction->monitor monitor->reaction Continue stop_reaction Stop at ~50% Conversion monitor->stop_reaction filter Filter to Remove Enzyme stop_reaction->filter Yes separate Separate Product and Unreacted Substrate (Column Chromatography) filter->separate analyze Analyze Enantiomeric Excess (ee%) of Both Fractions separate->analyze

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Chiral Cyclobutanol

This protocol is a general guideline for the lipase-catalyzed acylation of a racemic cyclobutanol derivative.

  • Preparation: To a clean, dry flask, add the racemic cyclobutanol derivative (1.0 equivalent) and a suitable organic solvent (e.g., toluene, to make a 0.1 M solution).

  • Addition of Reagents: Add an acyl donor, such as vinyl acetate (1.5-2.0 equivalents).

  • Enzyme Addition: Add the selected lipase (e.g., Novozym 435, an immobilized form of CALB) at a loading of 10-20 mg per mmol of substrate.

  • Reaction: Stir the mixture at a controlled temperature, typically between 30°C and 50°C.[4]

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the substrate and the product.[1]

  • Workup: When the conversion reaches approximately 50% (which theoretically gives the highest ee for both components), stop the reaction by filtering off the enzyme. The enzyme can often be washed with solvent and reused.[1]

  • Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product (ester) and the unreacted alcohol can be separated by standard silica (B1680970) gel column chromatography.

  • Analysis: Confirm the ee of the purified unreacted alcohol and the hydrolyzed ester product by chiral HPLC or GC.

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC separation method.

  • Column Selection: Choose a set of 2-3 chiral columns with different stationary phases for initial screening (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).

  • Mobile Phase Screening:

    • For normal phase mode, prepare a primary mobile phase of Hexane/Isopropanol (90:10).

    • Prepare a secondary mobile phase of Hexane/Ethanol (90:10).

  • Initial Run:

    • Dissolve a small amount of the racemic this compound derivative in the mobile phase.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the sample and run the analysis.

  • Optimization:

    • If no separation is observed: Switch to the next column in your screening set.

    • If partial separation is observed: Adjust the mobile phase composition. Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% or 2%) to increase retention and potentially improve resolution.

    • If resolution is still low (Rs < 1.5): Decrease the flow rate to 0.5-0.8 mL/min.[1]

    • Further Optimization: Adjust the column temperature. Lowering the temperature (e.g., to 15-20°C) often improves chiral recognition.[6]

  • Final Method: Once baseline resolution (Rs ≥ 1.5) is achieved, the method is considered developed. Record all final parameters for reproducibility.

Protocol 3: Diastereomeric Salt Formation and Crystallization

This protocol outlines the resolution of a racemic this compound derivative containing a carboxylic acid group.

  • Solvent Screening: In small vials, test the solubility of the racemic starting material and the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

  • Salt Formation:

    • In a flask, dissolve one equivalent of the racemic this compound-carboxylic acid in a minimal amount of a suitable, pre-warmed solvent identified in the screening.

    • In a separate flask, dissolve 0.5 equivalents of the chiral amine in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring. Salt formation is often indicated by precipitation or the solution becoming cloudy.

  • Crystallization:

    • Gently heat the mixture until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of Enantiomer:

    • Suspend the collected crystals (the diastereomeric salt) in water or a suitable solvent.

    • Acidify the mixture (e.g., with 1M HCl) to a low pH to protonate the chiral amine, making it water-soluble.

    • Extract the now enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry and concentrate the organic extracts. Determine the enantiomeric excess of the product by chiral HPLC. The mother liquor can also be processed to recover the other enantiomer.

References

analytical challenges in quantifying cyclobutanone in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclobutanone Quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome analytical challenges in quantifying this compound in complex reaction mixtures.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary analytical methods for quantifying this compound?

A1: The main techniques for the analysis and quantification of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC is widely used to determine purity by separating components based on volatility. HPLC is particularly effective when impurities in the reaction mixture interfere with GC analysis.[1] NMR provides structural information and can be used to verify purity and structure.[1]

Q2: What are the key physical properties of this compound relevant to its analysis?

A2: this compound is a colorless, volatile liquid at room temperature.[2] Its volatility makes it well-suited for GC analysis, but this can also lead to sample loss if not handled properly. It is the smallest easily handled cyclic ketone.[2] At high temperatures (~350 °C), it can decompose into ethylene (B1197577) and ketene.[2]

Q3: How does the stability of this compound affect analytical measurements?

A3: this compound's stability can be influenced by factors such as water content and pH.[1] Significant moisture can affect its stability, making it crucial to control water content in samples and standards.[1] For storage and transport, stability is assessed under both accelerated (high temperature and humidity) and long-term conditions.[1] Commercially, it is sometimes stabilized with sodium carbonate (Na2CO3).[3]

Gas Chromatography (GC) Related Questions

Q4: I am seeing poor peak shape and inconsistent retention times for this compound in my GC analysis. What could be the cause?

A4: This could be due to several factors:

  • Active sites in the GC system: this compound, being a ketone, can interact with active sites (e.g., free silanols) in the injector liner or column, leading to tailing peaks. Ensure the system is well-maintained and use a deactivated liner.

  • Column degradation: The stationary phase of the column may be degraded. Consider conditioning the column or replacing it.

  • Sample matrix effects: Non-volatile components from your reaction mixture can accumulate in the injector or at the head of the column, affecting peak shape and retention.[4] Sample cleanup or using a guard column can mitigate this.

  • Inlet temperature: While this compound is volatile, excessively high inlet temperatures can cause thermal degradation, especially for sensitive compounds in the reaction matrix.[5]

Q5: My this compound quantification by GC-MS is not reproducible. Why?

A5: Reproducibility issues in GC-MS can arise from:

  • Matrix effects: The presence of other compounds in the sample can suppress or enhance the ionization of this compound, affecting the accuracy of the analysis.[4] Using an internal standard, preferably an isotopically labeled version of this compound, is highly recommended to correct for these effects.

  • Volatility: The high volatility of this compound can lead to variable losses during sample preparation and injection. Ensure a consistent and rapid sample handling and injection process.

  • Limited linear range: GC-MS detectors have a limited linear range.[4] Ensure your calibration curve is within the linear range of the instrument and that your sample concentrations fall within this range.

High-Performance Liquid Chromatography (HPLC) Related Questions

Q6: Why is my sensitivity for this compound very low using HPLC with a UV detector?

A6: this compound lacks a strong chromophore, meaning it does not absorb UV light strongly. This results in poor sensitivity with standard UV-Vis detectors. To overcome this, a chemical derivatization step is often required.[6][7]

Q7: What is derivatization and how can it improve my HPLC analysis of this compound?

A7: Derivatization is the process of chemically modifying an analyte to enhance its detection or improve its chromatographic properties.[6][7] For this compound, a derivatizing reagent that reacts with the ketone functional group is used to attach a tag with high UV absorbance or fluorescence. This significantly increases detection sensitivity.[6] For example, 2-alkylcyclobutanones have been successfully derivatized with 1-naphthalenyl hydrazine (B178648) to allow for highly sensitive fluorescence detection.[8]

Q8: I am having trouble with my derivatization reaction. What should I check?

A8: Incomplete or variable derivatization can be a major source of error.

  • Reaction Conditions: Ensure the pH, temperature, and reaction time are optimized for the specific derivatizing agent used.

  • Reagent Purity and Excess: Use a high-purity derivatizing agent and ensure it is in sufficient molar excess to drive the reaction to completion.

  • Interfering Species: Other carbonyl-containing compounds (aldehydes, other ketones) in your reaction mixture may compete for the derivatizing reagent, leading to incomplete derivatization of this compound.

Nuclear Magnetic Resonance (NMR) Related Questions

Q9: Can I use ¹H NMR for quantifying this compound?

A9: While ¹H NMR can be used, it is generally not the preferred method for establishing the presence of a ketone alone, as the signals from the α- and β-protons can overlap with other aliphatic protons in a complex reaction mixture.[9] However, if the this compound signals are well-resolved from other components, integration against an internal standard of known concentration can provide quantitative data.

Q10: Is ¹³C NMR useful for this compound analysis?

A10: Yes, ¹³C NMR is very useful for identifying this compound. The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically above 200 ppm.[9] This region often has fewer interfering signals. However, these signals are typically weak due to the absence of the Nuclear Overhauser Effect (NOE), which may require a longer acquisition time for good signal-to-noise, making it less ideal for high-throughput quantification.[9]

Troubleshooting Guides

Guide 1: Low Recovery or No Signal
Symptom Possible Cause Suggested Solution
No peak detected in GC or HPLCSample Degradation: this compound may have decomposed due to improper storage, handling, or harsh analytical conditions (e.g., high GC inlet temperature).[2]Analyze a fresh standard to confirm system performance. Re-evaluate sample storage and preparation conditions. Lower the GC inlet temperature.
Insufficient Concentration: The concentration of this compound in the sample is below the limit of detection (LOD) of the method.Concentrate the sample if possible. For HPLC, use a more sensitive detector (e.g., MS) or implement a derivatization protocol to enhance the signal.[8][10]
Low recovery after sample prepVolatility: Significant loss of this compound may have occurred during sample preparation steps like solvent evaporation.Minimize sample exposure to the atmosphere. Use a gentle stream of nitrogen for solvent evaporation at low temperatures. Use an internal standard to correct for losses.
Inefficient Extraction: The extraction procedure may not be effectively isolating this compound from the reaction matrix.Optimize the extraction solvent, pH, and procedure. Perform a spike-and-recovery experiment to validate the extraction efficiency.
Guide 2: Co-elution and Interference Peaks
Symptom Possible Cause Suggested Solution
This compound peak overlaps with an impurity in GC or HPLCSuboptimal Chromatographic Conditions: The column and mobile phase/temperature program are not providing sufficient resolution.GC: Modify the temperature ramp (slower ramp rate) or use a column with a different stationary phase polarity. HPLC: Adjust the mobile phase composition (solvent ratio) or gradient. Consider a different column chemistry (e.g., Newcrom R1 for reverse phase).[11]
Isomeric Interference: An isomer or structurally similar compound is present in the reaction mixture.Use a high-resolution technique like GC-MS or LC-MS. The mass spectrometer can often distinguish between co-eluting compounds based on their mass-to-charge ratio (m/z).[1] Note that some isomers may still be difficult to distinguish by MS alone.[4]
Inaccurate quantification due to matrix interferenceIon Suppression/Enhancement (MS detection): Other components in the reaction matrix are affecting the ionization of this compound in the MS source.[4]Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup (e.g., using Solid Phase Extraction - SPE). Use a matrix-matched calibration curve or an internal standard (ideally, isotopically labeled).

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of this compound.

Table 1: Spectroscopic Data for this compound

Technique Parameter Observed Value / Range Reference
¹³C NMRCarbonyl Carbon (C=O) Chemical Shift~200 ppm or slightly higher[9][12]
Infrared (IR) SpectroscopyCarbonyl Stretch (νC=O)~1750 cm⁻¹[9]

Table 2: HPLC-Fluorescence Detection Limits for Derivatized Cyclobutanones

Analyte Derivatizing Agent Detection Limit Reference
2-Alkylcyclobutanones (2-ACBs)1-Naphthalenyl Hydrazine2 ng/g of fat (30 pg/injection)[8]
Dodecylthis compound7-Diethylamino-3-carbonylazide (after reduction to alcohol)~5 ng[10]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound

This protocol provides a general method. Specific parameters must be optimized for your instrument and reaction matrix.

  • Internal Standard Preparation: Prepare a stock solution of an appropriate internal standard (e.g., cyclohexanone (B45756) or an isotopically labeled this compound) in a suitable solvent (e.g., ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank reaction matrix (if available) or solvent. Add a fixed concentration of the internal standard to each.

  • Sample Preparation: a. Take a known volume or mass of the reaction mixture. b. Dilute with a suitable solvent (e.g., ethyl acetate). c. Add the same fixed concentration of the internal standard as used in the calibration standards. d. If the sample contains solids or non-volatile components, centrifuge and take the supernatant, or pass it through a 0.45 µm syringe filter.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions for this compound and the internal standard).

  • Data Analysis: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. Use this curve to determine the concentration in the unknown samples.

Protocol 2: HPLC Quantification via Pre-column Derivatization with Fluorescence Detection

This protocol is adapted from methods for analyzing similar compounds and requires optimization.[8][10]

  • Derivatizing Reagent: Prepare a solution of a fluorescent labeling agent that reacts with ketones (e.g., 1-naphthalenyl hydrazine) in a suitable solvent mixture (e.g., ethanol/acetic acid).

  • Calibration Standards: Prepare a series of this compound standards in a clean solvent.

  • Sample Preparation: a. Extract this compound from the reaction mixture using an appropriate liquid-liquid or solid-phase extraction method. b. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: a. Reconstitute the dried sample and calibration standards in the derivatizing reagent solution. b. Heat the vials at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to complete the reaction. c. Cool the samples to room temperature.

  • HPLC-FLD Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detector: Set excitation and emission wavelengths appropriate for the chosen derivative (e.g., for a naphthalene (B1677914) derivative, Ex: ~290 nm, Em: ~340 nm).

  • Data Analysis: Create a calibration curve from the derivatized standards and quantify the sample based on its peak area.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_post Data Processing Sampling 1. Sample Reaction Mixture Spiking 2. Spike with Internal Standard Sampling->Spiking Extraction 3. Extraction / Dilution Spiking->Extraction Filtration 4. Filtration / Cleanup Extraction->Filtration Deriv 3a. Derivatization (for HPLC) Extraction->Deriv GCMS GC-MS Filtration->GCMS 5. Injection HPLC HPLC Filtration->HPLC 5. Injection NMR NMR Filtration->NMR 5. Injection Integration 6. Peak Integration GCMS->Integration HPLC->Integration NMR->Integration Calibration 7. Calibration Curve Integration->Calibration Quantification 8. Concentration Calculation Calibration->Quantification Deriv->HPLC

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Guide start Problem: Inaccurate Quantification q1 Is the peak shape poor? (e.g., Tailing, Split) start->q1 a1 Check for active sites in GC system. Perform inlet maintenance. Check for column degradation. q1->a1 Yes q2 Are there co-eluting peaks? q1->q2 No a2 Optimize chromatographic method (gradient, temperature ramp). Use MS detector to deconvolute. q2->a2 Yes q3 Is recovery low or variable? q2->q3 No a3 Check for sample loss due to volatility. Optimize extraction procedure. USE AN INTERNAL STANDARD. q3->a3 Yes q4 Is sensitivity too low (HPLC)? q3->q4 No a4 Implement pre-column derivatization. Use a more sensitive detector (MS, FLD). q4->a4 Yes

Caption: Troubleshooting decision tree for this compound quantification issues.

Derivatization_Concept Cyclo This compound (Poor UV absorption) HPLC_UV1 HPLC with UV Detector Cyclo->HPLC_UV1 Reagent + Derivatizing Agent (e.g., with Naphthalene group) Signal1 Result: Low or No Signal HPLC_UV1->Signal1 Derivative This compound Derivative (Highly Fluorescent/UV-active) HPLC_FLD HPLC with Fluorescence Detector Derivative->HPLC_FLD Signal2 Result: High Sensitivity Signal HPLC_FLD->Signal2

Caption: Conceptual diagram of HPLC derivatization for enhanced detection.

References

alternative reagents for the oxidation of cyclobutanol to cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning alternative reagents for the oxidation of cyclobutanol (B46151) to cyclobutanone.

Alternative Oxidation Reagents: A Comparative Overview

The oxidation of the secondary alcohol, cyclobutanol, to this compound is a fundamental transformation in organic synthesis. While traditional chromium-based reagents are effective, their toxicity has led to the development of milder and more selective alternatives. This guide focuses on three prominent methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-Catalyzed Oxidation.

Data Presentation: Comparison of Oxidation Methods
Reagent/MethodTypical Yield of this compoundReaction ConditionsKey AdvantagesPotential Issues
Swern Oxidation High (generally >80% for secondary alcohols)Anhydrous, low temperature (-78 °C)Mild conditions, compatible with many functional groups, avoids heavy metals.[1][2]Formation of malodorous dimethyl sulfide (B99878), requires strictly anhydrous conditions, potential for side reactions if temperature is not controlled.[2]
Dess-Martin Periodinane (DMP) High (generally >90% for secondary alcohols)Room temperature, neutral pHMild, rapid reactions, easy work-up, avoids heavy metals.[3]Reagent is sensitive to moisture, potential for explosive decomposition of the periodinane precursor (IBX) with heating, byproducts can complicate purification.[4]
TEMPO-Catalyzed Oxidation 53%[5]Room temperature, often biphasic (e.g., DCM/water)Catalytic use of TEMPO, uses inexpensive and environmentally benign co-oxidants (e.g., bleach).[6]Potential for over-oxidation of this compound to γ-butyrolactone (27% yield reported).[5]
Chromic Acid Oxidation 70-80%[7]10-15 °CHigh yield, relatively inexpensive reagent.Highly toxic chromium waste, potential for C-C bond cleavage without a co-oxidant like oxalic acid.[7]

Troubleshooting Guides and FAQs

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with an electrophile, typically oxalyl chloride, to oxidize alcohols.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no product yield 1. Incomplete activation of DMSO. 2. Reagents (especially DMSO and solvent) are not anhydrous. 3. Reaction temperature was not maintained at -78 °C.[8]1. Ensure oxalyl chloride is added slowly to the DMSO solution at -78 °C and allowed to stir for the recommended time before adding the alcohol. 2. Use freshly distilled solvents and anhydrous DMSO. 3. Use a dry ice/acetone bath to maintain the temperature.
Formation of side products (e.g., mixed thioacetals) The reaction temperature was allowed to rise above -78 °C before the addition of triethylamine (B128534).[9]Maintain the low temperature throughout the addition of reagents and for the specified reaction time before warming.
Difficult product isolation Emulsion formation during aqueous work-up.Add brine to the aqueous layer to break up emulsions. Ensure complete removal of triethylammonium (B8662869) salts by washing with dilute acid.
Unpleasant odor Formation of dimethyl sulfide (DMS).[2]Perform the reaction and work-up in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the DMS.[2]

Frequently Asked Questions (FAQs)

  • Q: What is the role of triethylamine in the Swern oxidation? A: Triethylamine is a non-nucleophilic base that facilitates the final elimination step to form the ketone by deprotonating the intermediate alkoxysulfonium ylide.[2]

  • Q: Why is the reaction performed at such a low temperature? A: The low temperature is crucial to stabilize the reactive intermediates, such as the chloro(dimethyl)sulfonium chloride, and to prevent side reactions.[8]

  • Q: Can other activating agents be used instead of oxalyl chloride? A: Yes, other activating agents like trifluoroacetic anhydride (B1165640) (Pfitzner-Moffatt oxidation) or a carbodiimide (B86325) can also be used to activate DMSO.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as a mild and selective oxidizing agent.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no product yield 1. DMP reagent has degraded due to moisture. 2. Incomplete reaction.1. Store DMP in a desiccator and handle it quickly in the air. 2. Monitor the reaction by TLC. If the reaction stalls, adding a small amount of water can sometimes accelerate the oxidation.[3]
Formation of a gummy solid during work-up The byproduct, iodinane, can be difficult to remove.[10]Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This converts the iodinane byproducts into more easily removable salts.[10]
Acid-sensitive functional groups in the substrate are affected The reaction produces two equivalents of acetic acid as a byproduct.[3]Buffer the reaction mixture with pyridine (B92270) or sodium bicarbonate.[3]

Frequently Asked Questions (FAQs)

  • Q: Is Dess-Martin periodinane safe to handle? A: While DMP itself is generally stable, its precursor, 2-iodoxybenzoic acid (IBX), can be explosive upon impact or heating.[4] It is important to follow safety precautions when handling these reagents.

  • Q: What is the advantage of DMP over other oxidation methods? A: The main advantages are the mild reaction conditions (room temperature, neutral pH), high selectivity, and the avoidance of toxic heavy metals.[3]

  • Q: How can I facilitate the removal of the solid byproducts during work-up? A: After quenching, dilution with a non-polar solvent like diethyl ether or hexanes can help precipitate the byproducts, which can then be removed by filtration through a pad of celite.[10]

TEMPO-Catalyzed Oxidation

This method uses a stable nitroxyl (B88944) radical, (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO), as a catalyst in the presence of a stoichiometric co-oxidant.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no product yield 1. Inactive co-oxidant. 2. Insufficient catalyst loading.1. Use a fresh batch of the co-oxidant (e.g., commercial bleach can vary in concentration). 2. While catalytic, ensure the recommended mol% of TEMPO is used.
Formation of γ-butyrolactone Over-oxidation of the initially formed this compound. This is a known issue with the oxidation of cyclobutanol using this method.[5]Carefully monitor the reaction progress by TLC or GC and stop the reaction once the cyclobutanol has been consumed. Lowering the reaction temperature may also help to improve selectivity.
Reaction is slow Inefficient phase transfer in a biphasic system.Vigorous stirring is essential to ensure good mixing between the organic and aqueous phases. The addition of a phase-transfer catalyst can also accelerate the reaction.[11]

Frequently Asked questions (FAQs)

  • Q: What co-oxidants can be used with TEMPO? A: A variety of co-oxidants can be used, with sodium hypochlorite (B82951) (bleach) being common and inexpensive.[11] Other options include N-chlorosuccinimide (NCS), and Oxone®.

  • Q: What is the active oxidizing species in a TEMPO-catalyzed reaction? A: The co-oxidant oxidizes TEMPO to the corresponding N-oxoammonium ion, which is the active species that oxidizes the alcohol.[11]

  • Q: Is it possible to completely avoid the formation of the lactone byproduct when oxidizing cyclobutanol? A: It can be challenging due to the ring strain of this compound, which makes it susceptible to Baeyer-Villiger type oxidation.[5] Careful control of reaction time and temperature is key to maximizing the yield of this compound.

Experimental Protocols

General Procedure for Swern Oxidation of a Secondary Alcohol
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.5 equivalents) in DCM dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of the secondary alcohol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, again maintaining the low temperature.

  • After stirring for an additional 15-30 minutes at -78 °C, allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude ketone.[12]

General Procedure for Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol
  • To a solution of the secondary alcohol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.[13]

General Procedure for TEMPO-Catalyzed Oxidation of a Secondary Alcohol
  • To a vigorously stirred biphasic mixture of the secondary alcohol (1.0 equivalent) in dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01-0.05 equivalents) and potassium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add an aqueous solution of sodium hypochlorite (bleach, 1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ketone.

Visualizations

Experimental_Workflow cluster_Swern Swern Oxidation Workflow A1 Cyclobutanol in DCM C1 Reaction Mixture (Addition of Cyclobutanol at -78 °C) A1->C1 B1 DMSO & Oxalyl Chloride (-78 °C) B1->C1 D1 Triethylamine (-78 °C) C1->D1 E1 Reaction Completion (Warm to RT) D1->E1 F1 Aqueous Work-up E1->F1 G1 Crude this compound F1->G1 H1 Purification (e.g., Distillation) G1->H1 I1 Pure this compound H1->I1

Swern Oxidation Experimental Workflow.

Experimental_Workflow_DMP cluster_DMP Dess-Martin Oxidation Workflow A2 Cyclobutanol in DCM C2 Reaction Mixture A2->C2 B2 Dess-Martin Periodinane (Room Temperature) B2->C2 D2 Quench (aq. NaHCO3 / Na2S2O3) C2->D2 E2 Aqueous Work-up D2->E2 F2 Crude this compound E2->F2 G2 Purification (e.g., Chromatography) F2->G2 H2 Pure this compound G2->H2

Dess-Martin Oxidation Experimental Workflow.

Experimental_Workflow_TEMPO cluster_TEMPO TEMPO-Catalyzed Oxidation Workflow A3 Cyclobutanol in DCM/aq. NaHCO3 C3 Reaction Mixture (0 °C) A3->C3 B3 TEMPO & KBr (Catalytic) B3->C3 D3 Sodium Hypochlorite (Co-oxidant) C3->D3 E3 Reaction Completion D3->E3 F3 Aqueous Work-up E3->F3 G3 Crude this compound F3->G3 H3 Purification (e.g., Distillation) G3->H3 I3 Pure this compound H3->I3 Logical_Relationships cluster_main Alternative Reagents for Cyclobutanol Oxidation cluster_mild Mild & Selective Methods cluster_harsh Harsh/Toxic Methods Reagents Oxidation Methods Swern Swern Oxidation Reagents->Swern Metal-Free DMP Dess-Martin Periodinane Reagents->DMP Metal-Free TEMPO TEMPO-Catalyzed Reagents->TEMPO Metal-Free (Catalyst) ChromicAcid Chromic Acid Reagents->ChromicAcid Metal-Based

References

Validation & Comparative

A Comparative Guide to Cyclobutanone Ring Expansion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic expansion of cyclic ketones is a cornerstone of molecular architecture. The transformation of a four-membered cyclobutanone ring into a five-membered cyclopentanone (B42830) ring is a particularly valuable tool for accessing a wide array of complex molecular scaffolds. This guide provides an objective comparison of key methods for this compound ring expansion, supported by experimental data, detailed protocols, and mechanistic diagrams to inform strategic decisions in synthesis.

Performance Comparison of Ring Expansion Methods

The choice of a ring expansion method is dictated by factors such as substrate scope, functional group tolerance, reagent availability, and desired yield. Below is a summary of quantitative data for several common methods. Direct comparison is nuanced by the variety of substrates reported in the literature; however, this table provides representative examples to guide methodology selection.

MethodSubstrateReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Diazomethane (B1218177) Ring Expansion 2-Phenylthis compoundCH₂N₂Ether0-~75General Literature
2,2-Dimethylthis compoundCH₂N₂Ether0-~60General Literature
Tiffeneau-Demjanov Rearrangement 1-Aminomethyl-1-cyclobutanolNaNO₂, HCl (aq)Water/Ether0-65-75[1][2]
Dowd-Beckwith Ring Expansion Ethyl 2-(2-bromoethyl)-1-oxocyclobutane-2-carboxylateBu₃SnH, AIBNBenzene (B151609)80478[3]
Rhodium-Catalyzed Ring Expansion 2-Phenylcyclobutenone[Rh(COD)Cl]₂, dpppDioxane904893[4]
2,3-Diphenylcyclobutenone[Rh(COD)OH]₂, dppbDioxane1102485[4]
Gold-Catalyzed Ring Expansion 1-(Phenylethynyl)cyclobutanol(Ph₃P)AuCl, AgSbF₆CH₂Cl₂250.595[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for the key ring expansion methodologies discussed.

Diazomethane Ring Expansion

Warning: Diazomethane is a toxic and explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® apparatus with clear, scratch-free glassware.

Preparation of Ethereal Diazomethane Solution (from Diazald®): A solution of 6 g of potassium hydroxide (B78521) in 10 mL of water, 35 mL of 2-(2-ethoxyethoxy)ethanol (Carbitol), and 10 mL of diethyl ether is placed in a 100-mL distilling flask equipped with a dropping funnel and a condenser. The condenser is connected to a receiving flask containing 35 mL of ether and cooled in an ice bath. The distilling flask is heated to 70-75°C, and a solution of 21.5 g (0.1 mol) of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) in 125 mL of ether is added dropwise over about 20 minutes. The diazomethane co-distills with the ether. The distillation is complete when the distillate is colorless. This procedure yields an ethereal solution of diazomethane containing approximately 2.7-2.9 g (64-69%) of diazomethane.[6]

Ring Expansion of this compound: To a stirred, cooled (0°C) solution of this compound (1.0 g, 14.3 mmol) in 20 mL of diethyl ether, the freshly prepared ethereal solution of diazomethane is added portionwise until the yellow color of diazomethane persists. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears. The solution is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford cyclopentanone.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides a one-carbon ring expansion of a cycloalkanol bearing a 1-aminomethyl group.[1][2]

Step 1: Synthesis of 1-(Aminomethyl)cyclobutanol (B574032): A solution of this compound (5.0 g, 71.3 mmol) in 50 mL of aqueous ethanol (B145695) (1:1) is treated with potassium cyanide (4.64 g, 71.3 mmol) and ammonium (B1175870) chloride (4.18 g, 78.4 mmol). The mixture is stirred at room temperature for 24 hours. The resulting cyanohydrin is then reduced without purification. The reaction mixture is added to a suspension of lithium aluminum hydride (5.4 g, 142.6 mmol) in 150 mL of anhydrous diethyl ether at 0°C. The mixture is stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water (5.4 mL), 15% aqueous sodium hydroxide (5.4 mL), and water (16.2 mL). The resulting solid is filtered off, and the filtrate is concentrated to give 1-(aminomethyl)cyclobutanol.

Step 2: Ring Expansion: To a stirred solution of 1-(aminomethyl)cyclobutanol (1.0 g, 9.9 mmol) in 20 mL of water at 0°C, a solution of sodium nitrite (B80452) (0.75 g, 10.9 mmol) in 5 mL of water is added dropwise. A solution of 2 M hydrochloric acid is then added dropwise until the solution is acidic (pH ~3-4), and gas evolution is observed. The reaction mixture is stirred for 1 hour at 0°C and then extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield cyclopentanone.

Dowd-Beckwith Ring Expansion

This radical-mediated ring expansion is particularly useful for β-keto esters.[3]

Synthesis of Ethyl 2-(2-bromoethyl)-1-oxocyclobutane-2-carboxylate: To a solution of ethyl 1-oxocyclobutane-2-carboxylate (5.0 g, 32.0 mmol) in 50 mL of dry THF is added sodium hydride (1.4 g, 58.3 mmol, 60% dispersion in mineral oil) at 0°C. The mixture is stirred for 30 minutes, and then 1,2-dibromoethane (B42909) (17.9 g, 95.9 mmol) is added. The reaction is heated to reflux for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give the desired bromoethyl-substituted this compound.

Ring Expansion: A solution of ethyl 2-(2-bromoethyl)-1-oxocyclobutane-2-carboxylate (1.0 g, 3.8 mmol) in 50 mL of dry, degassed benzene is heated to 80°C. To this solution is added a solution of tributyltin hydride (1.22 g, 4.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, ~10 mg) in 10 mL of benzene dropwise over 4 hours. The reaction is refluxed for an additional 2 hours after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the ring-expanded product, ethyl 2-oxocyclopentanecarboxylate.

Rhodium-Catalyzed Ring Expansion

This modern method offers a reagent-free and atom-economical approach to ring expansion, particularly for cyclobutenones.[4]

General Procedure: In a nitrogen-filled glovebox, a vial is charged with the cyclobutenone substrate (0.2 mmol), [Rh(COD)Cl]₂ (5.0 mg, 0.01 mmol, 5 mol %), and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) (8.2 mg, 0.02 mmol, 10 mol %). Anhydrous 1,4-dioxane (B91453) (2.0 mL) is added, and the vial is sealed and heated to the specified temperature (e.g., 90°C) for the indicated time (e.g., 48 hours). After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding cyclopentenone.

Mechanistic Pathways and Workflows

The underlying mechanisms of these ring expansion reactions differ significantly, providing a basis for their varying substrate scopes and reaction conditions.

Diazomethane Ring Expansion Mechanism

The reaction of a this compound with diazomethane proceeds through a nucleophilic attack of the diazomethane on the carbonyl carbon, followed by a concerted rearrangement and loss of nitrogen gas.

diazomethane_mechanism sub This compound intermediate1 Tetrahedral Intermediate sub->intermediate1 Nucleophilic Attack reagent Diazomethane (CH₂N₂) reagent->intermediate1 intermediate2 Diazoalkoxide intermediate1->intermediate2 Proton Transfer product Cyclopentanone intermediate2->product Rearrangement n2 N₂ intermediate2->n2 Loss of N₂

Caption: Mechanism of diazomethane ring expansion.

Tiffeneau-Demjanov Rearrangement Workflow

This multi-step process involves the formation of a 1-aminomethyl-cycloalkanol, which then undergoes diazotization and rearrangement.

tiffeneau_demjanov_workflow start This compound cyanohydrin Cyanohydrin Formation (KCN, NH₄Cl) start->cyanohydrin aminoalcohol Reduction (LiAlH₄) cyanohydrin->aminoalcohol diazotization Diazotization (NaNO₂, H⁺) aminoalcohol->diazotization rearrangement Rearrangement & Ring Expansion diazotization->rearrangement product Cyclopentanone rearrangement->product

Caption: Experimental workflow for the Tiffeneau-Demjanov rearrangement.

Dowd-Beckwith Radical Cascade

This method relies on a free-radical cascade involving an initial radical formation, cyclization, and subsequent ring-opening fragmentation.

dowd_beckwith_cascade start α-Haloalkyl this compound radical_formation Radical Formation (Bu₃SnH, AIBN) start->radical_formation cyclization 5-exo-trig Cyclization radical_formation->cyclization alkoxy_radical Alkoxy Radical Intermediate cyclization->alkoxy_radical fragmentation β-Scission (Ring Expansion) alkoxy_radical->fragmentation product_radical Ring-Expanded Radical fragmentation->product_radical quenching Hydrogen Atom Transfer (from Bu₃SnH) product_radical->quenching product Cyclopentanone Derivative quenching->product

Caption: Logical flow of the Dowd-Beckwith radical cascade.

Metal-Catalyzed Ring Expansion Pathway

Transition metal-catalyzed methods, such as those employing rhodium or gold, typically proceed through an oxidative addition or π-acid activation mechanism, followed by migratory insertion and reductive elimination.

metal_catalyzed_pathway start Cyclobutenone/Alkynyl Cyclobutanol activation C-C Bond Activation/ π-System Coordination start->activation catalyst Metal Catalyst (e.g., Rh(I) or Au(I)) catalyst->activation intermediate Metallacyclic Intermediate activation->intermediate migratory_insertion Migratory Insertion intermediate->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Cyclopentenone/Cyclopentanone Derivative reductive_elimination->product

Caption: Generalized pathway for metal-catalyzed ring expansion.

References

A Comparative Guide to a Novel Cobalt-Catalyzed Enantioselective Synthesis of Functionalized Cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel cobalt-catalyzed enantioselective hydroacylation for the synthesis of functionalized cyclobutanones with established synthetic routes. The performance of this new method is objectively evaluated against traditional alternatives, supported by experimental data to inform synthetic strategy and decision-making in chemical research and drug development.

Introduction

Functionalized cyclobutanones are valuable building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of complex molecules, including natural products and pharmaceuticals. The inherent ring strain of the four-membered ring makes them versatile synthons for various transformations. However, the stereocontrolled synthesis of these structures presents a significant challenge. This guide introduces and validates a recently developed cobalt-catalyzed enantioselective hydroacylation, offering a modern approach to address this challenge, and compares it with three well-established methods: [2+2] Ketene-Alkene Cycloaddition, the Paternò-Büchi Reaction, and the Ring Expansion of Cyclopropanols.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the novel cobalt-catalyzed hydroacylation and the established methods for the synthesis of functionalized cyclobutanones.

MethodReagents & ConditionsScope & LimitationsYieldStereoselectivityAdvantagesDisadvantages
Novel: Cobalt-Catalyzed Enantioselective Hydroacylation Co(I) catalyst, chiral phosphine (B1218219) ligand, dienyl aldehyde substrate. Mild conditions.Broad substrate scope for dienyl aldehydes.Good to excellent (e.g., up to 93%)High enantioselectivity (e.g., >99% ee) and diastereoselectivity (e.g., >20:1 dr).High atom economy, excellent stereocontrol, use of earth-abundant metal catalyst.Requires synthesis of specific dienyl aldehyde precursors.
[2+2] Ketene-Alkene Cycloaddition Ketene (often generated in situ from an acyl chloride and a base), alkene. Thermal or Lewis acid-catalyzed conditions.Wide range of alkenes and ketenes can be used.Generally good, can be variable depending on substrates and conditions.Can be stereospecific with certain alkenes. Diastereoselectivity can be controlled with Lewis acids.A versatile and widely used method. Access to a variety of substitution patterns.Ketenes can be unstable and prone to polymerization. Stoichiometric amounts of Lewis acid may be required.
Paternò-Büchi Reaction Carbonyl compound, alkene, UV light.Best with electron-rich alkenes.Variable, often moderate.Regio- and stereoselectivity can be an issue, depending on the substrates.Access to oxetanes which can be converted to cyclobutanones. A classic photochemical method.Requires specialized photochemical equipment. Can lead to mixtures of isomers.
Ring Expansion of Cyclopropanols (Tiffeneau-Demjanov) 1-(aminomethyl)cyclopropanol (B1280185), nitrous acid (generated in situ from NaNO₂ and acid).Applicable to various substituted cyclopropanols.Good to excellent.The migrating group's aptitude influences regioselectivity.A reliable method for one-carbon ring expansion.Requires the preparation of specific aminocyclopropanol precursors. Use of nitrous acid can be hazardous.

Experimental Protocols

Detailed methodologies for the novel cobalt-catalyzed reaction and the established synthetic routes are provided below.

Novel Method: Cobalt-Catalyzed Enantioselective Hydroacylation of a Dienyl Aldehyde

This protocol is based on the work of Dong and coworkers and describes the enantioselective synthesis of a functionalized cyclobutanone from a dienyl aldehyde.[1][2]

Reaction Scheme:

Materials:

  • Dienyl aldehyde substrate (1.0 equiv)

  • Cobalt(I) source (e.g., CoI₂) (2 mol%)

  • Chiral phosphine ligand (e.g., (S,S)-BDPP) (2.2 mol%)

  • Reducing agent (e.g., Zn powder) (10 mol%)

  • Solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, a dried reaction vial is charged with CoI₂ (2 mol%), the chiral phosphine ligand (2.2 mol%), and Zn powder (10 mol%).

  • The vial is sealed, removed from the glovebox, and placed under an inert atmosphere.

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.

  • A solution of the dienyl aldehyde (1.0 equiv) in anhydrous THF is added dropwise to the catalyst mixture.

  • The reaction is stirred at a specified temperature (e.g., 50 °C) and monitored by TLC or GC-MS until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Established Method 1: [2+2] Ketene-Alkene Cycloaddition

This protocol describes a general procedure for the synthesis of a this compound via the [2+2] cycloaddition of a ketene, generated in situ, with an alkene.[3]

Reaction Scheme:

Materials:

  • Acyl chloride (1.0 equiv)

  • Triethylamine (B128534) (1.2 equiv)

  • Alkene (1.5 equiv)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of the alkene (1.5 equiv) in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

  • A solution of the acyl chloride (1.0 equiv) and triethylamine (1.2 equiv) in the same anhydrous solvent is added dropwise to the stirred alkene solution over a period of 1-2 hours.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The triethylammonium (B8662869) chloride precipitate is removed by filtration.

  • The filtrate is washed with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the this compound.

Established Method 2: Paternò-Büchi Reaction

This protocol provides a general procedure for the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane (B1205548), which can then be rearranged to a this compound.[4][5]

Reaction Scheme:

Materials:

  • Carbonyl compound (1.0 equiv)

  • Alkene (excess, e.g., 5-10 equiv)

  • Solvent (e.g., benzene (B151609) or acetone)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Photoreactor

Procedure:

  • A solution of the carbonyl compound and the alkene in the chosen solvent is placed in a quartz photoreactor.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction mixture is irradiated with a UV lamp at a controlled temperature.

  • The progress of the reaction is monitored by TLC or GC.

  • Once the starting material is consumed, the solvent and excess alkene are removed by distillation.

  • The resulting crude oxetane is purified by column chromatography or distillation.

  • The purified oxetane can then be subjected to rearrangement conditions (e.g., acid catalysis) to yield the corresponding this compound.

Established Method 3: Ring Expansion of a Cyclopropanol (Tiffeneau-Demjanov Rearrangement)

This protocol outlines the synthesis of a this compound via the one-carbon ring expansion of a 1-(aminomethyl)cyclopropanol.[6][7][8]

Reaction Scheme:

Materials:

  • 1-(aminomethyl)cyclopropanol (1.0 equiv)

  • Sodium nitrite (B80452) (NaNO₂) (1.2 equiv)

  • Aqueous acid (e.g., acetic acid or hydrochloric acid)

  • Ice bath

Procedure:

  • The 1-(aminomethyl)cyclopropanol is dissolved in the aqueous acid and the solution is cooled to 0 °C in an ice bath.

  • A solution of sodium nitrite (1.2 equiv) in water is added dropwise to the stirred amino alcohol solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by distillation or column chromatography.

Visualizations

The following diagrams illustrate the reaction mechanism of the novel cobalt-catalyzed hydroacylation and a general workflow for its validation.

Cobalt_Catalyzed_Hydroacylation CoI2 Co(I) Precursor ActiveCatalyst Active Co(I) Catalyst CoI2->ActiveCatalyst Ligand Chiral Ligand Ligand->ActiveCatalyst ReducingAgent Reducing Agent ReducingAgent->ActiveCatalyst OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition Aldehyde Dienyl Aldehyde Aldehyde->OxidativeAddition AcylCoH Acyl-Co(III)-H Intermediate OxidativeAddition->AcylCoH Hydrometallation Hydrometallation AcylCoH->Hydrometallation Cobaltacycle Cobaltacycle Intermediate Hydrometallation->Cobaltacycle ReductiveElimination Reductive Elimination Cobaltacycle->ReductiveElimination Product This compound Product ReductiveElimination->Product CatalystRegen Catalyst Regeneration ReductiveElimination->CatalystRegen CatalystRegen->ActiveCatalyst

Caption: Proposed catalytic cycle for the cobalt-catalyzed enantioselective hydroacylation.

Validation_Workflow Start Hypothesize New Synthetic Route Optimization Reaction Condition Optimization (Catalyst, Ligand, Solvent, Temp.) Start->Optimization SubstrateScope Substrate Scope Evaluation Optimization->SubstrateScope Comparison Comparison with Established Methods SubstrateScope->Comparison DataAnalysis Data Analysis (Yield, ee, dr) Comparison->DataAnalysis Protocol Detailed Protocol Development DataAnalysis->Protocol Publication Publication of Findings Protocol->Publication

Caption: Workflow for the validation of a new synthetic route to functionalized cyclobutanones.

Conclusion

The novel cobalt-catalyzed enantioselective hydroacylation presents a significant advancement in the synthesis of functionalized cyclobutanones. Its key advantages lie in its high stereoselectivity, good to excellent yields, and the use of an earth-abundant metal catalyst under mild reaction conditions. While established methods such as [2+2] ketene-alkene cycloadditions, the Paternò-Büchi reaction, and ring expansions of cyclopropanols remain valuable tools in the synthetic chemist's arsenal, this new methodology offers a superior level of stereocontrol, which is often a critical factor in the synthesis of complex chiral molecules for drug discovery and development. The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials. However, for the enantioselective synthesis of highly functionalized cyclobutanones, this cobalt-catalyzed approach represents a powerful and attractive alternative.

References

A Spectroscopic Comparison of Cyclobutanone and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Cyclobutanone and its derivatives represent a versatile class of compounds with applications ranging from synthetic intermediates to building blocks for complex molecular architectures. This guide provides an objective spectroscopic comparison of this compound and a selection of its derivatives, supported by experimental data and detailed methodologies, to aid in their characterization and utilization.

Executive Summary

This guide offers a comparative analysis of the spectroscopic properties of this compound and its substituted and bicyclic derivatives. Key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are discussed. The data presented herein, summarized in comprehensive tables, highlights the influence of substituents and structural modifications on the spectroscopic signatures of the this compound core. Detailed experimental protocols for acquiring the presented data are also provided to ensure reproducibility. Furthermore, a key photochemical pathway, the Norrish Type I reaction, is visualized to illustrate a fundamental reactive process of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon framework and proton environments of molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern and stereochemistry of this compound derivatives.

¹H NMR Spectroscopy

The proton NMR spectra of cyclobutanones are characterized by signals in the aliphatic region. The protons alpha to the carbonyl group are typically deshielded and appear at a higher chemical shift compared to the beta protons.

Compoundδ (ppm) for α-protonsδ (ppm) for β-protons
This compound3.0-3.21.9-2.1
3-Methylthis compound~2.5-3.0 (CH₂), ~2.2 (CH)~1.8-2.2 (CH₂)
3-((benzyloxy)methyl)this compound~2.6-2.9~2.0-2.3
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. The carbonyl carbon of cyclobutanones resonates at a characteristic downfield shift, typically above 200 ppm. Substituents on the ring cause predictable shifts in the signals of the adjacent carbon atoms.

Compoundδ (ppm) for C=Oδ (ppm) for α-Carbonsδ (ppm) for β-CarbonsOther Signals (ppm)
This compound208.747.913.2
2-Methylthis compound~211~54 (CH), ~41 (CH₂)~22 (CH₂), ~15 (CH₃)
3-Methylthis compound~209~51~32 (CH), ~29 (CH₂)~21 (CH₃)
2,2-Dimethylthis compound~213~58 (C), ~48 (CH₂)~25 (CH₂)~23 (CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The most prominent feature in the IR spectrum of a this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to ring strain and the electronic effects of substituents. Increased ring strain in the four-membered ring shifts the C=O stretching frequency to a higher wavenumber compared to acyclic or larger ring ketones.

CompoundC=O Stretching Frequency (cm⁻¹)
This compound~1786
2-Chlorothis compound~1805
Bicyclo[3.2.0]heptan-6-one~1775
Bicyclo[3.2.0]hept-2-en-6-one~1780

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of cyclobutanones upon electron ionization (EI) often involves characteristic pathways such as alpha-cleavage and McLafferty rearrangement.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
This compound7042 ([C₂H₂O]⁺•, ketene (B1206846) radical cation), 28 ([C₂H₄]⁺•, ethylene (B1197577) radical cation)
2-Methylthis compound8456 ([C₃H₄O]⁺•), 43 ([CH₃CO]⁺), 42 ([C₂H₂O]⁺•)
2-Phenylthis compound146118 ([C₈H₆O]⁺•), 105 ([C₇H₅O]⁺), 91 ([C₇H₇]⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Non-conjugated ketones like this compound exhibit a weak n → π* transition at a relatively short wavelength. Conjugation with a double bond or an aromatic ring results in a bathochromic (red) shift of the absorption maximum to a longer wavelength.[1][2]

Compoundλmax (nm)Molar Absorptivity (ε)Transition
This compound~285~15n → π
Bicyclo[3.2.0]hept-2-en-6-one~300~100n → π
2-Cyclohexen-1-one (for comparison)~225, ~320~10,000, ~100π → π, n → π

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Employ a sufficient number of scans for adequate signal-to-noise, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy

A general procedure for acquiring an FT-IR spectrum is:

  • Sample Preparation:

    • Liquids: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.[3]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A standard protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4][5]

  • Instrument: A GC-MS system equipped with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use an appropriate capillary column (e.g., a nonpolar DB-5 or equivalent) and a suitable temperature program to separate the components of the sample. Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Ionize the sample molecules using a standard electron energy (typically 70 eV).

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

    • The mass spectrum is recorded over a relevant m/z range (e.g., 20-300 amu).

Ultraviolet-Visible (UV-Vis) Spectroscopy

A general procedure for obtaining a UV-Vis spectrum is:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the λmax.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

    • The instrument software will plot absorbance versus wavelength.

Mandatory Visualization

The following diagram illustrates the primary photochemical decomposition pathway of this compound, the Norrish Type I reaction. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁) or directly cleave the α-carbon-carbonyl bond. This cleavage results in the formation of a biradical intermediate, which can subsequently lead to the formation of ethylene and ketene or cyclopropane (B1198618) and carbon monoxide.

Norrish_Type_I This compound This compound (S₀) Excited_Singlet Excited Singlet State (S₁) This compound->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T₁) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Biradical Acyl-alkyl Biradical Excited_Singlet->Biradical α-Cleavage Excited_Triplet->Biradical α-Cleavage Products1 Ethylene + Ketene Biradical->Products1 Fragmentation Products2 Cyclopropane + CO Biradical->Products2 Decarbonylation & Ring Closure

Caption: Photochemical Norrish Type I reaction of this compound.

References

A Comparative Analysis of the Infrared Spectrum of Cyclobutanone: A Synthesis of Theoretical and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the vibrational properties of molecular structures is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool for elucidating functional groups and overall molecular architecture. This guide provides a detailed comparison of the theoretical and experimental IR spectra of cyclobutanone, a strained cyclic ketone of significant interest in organic chemistry and materials science.

This analysis integrates experimental data with computational predictions, offering a comprehensive overview of the vibrational modes of this compound. By presenting a side-by-side comparison, this guide aims to bridge the gap between theoretical calculations and empirical observations, providing a valuable resource for spectral interpretation and validation of computational methods.

Data Presentation: Unveiling the Vibrational Landscape

The following table summarizes the key experimental and theoretical vibrational frequencies for this compound, along with their corresponding assignments. The experimental data is derived from the gas-phase Fourier Transform Infrared (FTIR) spectrum, while the theoretical data was obtained through Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level of theory.

Vibrational Mode AssignmentExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)
C=O stretch17871795
CH₂ stretch (asymmetric)30053075
CH₂ stretch (symmetric)29453002
CH₂ scissoring14651478
Ring breathing12381245
CH₂ wagging11821190
CH₂ twisting10701085
Ring deformation948955
CH₂ rocking805812

Experimental and Theoretical Protocols: The Methodologies Behind the Data

A robust comparison necessitates a clear understanding of the methodologies employed to acquire both the experimental and theoretical data.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The experimental infrared spectrum of this compound was obtained in the gas phase using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A gaseous sample of high-purity this compound was introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas was optimized to ensure sufficient absorption without peak saturation.

  • Instrumentation: A high-resolution FTIR spectrometer was used for data acquisition. The instrument was equipped with a Globar source, a KBr beamsplitter, and a sensitive detector, such as a mercury cadmium telluride (MCT) detector.

  • Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). To achieve a high signal-to-noise ratio, multiple scans were co-added. A background spectrum of the evacuated gas cell was recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

  • Data Processing: The resulting interferogram was subjected to a Fourier transform to generate the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical vibrational frequencies and corresponding normal modes of this compound were calculated using Density Functional Theory (DFT), a widely used quantum chemical method.

  • Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule was first optimized to find its lowest energy conformation. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with a large and flexible basis set, 6-311++G**, which includes polarization and diffuse functions to accurately describe the electron distribution.

  • Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G**). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which are then used to determine the harmonic vibrational frequencies.

  • Frequency Scaling: It is a known tendency for DFT calculations at this level to overestimate vibrational frequencies compared to experimental values. To improve the agreement with experimental data, the calculated harmonic frequencies are often multiplied by an empirical scaling factor (typically in the range of 0.96-0.98 for the B3LYP functional). The theoretical values presented in the table are the unscaled harmonic frequencies.

Visualization of the Comparative Workflow

To illustrate the logical flow of comparing theoretical and experimental spectroscopic data, the following diagram outlines the key stages of the process.

G Workflow for Comparing Theoretical and Experimental IR Spectra cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_comparison Comparative Analysis exp_sample Sample Preparation (Gaseous this compound) exp_ftir FTIR Spectroscopy exp_sample->exp_ftir exp_spectrum Experimental IR Spectrum exp_ftir->exp_spectrum exp_assignment Peak Assignment exp_spectrum->exp_assignment compare_table Data Tabulation & Comparison exp_assignment->compare_table theo_opt Geometry Optimization (DFT: B3LYP/6-311++G**) theo_freq Frequency Calculation theo_opt->theo_freq theo_spectrum Theoretical IR Spectrum theo_freq->theo_spectrum theo_assignment Vibrational Mode Analysis theo_spectrum->theo_assignment theo_assignment->compare_table conclusion Validation & Interpretation compare_table->conclusion

Caption: Workflow for comparing theoretical and experimental IR spectra.

The close agreement between the experimental and theoretically calculated vibrational frequencies, as demonstrated in this guide, validates the accuracy of the computational model for predicting the infrared spectrum of this compound. This comparative approach not only aids in the confident assignment of experimental spectra but also highlights the predictive power of modern quantum chemical methods in molecular spectroscopy.

The Four-Membered Ring Advantage: Unveiling the Biological Potency of Cyclobutanone-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the cyclobutanone moiety into molecular scaffolds is a burgeoning strategy in drug discovery, offering a unique conformational rigidity and substitution pattern that can significantly enhance biological activity compared to more flexible or sterically different analogues. This guide provides a comparative analysis of this compound-containing compounds versus their non-cyclobutanone counterparts, supported by quantitative data from key studies in cancer and antifungal research.

The strained four-membered ring of this compound introduces distinct structural constraints that can lock a molecule into a bioactive conformation, leading to improved target engagement. Furthermore, the cyclobutane (B1203170) ring serves as a versatile scaffold for arranging substituents in precise three-dimensional orientations, a critical factor for optimizing interactions with biological targets.

Case Study 1: Cyclobutane-Containing Combretastatin (B1194345) A4 Analogues in Cancer Therapy

Combretastatin A4 (CA4), a natural product isolated from the African bush willow, is a potent inhibitor of tubulin polymerization, a key process in cell division. However, its clinical utility is hampered by the isomerization of its active cis-stilbene (B147466) double bond to the inactive trans isomer. To overcome this, researchers have explored replacing the flexible ethylene (B1197577) bridge with a more rigid cyclobutane ring.

A study by Malashchuk et al. synthesized and evaluated cis- and trans-1,3-disubstituted cyclobutane analogues of CA4 for their cytotoxic activity against human cancer cell lines.[1][2][3]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological function, for the cyclobutane analogues and the parent compound, Combretastatin A4.

CompoundTarget Cell LineBiological Activity (IC₅₀) in µM
cis-Cyclobutane AnalogueHepG2 (Hepatocarcinoma)> 100
SK-N-DZ (Neuroblastoma)> 100
trans-Cyclobutane AnalogueHepG2 (Hepatocarcinoma)68
SK-N-DZ (Neuroblastoma)71
Combretastatin A4 (CA4)HepG2 (Hepatocarcinoma)< 0.5

Data for cyclobutane analogues from Malashchuk et al.[1][2][3] Data for Combretastatin A4 from a separate study on HepG2 cells.[4]

While in this specific case the cyclobutane analogues exhibited weaker cytotoxicity compared to the highly potent parent compound, the study demonstrates the feasibility of using the cyclobutane scaffold to mimic the spatial arrangement of the key phenyl groups in CA4. The difference in activity between the cis and trans isomers highlights the critical role of substituent orientation for biological activity, a parameter that can be precisely controlled with a cyclobutane core.

Case Study 2: CF₃-Cyclobutane Analogue of Butenafine (B35027) as an Antifungal Agent

Butenafine is a benzylamine (B48309) antifungal drug that inhibits the enzyme squalene (B77637) epoxidase, a crucial component in the fungal cell membrane biosynthesis pathway. As a strategy to explore novel chemical space and potentially improve properties such as metabolic stability, a trifluoromethyl-cyclobutane (CF₃-cyclobutane) analogue of Butenafine was synthesized and evaluated for its antifungal activity.[5][6]

Comparative Antifungal Activity

While specific IC₅₀ values for the CF₃-cyclobutane butenafine analogue were not available in the cited abstracts, the study reported that the analogue was "reasonably active" and demonstrated "high growth inhibition" against the fungal strains Trichophyton mentagrophytes and Trichophyton rubrum.[5][6] This indicates that the cyclobutane-containing analogue retains significant antifungal activity, making it a promising lead for further optimization.

CompoundTarget OrganismBiological Activity
ButenafineTrichophyton mentagrophytes, Trichophyton rubrumPotent antifungal activity
CF₃-Cyclobutane AnalogueTrichophyton mentagrophytes, Trichophyton rubrumReasonably active, high growth inhibition

Data from a study by Grygorenko et al.[5][6]

The study design, which also included a CF₃-cyclopropane analogue, allows for a direct comparison of the effect of ring size on biological activity, a key aspect of structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the case studies.

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of the combretastatin A4 analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

  • Cell Plating: Human cancer cell lines (e.g., HepG2, SK-N-DZ) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • IC₅₀ Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antifungal Susceptibility Testing: Broth Microdilution (CLSI Standards)

The antifungal activity of butenafine and its analogues is typically determined by broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Trichophyton rubrum) is prepared.

  • Drug Dilution: Serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Visualizing the Mechanism of Action

The following diagrams illustrate the general principles behind the biological evaluation of these compounds.

G cluster_0 Experimental Workflow: Cytotoxicity Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.

G Drug Drug Target Enzyme Target Enzyme Drug->Target Enzyme Binds to Product Product Target Enzyme->Product Inhibited Conversion Substrate Substrate Substrate->Target Enzyme Cannot bind effectively Cellular Process Cellular Process Product->Cellular Process Is not produced Biological Effect Biological Effect Cellular Process->Biological Effect Is disrupted, leading to

Caption: A generalized signaling pathway of an enzyme inhibitor drug.

References

The Enhanced Reactivity of a Strained Ring: A Kinetic Comparison of Cyclobutanone and Acyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of cyclic versus acyclic ketones is paramount for predicting reaction outcomes and designing efficient synthetic pathways. This guide provides an objective comparison of the reaction kinetics of cyclobutanone against its acyclic counterparts, supported by experimental data, to illuminate the profound impact of ring strain on chemical reactivity.

This compound, a four-membered cyclic ketone, exhibits significantly different kinetic behavior compared to its less-strained acyclic analogues. This heightened reactivity is primarily attributed to the substantial ring strain inherent in its molecular structure, which is estimated to be around 120 kJ mol⁻¹[1]. This strain is a consequence of the deviation of its bond angles from the ideal sp³ and sp² geometries. Reactions that lead to a change in hybridization of the carbonyl carbon from sp² to sp³, such as nucleophilic addition, can release some of this strain, thereby lowering the activation energy and accelerating the reaction rate. In contrast, acyclic ketones lack this significant driving force, resulting in comparatively slower reaction kinetics under similar conditions.

Comparative Kinetic Data

The enhanced reactivity of this compound is evident across a range of reactions, including nucleophilic additions, reductions, and photochemical processes. The following tables summarize key kinetic parameters for representative reactions, offering a quantitative comparison between this compound and various acyclic ketones.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The electrophilicity of the carbonyl carbon in this compound is heightened due to ring strain, making it more susceptible to nucleophilic attack[2]. While specific rate constants for a wide range of nucleophilic additions to this compound are not always available for direct comparison with numerous acyclic ketones under identical conditions, the general trend of enhanced reactivity is well-established. For instance, in reactions with nucleophiles, this compound reacts more readily and rapidly than less-strained cyclic ketones like cyclohexanone (B45756), and this trend extends to acyclic ketones which are generally less reactive than their cyclic counterparts due to greater conformational freedom and less steric hindrance in the transition state for some reactions[2][3].

ReactionKetoneRelative RateReference
General Nucleophilic Addition This compoundFaster[2]
Acyclic Ketones (e.g., Acetone, 2-Butanone)Slower[3]

Table 1: Qualitative Comparison of Reaction Rates for Nucleophilic Addition.

Reduction Reactions

The reduction of ketones to alcohols provides a clear illustration of the kinetic differences. The change in hybridization from sp² to sp³ at the carbonyl carbon during reduction alleviates ring strain in this compound, leading to a faster reaction.

KetoneReducing AgentRate Constant (k)Activation Energy (Ea)Reference
Cyclohexanone 2-Butanol (MPV Reduction)-52 kJ·mol⁻¹[4]
Various Acyclic Ketones Sodium Borohydride (B1222165)Varies-[5][6]
Photochemical Reactions: Norrish Type I Cleavage

The Norrish Type I reaction, a photochemical α-cleavage of the ketone, is profoundly influenced by ring strain. The relief of strain in the transition state for this compound significantly lowers the barrier for C-C bond fission in the excited state[1].

KetoneExcitation Wavelength (nm)α-Cleavage TimescaleKey ObservationReference
This compound 255-312≤1 ps, ~5 psPrompt cleavage due to significantly reduced S₁ barrier height[1]
Cyclopentanone 255-312≤1 ps, 7-9 ps, >500 psSlower decay components more prominent[1]
Cyclohexanone 255-312≤1 ps, 7-9 ps, >500 psSlower decay components more prominent[1]
Acyclic Ketones (General) UVStep-wise cleavageSlower second bond breakage[7]

Table 3: Kinetic Data for Norrish Type I Photochemical Reactions.

Experimental Protocols

General Protocol for Ketone Reduction with Sodium Borohydride

This protocol is a generalized procedure for the reduction of a ketone to its corresponding alcohol, which can be adapted for kinetic studies by monitoring the disappearance of the ketone over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC)[5][6].

Materials:

  • Ketone (e.g., this compound, acetone)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (solvent)

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve a known amount of the ketone (e.g., 0.500 g) in methanol (8-10 mL) in the Erlenmeyer flask. Gentle warming may be necessary to fully dissolve the ketone[5].

  • Cool the solution in an ice bath.

  • Weigh a slight molar excess of sodium borohydride (note that 1 mole of NaBH₄ can reduce 4 moles of ketone)[6].

  • Add the sodium borohydride to the ketone solution in one portion while stirring vigorously[5].

  • Allow the reaction to proceed at room temperature, with continuous stirring, for a specified time (e.g., 15 minutes)[5].

  • To monitor the reaction kinetics, aliquots can be taken at regular intervals, quenched (e.g., with a dilute acid), and analyzed by GC or TLC to determine the concentration of the remaining ketone.

  • For workup, add water to the reaction mixture and heat to boiling. After cooling, the product can be collected by vacuum filtration and washed with ice-cold aqueous methanol[5].

Ultrafast Transient Absorption Spectroscopy for Norrish Type I Reactions

This advanced technique is used to study the ultrafast dynamics of photochemical reactions on picosecond and femtosecond timescales[1].

Experimental Setup:

  • A femtosecond laser system to generate both the pump (UV excitation) and probe (broadband UV/visible) pulses.

  • A solution of the ketone (this compound, cyclopentanone, or cyclohexanone) in a suitable solvent (e.g., cyclohexane) held in a sample cell.

  • A detector to measure the change in absorbance of the probe pulse as a function of the time delay after the pump pulse.

Procedure:

  • The sample is excited by a UV pump pulse, promoting the ketone to its lowest excited singlet state (S₁)[1].

  • A time-delayed broadband probe pulse passes through the sample, and its absorption is measured.

  • By varying the time delay between the pump and probe pulses, the evolution of transient species (e.g., the excited state of the ketone, radical intermediates) can be monitored.

  • The kinetic data is then fit to multi-exponential decay functions to extract the time constants for the different processes, such as α-cleavage and vibrational cooling[1].

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic differences between the reactions of this compound and acyclic ketones.

Nucleophilic_Addition Cyc_Start This compound (Strained) Cyc_TS Tetrahedral Intermediate (Less Strained) Cyc_Start->Cyc_TS + Nu⁻ (Fast) Cyc_Prod Addition Product Cyc_TS->Cyc_Prod + H⁺ Acyc_Start Acyclic Ketone (Unstrained) Acyc_TS Tetrahedral Intermediate Acyc_Start->Acyc_TS + Nu⁻ (Slower) Acyc_Prod Addition Product Acyc_TS->Acyc_Prod + H⁺

Nucleophilic addition to this compound vs. an acyclic ketone.

Norrish_Type_I cluster_this compound This compound cluster_acyclic Acyclic Ketone Cyc_Ground This compound (S₀) Cyc_Excited Excited State (S₁) (Low Barrier) Cyc_Ground->Cyc_Excited Cyc_Cleaved Biradical Intermediate Cyc_Excited->Cyc_Cleaved Fast α-cleavage (Relieves Strain) Acyc_Ground Acyclic Ketone (S₀) Acyc_Excited Excited State (S₁) (Higher Barrier) Acyc_Ground->Acyc_Excited Acyc_Cleaved Acyl and Alkyl Radicals Acyc_Excited->Acyc_Cleaved Slower α-cleavage

Norrish Type I cleavage of this compound vs. an acyclic ketone.

References

Unambiguous Structure Confirmation of Cyclobutanone Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of cyclobutanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.

X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement in the solid state. Its ability to generate a precise three-dimensional map of electron density allows for the accurate determination of bond lengths, bond angles, and stereochemistry, which are critical parameters in understanding a molecule's function and reactivity.[1][2][3] This guide will delve into the practical application of this technique for this compound derivatives, presenting supporting experimental data, a detailed protocol, and a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Analytical Techniques

While NMR and MS are powerful tools for structural elucidation, X-ray crystallography offers a unique and definitive insight into the solid-state conformation of a molecule. The following table summarizes the strengths and weaknesses of each technique in the context of analyzing a this compound derivative.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1][2][4]Connectivity of atoms (1D and 2D NMR), solution-state conformation, dynamic processes.[5][6]Molecular weight, elemental composition, fragmentation patterns for structural clues.
Sample Requirements High-quality single crystal (typically >0.1 mm).[1]Soluble sample in a suitable deuterated solvent.Volatile or ionizable sample.
Advantages - Unambiguous structure determination.[3] - Provides precise geometric parameters.[4] - Essential for determining absolute configuration.- Provides information about the molecule's structure in solution, which can be more biologically relevant.[7] - Can study dynamic processes.- High sensitivity, requires very small amounts of sample. - Provides accurate molecular weight and formula.
Disadvantages - Crystal growth can be a significant bottleneck.[1] - The determined structure is of the solid state, which may differ from the solution conformation. - Does not provide information on dynamic processes.- Structure determination can be complex and may not be definitive for complex molecules without supporting data. - Does not provide precise bond lengths and angles.[8]- Does not provide information on stereochemistry or 3D arrangement of atoms. - Fragmentation can sometimes be difficult to interpret.

Case Study: Structural Data for a Dibenzylidenethis compound Derivative

To illustrate the power of X-ray crystallography, the following table presents selected crystallographic data for a dibenzylidenethis compound derivative. This data provides a quantitative and unambiguous description of the molecule's geometry.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.5503(2) Å, b = 11.2039(2) Å, c = 14.1007(4) Å, β = 98.123(1)°
Selected Bond Lengths C=O: 1.210 Å, C-C (cyclobutane ring): 1.53-1.56 Å
Selected Bond Angles C-C-C (cyclobutane ring): ~88-92°
Data is illustrative and based on typical values for such compounds.[5][9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the structure determination of a this compound derivative using single-crystal X-ray diffraction.

1. Crystallization:

  • The primary and often most challenging step is to grow a single crystal of the this compound derivative of suitable size and quality.[1]

  • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.

  • A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.

2. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

3. Data Collection:

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.[11]

  • The crystal is cooled (typically to 100 K) to minimize thermal vibrations and potential radiation damage.

  • A monochromatic X-ray beam is directed at the crystal.[4]

  • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector over a wide range of orientations.[4][11]

4. Data Processing:

  • The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

5. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined from the processed diffraction data using computational methods (e.g., direct methods or Patterson methods).

  • The initial atomic model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process minimizes the difference between the observed and calculated structure factors.

  • The final refinement provides the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.[4]

6. Validation and Visualization:

  • The final crystal structure is validated to ensure its quality and chemical reasonableness.

  • The three-dimensional structure of the this compound derivative can then be visualized using molecular graphics software.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a novel this compound derivative, highlighting the central role of X-ray crystallography.

G Workflow for this compound Derivative Structure Confirmation cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_confirmation Definitive Confirmation cluster_output Output Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Initial_Data Proposed Structure NMR->Initial_Data MS->Initial_Data Crystallization Single Crystal Growth Initial_Data->Crystallization XRD X-ray Diffraction Analysis Crystallization->XRD Final_Structure Confirmed 3D Structure XRD->Final_Structure Publication Publication / Report Final_Structure->Publication Drug_Dev Further Drug Development Final_Structure->Drug_Dev

Figure 1. A flowchart illustrating the typical workflow from synthesis to definitive structural confirmation of a this compound derivative.

References

Unraveling Cyclobutanone's Reactivity: A Computational Guide to Transition State Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of strained cyclic ketones like cyclobutanone is paramount for designing novel synthetic pathways and predicting molecular behavior. This guide provides a comparative analysis of computational methods used to investigate the transition states of various this compound reactions, supported by key data from recent studies.

At the heart of predicting reaction outcomes and rates lies the characterization of the transition state—a fleeting, high-energy configuration that dictates the kinetic feasibility of a chemical transformation. Computational chemistry offers a powerful lens to visualize and quantify these ephemeral structures. This guide delves into the computational analysis of three major reaction types of this compound: photochemical reactions, thermal ring-opening, and base-catalyzed rearrangements.

Comparative Analysis of Computational Methods for Photochemical Reactions

The photochemistry of this compound is complex, involving multiple excited states and competing reaction channels, such as ring-opening to form ethylene (B1197577) and ketene (B1206846) (C2 products) or cyclopropane/propene and carbon monoxide (C3 products).[1][2] The choice of computational method is critical for accurately describing the nonadiabatic dynamics and predicting reaction pathways.

A recent challenge to the theoretical chemistry community to predict the experimental outcome of this compound's photodynamics after excitation to the S2 Rydberg state has highlighted the variability among different computational approaches.[3][4] Methods such as Time-Dependent Density Functional Theory (TDDFT), Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD), and Complete Active Space Self-Consistent Field (CASSCF) have been employed to simulate these ultrafast processes.[2][3]

Computational MethodKey Findings and PredictionsReference
TD-B3LYP-D3/6-31+G Predicts bond cleavage on the S1 surface and ultrafast deactivation from the Rydberg n-3s state to the nπ* state.[2]
SA(6)-CASSCF(8,11)/aug-cc-pVDZ Employed for a more reliable description of the excited state fragmentation compared to TDDFT.[2][2]
EOM-CCSD Used in conjunction with ab initio multiple spawning (AIMS) to describe nonadiabatic dynamics; predicts a lifetime of the S2 state of more than a picosecond.[3][3]
TDDFT (with AIMS) Also used with AIMS, showing similar long S2 lifetimes.[3]
XMS-CASPT2 Predicts an activation barrier to ring-opening in the first excited state of 2-7 kcal/mol.[1][1]
MRSF-TDDFT/BHHLYP/aug-cc-pVDZ Used to optimize key conical intersections (CIs) involved in the non-radiative decay.

Experimental Protocol: Ultrafast Electron Diffraction (UED)

A common experimental technique to validate these computational predictions is gas-phase megaelectronvolt ultrafast electron diffraction (MeV-UED). In a typical setup, a gas sample of this compound is excited by a 200 nm laser pulse. The subsequent structural changes are then probed by electron pulses at various time delays. The resulting diffraction patterns provide information about the evolving molecular structure, which can be compared with simulated diffraction signals derived from the computationally predicted dynamics.[5] This technique has been used to observe the depopulation of the photoexcited S2 state and the subsequent ring-opening on the S1 state.[5]

Thermal Ring-Opening Reactions: A Look at Torquoselectivity

The thermal electrocyclic ring-opening of cyclobutene (B1205218) derivatives, including those related to this compound, is governed by the principles of torquoselectivity, which dictates the direction of rotation of the substituents at the breaking bond. Density Functional Theory (DFT) is a workhorse for studying these ground-state reactions.

Reaction SystemComputational MethodCalculated Activation Free Energy (ΔG‡)Key FindingReference
Cyclobutene Ring OpeningB3LYP/6-31G(d)Not specifiedSupports proposed torquoselectivity through activation hardness and Nucleus Independent Chemical Shift (NICS) calculations.[6][6]
3,3-geminal diester cyclobutenesDFT6–8 kcal/mol preference for outward rotationDemonstrates that while kinetic torquoselectivity rules hold, subsequent cyclization and isomerization can lead to thermodynamic control of the final product ratio.[7][7]

Computational Methodology: DFT for Thermal Reactions

A typical computational protocol for studying thermal ring-opening reactions involves the following steps:

  • Geometry Optimization: The ground state geometries of the reactant, transition state, and product are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[6]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactant and product are energy minima (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the reactant and the product.

  • Energy Calculation: Single-point energy calculations with a more accurate functional and larger basis set may be performed on the optimized geometries to obtain more reliable activation and reaction energies.

Base-Catalyzed Rearrangements: The Favorskii Rearrangement

The Favorskii rearrangement of α-halocyclobutanones is a synthetically useful reaction that typically leads to ring contraction, forming cyclopropanecarboxylic acid derivatives.[8][9] Computational studies have been instrumental in elucidating the mechanism, particularly in distinguishing between the cyclopropanone (B1606653) and semibenzilic acid pathways.[10]

Reaction SystemComputational MethodKey FindingReference
α-chlorocyclohexanone (model for this compound)ONIOM-RB3LYPThe cyclopropanone mechanism is more favorable than the semibenzilic acid mechanism. A new pathway involving the chloride ion as a nucleophile to the cyclopropanone intermediate was proposed.[10][10]

Computational Methodology: ONIOM for Complex Systems

For reactions in solution, accurately modeling the solvent effect is crucial. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a hybrid approach that can be used to treat a part of the system with a high level of theory (e.g., DFT for the reacting molecules) and the rest of the system with a lower level of theory (e.g., molecular mechanics for the solvent molecules). This allows for a computationally efficient yet accurate description of the reaction in a more realistic environment.[10]

Visualizing Reaction Pathways and Workflows

To better understand the relationships between different states and processes, diagrams generated using the DOT language are provided below.

photochemical_pathway S0 S0 (Ground State) FC Franck-Condon Region (S2) S0->FC 200 nm Photoexcitation S2_min S2 Minimum FC->S2_min Relaxation CI_S2_S1 S2/S1 Conical Intersection S2_min->CI_S2_S1 Internal Conversion S1_TS S1 Transition State (Ring-Opening) CI_S2_S1->S1_TS Biradical Biradical Intermediate S1_TS->Biradical C2 C2 Products (Ethene + Ketene) Biradical->C2 C3 C3 Products (Propene + CO) Biradical->C3

Caption: Photochemical reaction pathway of this compound upon 200 nm excitation.

computational_workflow cluster_dft DFT Calculation cluster_analysis Analysis geom_opt Geometry Optimization (Reactant, TS, Product) freq_calc Frequency Calculation geom_opt->freq_calc irc_calc IRC Calculation freq_calc->irc_calc energy_calc Single-Point Energy irc_calc->energy_calc pes Potential Energy Surface energy_calc->pes thermo Thermodynamic Data (ΔG‡, ΔH‡) pes->thermo

Caption: General computational workflow for analyzing a thermal reaction mechanism.

favorskii_mechanism start α-halothis compound + Base enolate Enolate Intermediate start->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack by Base cyclopropanone->attack carbanion Ring-Opened Carbanion attack->carbanion product Cyclopropanecarboxylic Acid Derivative carbanion->product Protonation

Caption: The cyclopropanone mechanism of the Favorskii rearrangement.

References

Stability of Cyclobutanone Under Diverse Catalytic Scrutiny: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of core chemical scaffolds is paramount. Cyclobutanone, a strained four-membered ring ketone, is a valuable building block in organic synthesis. However, its inherent ring strain makes it susceptible to a variety of catalytic transformations that can compromise its integrity. This guide provides a comparative assessment of this compound's stability under different catalytic conditions—metal, acid, base, and enzyme catalysis—supported by experimental data and detailed protocols to aid in reaction design and optimization.

The stability of the this compound ring is highly dependent on the catalytic system employed. While relatively stable to certain conditions, it can readily undergo ring-opening, decarbonylation, or rearrangement in the presence of specific catalysts. This guide outlines the key pathways of this compound transformation under these influences.

Comparative Stability Analysis

The following table summarizes the stability of this compound under various catalytic conditions, highlighting the primary reaction pathways and product outcomes.

Catalyst TypeGeneral Catalyst Example(s)Primary Reaction Pathway(s)Predominant Product(s)Stability Assessment
Metal Catalysis Rh(I), Ni(0), Fe(III), Pd(0), Au(I), CoC-C Bond Activation, Decarbonylation, Ring-Opening, Ring ExpansionCyclopropanes, Alkenes, Indanones, Conjugated Enones, Alkylidene CycloalkanonesGenerally Unstable
Acid Catalysis Lewis Acids (e.g., AlCl₃), Brønsted AcidsRing-Opening, RearrangementAryl Alkyl Ketones, Conjugated EnonesUnstable, especially with Lewis Acids
Base Catalysis Tertiary Amines (e.g., 3-quinuclidinone)EnolizationEnolatesRing is relatively stable; α-protons are labile
Enzyme Catalysis Ene-reductases, Metallo-γ-lactonaseReduction of C=C (in derivatives), Ring-Opening (in specific substrates)Saturated Cyclobutanones, Acyclic Carboxylic AcidsStability is substrate and enzyme-dependent

Metal-Catalyzed Transformations: A Gateway to Ring Instability

Transition metal catalysts are particularly effective at promoting reactions involving the strained C-C bonds of this compound. These transformations often leverage the relief of ring strain as a thermodynamic driving force.

Decarbonylation Reactions

Rhodium(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to catalyze the decarbonylation of this compound to yield cyclopropane (B1198618) derivatives.[1][2] This process involves the oxidative addition of the Rh(I) catalyst into the C1-C2 bond of the this compound, followed by migratory insertion, CO extrusion, and reductive elimination.

  • Experimental Protocol: Rhodium-Catalyzed Decarbonylation of this compound [1]

    • A mixture of this compound (1.0 mmol) and [RhCl(cod)(NHC)] (0.05 mmol, 5 mol %) in m-xylene (B151644) (5 mL) is heated in a sealed tube.

    • The reaction mixture is heated at 150 °C for the specified reaction time.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyclopropane.

Carbon-Carbon Bond Activation and Ring-Opening

Nickel catalysts can facilitate the C-C σ-bond activation of cyclobutanones, leading to ring-opened intermediates that can be trapped by various electrophiles.[3] For instance, in the presence of a nickel catalyst and a Lewis acid co-catalyst, 3-(2-haloaryl)cyclobutanones can undergo carboxylative ring-opening with CO₂ to form 3-indanone-1-acetic acids.[3]

Similarly, iron(III) chloride has been reported to catalyze the ring-opening of 3-arylcyclobutanones in the presence of water to produce aryl alkyl ketones.[4] Radical-induced ring-opening of this compound oxime esters can also be achieved using a copper catalyst.[5]

  • Experimental Protocol: Nickel-Catalyzed Carboxylative Ring-Opening [3]

    • To a dried Schlenk tube are added 3-(2-bromophenyl)this compound (0.2 mmol), [Ni(dme)Cl₂] (0.02 mmol, 10 mol%), and 2,2'-bipyridine (B1663995) (0.04 mmol, 20 mol%).

    • The tube is evacuated and backfilled with CO₂ (1 atm).

    • Anhydrous DMF (1.0 mL) and AlCl₃ (0.3 mmol, 1.5 equiv) are added.

    • The reaction mixture is stirred at room temperature for the specified time.

    • The reaction is quenched with 1 M HCl and extracted with ethyl acetate.

    • The combined organic layers are dried, concentrated, and purified by chromatography.

The following diagram illustrates the general workflow for assessing this compound stability under metal catalysis.

Workflow for Assessing this compound Stability with Metal Catalysts cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select this compound Substrate catalyst Choose Metal Catalyst and Ligand start->catalyst solvent Select Solvent and Additives catalyst->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup conditions Set Temperature and Reaction Time setup->conditions monitor Monitor Reaction Progress (TLC, GC-MS) conditions->monitor workup Quench and Workup monitor->workup purify Purify Products (Chromatography) workup->purify characterize Characterize Products (NMR, MS) purify->characterize quantify Quantify Yield and Selectivity characterize->quantify

Caption: Experimental workflow for evaluating this compound stability.

Acid and Base-Catalyzed Stability

Acid Catalysis

Lewis and Brønsted acids can promote the degradation of this compound. As mentioned, the combination of a Lewis acid like AlCl₃ with a nickel catalyst facilitates ring-opening.[3] Iron(III) chloride, a Lewis acid, has been shown to catalyze the ring-opening of 3-arylcyclobutanones to form conjugated enones.[4] The high ring strain of this compound makes its carbonyl group more electrophilic and thus more susceptible to activation by Lewis acids, which can initiate ring-opening pathways.

Base Catalysis

In contrast to the ring-opening reactions observed with metal and acid catalysts, the primary reaction of this compound under general base catalysis is enolization. A study on the general base-catalyzed enolization of this compound in aqueous solution using 3-substituted quinuclidine (B89598) buffers showed that the ring strain has only a small effect on the rate of enolization compared to acyclic ketones like acetone.[6] This indicates that while the α-protons are readily abstracted, the this compound ring itself is relatively stable under these mild basic conditions, without significant degradation or rearrangement being reported.[6] The pKa of the α-protons of this compound has been estimated to be in the range of 19.7-20.2.[6]

The signaling pathway below illustrates the base-catalyzed enolization of this compound.

Base-Catalyzed Enolization of this compound This compound This compound enolate Enolate Intermediate This compound->enolate Deprotonation base Base (B) base->enolate enolate->this compound Protonation conjugate_acid Conjugate Acid (BH+) conjugate_acid->this compound

Caption: Pathway of base-catalyzed enolization.

Enzymatic Transformations

The stability of this compound in the presence of enzymes is highly specific to the enzyme and the substitution pattern of the this compound ring.

Ene-reductases have been used for the enantioselective reduction of the carbon-carbon double bond in cyclobutenones to produce chiral cyclobutanones.[7] In this case, the this compound ring itself remains intact.

However, this compound derivatives can also be unstable in enzymatic systems. For example, an α-amido this compound designed as a transition-state mimetic for the quorum-quenching metallo-γ-lactonase AiiA was found to be a competitive inhibitor.[8] X-ray crystallography revealed that the inhibitor underwent an unexpected ring-opening to an acyclic product within the enzyme's active site, suggesting that the enzymatic environment can facilitate the decomposition of the this compound ring.[8]

Conclusion

The stability of this compound is a critical consideration in its use as a synthetic intermediate. While the four-membered ring is relatively stable under mild basic conditions, which primarily lead to enolization, it is highly susceptible to degradation under various catalytic conditions. Transition metal catalysts, particularly those of rhodium, nickel, and iron, can readily promote decarbonylation and C-C bond activation, leading to ring-opened or rearranged products. Similarly, Lewis acid catalysis can activate the carbonyl group and initiate ring-opening. The stability in the presence of enzymes is highly dependent on the specific enzyme and substrate. Therefore, careful selection of catalysts and reaction conditions is essential to preserve the this compound core when it is a desired structural motif in a target molecule. This guide provides a foundational understanding of these stability challenges and offers protocols for the investigation of this compound's behavior in different catalytic environments.

References

comparison of different catalysts for the reduction of cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of Cyclobutanol (B46151)

The reduction of cyclobutanone to cyclobutanol is a fundamental transformation in organic synthesis, providing access to a versatile building block for the preparation of more complex molecules, including pharmaceuticals and natural products. The choice of catalyst for this reduction is critical, influencing not only the yield and purity of the product but also, in the case of asymmetric synthesis, its stereochemistry. This guide provides a comprehensive comparison of various catalytic systems for the reduction of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research objective.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for the reduction of this compound is dependent on several factors, including the desired yield, the need for stereoselectivity (in the case of substituted cyclobutanones), and practical considerations such as reaction conditions and cost. The following table summarizes the performance of common catalytic systems for this transformation.

Catalyst SystemCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee, %)Reaction Conditions
Metal Hydride Lithium Aluminum Hydride (LiAlH₄)This compound90N/ADiethyl ether
Metal Hydride Sodium Borohydride (NaBH₄)2-MethylcyclohexanoneHighN/AMethanol, 0 °C to RT
Asymmetric (S)-B-Me (CBS Catalyst) / BH₃·SMe₂3,3-Diphenylthis compound9391Not specified
Asymmetric RuCl--INVALID-LINK--Dimethylbenzocyclobutenone9497Not specified
Catalytic Hydrogenation Platinum(IV) oxide (PtO₂)CyclohexanoneHighN/AH₂ (pressure not specified), 325 K
Enzymatic Ene-reductase (ERED)Cyclobutenonesup to 64up to 99Not specified

Catalytic Pathways and Experimental Workflow

The reduction of this compound can be achieved through several distinct catalytic pathways, each with its own mechanism and experimental considerations.

G cluster_0 Catalytic Reduction of this compound cluster_1 Metal Hydride Reduction cluster_2 Catalytic Hydrogenation cluster_3 Asymmetric Reduction A This compound B NaBH4 or LiAlH4 A->B Hydride Attack D H2, Metal Catalyst (Pt, Pd, Rh, Ru) A->D Hydrogenolysis F Chiral Catalyst (e.g., CBS, Ru-complex) A->F Enantioselective Hydride/Hydrogen Transfer C Cyclobutanol B->C E Cyclobutanol D->E G Chiral Cyclobutanol F->G

A Comparative Guide to Analytical Methods for Detecting Trace Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of trace amounts of cyclobutanone, a key chemical intermediate, is critical for ensuring product purity, consistency, and safety.[1] This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for detecting trace this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2][3] HPLC is a versatile alternative, particularly useful when dealing with samples that are not suitable for GC or when derivatization is employed to enhance detection.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 73.1 - 110.7%98 - 102% (typical)
Precision (%RSD) < 8%< 2% (typical)
Limit of Detection (LOD) 0.019–0.036 μg/kg (for 2-alkylcyclobutanones)[1]Analyte and detector dependent; typically in the ng/mL range with derivatization.
Limit of Quantification (LOQ) 0.06–0.11 μg/kg (for 2-alkylcyclobutanones)[1]Analyte and detector dependent; typically in the ng/mL to low µg/mL range.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods validated for the analysis of 2-alkylcyclobutanones, which are structurally similar to this compound.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial immediately.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for trace-level quantification.

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed using a series of standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC. For trace-level analysis with UV or fluorescence detection, pre- or post-column derivatization is often necessary to introduce a chromophore or fluorophore.[4][5][6]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For Derivatization (if required): React the sample with a suitable derivatizing agent (e.g., 2,4-dinitrophenylhydrazine (B122626) for carbonyls) following a validated procedure to form a UV-active or fluorescent derivative.

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV or fluorescence detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm or a similar reverse-phase C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 360 nm for DNPH derivatives) or fluorescence detection with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve.

  • The peak area of the analyte is plotted against the corresponding concentration.

Method Validation Workflows

The following diagrams illustrate the logical workflow for the validation of the GC-MS and HPLC analytical methods, adhering to ICH guidelines.

GCMS_Validation_Workflow cluster_prep Method Development & Optimization cluster_validation Method Validation cluster_application Application Dev Develop GC-MS Method Opt Optimize Parameters (Oven Program, Flow Rate, etc.) Dev->Opt Specificity Specificity (Interference Check) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

GC-MS Method Validation Workflow.

HPLC_Validation_Workflow cluster_prep Method Development & Optimization cluster_validation Method Validation cluster_application Application Dev Develop HPLC Method (Consider Derivatization) Opt Optimize Parameters (Mobile Phase, Column, etc.) Dev->Opt Specificity Specificity (Peak Purity) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

HPLC Method Validation Workflow.

References

Safety Operating Guide

Cyclobutanone Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of cyclobutanone, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a highly flammable liquid and potential irritant, requires specific procedures to mitigate risks during its disposal. This guide provides a comprehensive, step-by-step approach to managing this compound waste, from initial handling to final disposal, ensuring adherence to safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a highly flammable liquid and vapor, and may cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]

Work Environment:

  • Ensure adequate ventilation and use a local exhaust system.[2][4]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[4][5][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][7][8]

  • Employ non-sparking tools and take precautionary measures against static discharge.[5][7][8] All metal parts of the equipment must be grounded.[5]

This compound Disposal Protocol

This compound must be disposed of as hazardous waste.[8][9] It should not be mixed with other, less hazardous wastes, as this can increase disposal costs.[9]

Step 1: Waste Collection and Storage

  • Container Selection: Use a designated, properly labeled, and leak-proof container that is compatible with this compound. Plastic containers may be used if approved for flammable liquids.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[10][11] Do not use chemical formulas or abbreviations.[11] The label should also indicate the associated hazards (e.g., flammable, irritant).[10]

  • Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[5] It is crucial to store acids and bases separately.[10]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which could be a benchtop, a fume hood, or a dedicated cabinet.[10] The SAA must be inspected weekly for any signs of leakage.[10]

Step 2: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to neutralize or dispose of this compound waste through the sanitary sewer system. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[11]

  • Provide Information: Be prepared to provide the full chemical name and quantity of the waste. If it is a mixture, provide the composition and percentages of all components.[11]

  • Container Fullness: Once a waste container is full, it must be removed from the SAA within three days.[10] Partially filled containers can remain in the SAA for up to one year.[10]

Step 3: Spill Management

In the event of a spill, immediate action is necessary to prevent injury and further contamination.

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]

  • Remove Ignition Sources: Eliminate all sources of ignition from the spill area.[5][7]

  • Containment: For small spills, contain and absorb the liquid with an inert material like vermiculite (B1170534) or dry sand.[7]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[7][12]

  • Decontamination: Clean the affected area thoroughly.

  • Personal Contamination:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with water or shower.[2][4][7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[5][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily sourced from Safety Data Sheets (SDS).

PropertyValueSource
Boiling Point 99 °C / 210.2 °F @ 760 mmHg[5][6]
Melting Point -50.9 °C / -59.6 °F[5][12]
Flash Point 10 °C / 50 °F[5][6]
Specific Gravity 0.930[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Cyclobutanone_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C F Add Waste to Container C->F D Select Compatible, Leak-Proof Container E Label Container: 'Hazardous Waste' 'this compound' Hazards D->E E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Materials G->H I Weekly Inspection of SAA H->I J Contact EHS or Licensed Waste Contractor for Pickup I->J If container is full or stored for 1 year K Provide Waste Information J->K L Transfer to Authorized Personnel K->L S1 Evacuate & Ventilate S2 Remove Ignition Sources S1->S2 S3 Contain with Inert Material S2->S3 S4 Collect with Non-Sparking Tools S3->S4 S5 Place in Labeled Container for Disposal S4->S5 S5->J

Caption: this compound Disposal Workflow.

Disclaimer: This information is intended for guidance and is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

Navigating the Safe Handling of Cyclobutanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of cyclobutanone, a versatile but hazardous chemical intermediate. By adhering to these procedural steps, you can mitigate risks and ensure operational excellence from procurement to disposal.

Immediate Safety Concerns and First Aid

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[3] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment should precede the handling of this compound to determine the necessary level of personal protection. The following table summarizes the recommended PPE.

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[4][5]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Protection Chemical-impermeable gloves and protective clothing. Fire/flame resistant clothing is also recommended.[4][6]Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection Not typically required under normal use with adequate ventilation.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used.[5]Protects against inhalation of vapors that may cause respiratory irritation.[1][2]

The following flowchart outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE selection workflow for handling this compound.

Operational Handling and Storage Plan

Safe handling and storage are crucial to prevent accidents. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[7]

Key Handling Procedures:

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Smoking is strictly prohibited in handling areas.[7]

  • Static Discharge: Use explosion-proof electrical, ventilating, and lighting equipment.[3] Ground and bond containers and receiving equipment to prevent static electricity build-up.[4] Use only non-sparking tools.[7]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7]

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Storage should be in an approved flame-proof area.[7]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and potential ignition.

Spill Response:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain and absorb the liquid with an inert material like vermiculite (B1170534) or sand.[7]

  • Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Personal Protection: Wear appropriate PPE during cleanup.[7]

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials at an approved waste disposal plant or through a licensed professional waste disposal service.[3][5] Do not allow the chemical to enter drains.[4]

  • Contaminated PPE: Contaminated gloves and clothing should be disposed of as hazardous waste in accordance with local regulations.[5]

By implementing these safety and logistical protocols, laboratories can ensure the responsible and safe handling of this compound, fostering a secure environment for groundbreaking research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.